molecular formula C7H4BrClO2 B034756 3-Bromo-5-chloro-2-hydroxybenzaldehyde CAS No. 19652-32-5

3-Bromo-5-chloro-2-hydroxybenzaldehyde

Cat. No.: B034756
CAS No.: 19652-32-5
M. Wt: 235.46 g/mol
InChI Key: KNOYZLVIXXBBIB-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5) is a high-purity aromatic aldehyde designed for research applications. This multifunctional building block, with a molecular formula of C 7 H 4 BrClO 2 and a molecular weight of 235.46 g/mol, is particularly valuable in organic synthesis and pharmaceutical research. Its distinct molecular structure incorporates bromo, chloro, and hydroxy functional groups adjacent to an aldehyde group, making it a versatile precursor for constructing complex molecules, such as ligands for metal-organic frameworks and active pharmaceutical intermediates. The compound is characterized by a melting point of 85-88 °C and should be stored in a dark place, sealed in dry conditions at room temperature. As an air-sensitive material, handling under an inert atmosphere is recommended to preserve stability and purity. Please refer to the Safety Data Sheet for comprehensive handling instructions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-5-chloro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOYZLVIXXBBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334112
Record name 3-Bromo-5-chloro-2-hydroxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19652-32-5
Record name 3-Bromo-5-chlorosalicylaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19652-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloro-2-hydroxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19652-32-5

This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound, also known as 3-Bromo-5-chlorosalicylaldehyde, is a poly-substituted aromatic aldehyde. The presence of bromo, chloro, hydroxyl, and aldehyde functional groups on the benzene ring imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 19652-32-5
Molecular Formula C₇H₄BrClO₂
Molecular Weight 235.46 g/mol
Appearance White to light yellow crystalline powder
Melting Point 85-88 °C
Purity ≥97%
Synonyms 3-Bromo-5-chlorosalicylaldehyde

Table 2: Spectroscopic Data for this compound

Spectroscopic DataKey Features
¹³C NMR Spectra available.[2]
Infrared (IR) Spectra available.[2]
Mass Spectrometry (MS) Spectra available.[2]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is based on the bromination of salicylaldehyde derivatives.[3]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product A 4-Chlorosalicylaldehyde D This compound A->D B Bromine (Br2) B->D C Acetic Acid C->D Catalyst

Caption: Proposed synthesis of this compound.

Experimental Protocol:

  • Dissolution: Dissolve 4-chlorosalicylaldehyde (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with constant stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water. The crude product will precipitate out.

  • Purification: Filter the precipitate, wash with cold water, and then recrystallize from a suitable solvent such as ethanol to obtain pure this compound.

Synthesis of Schiff Base Derivatives

This compound is a valuable precursor for the synthesis of Schiff bases, which are known to possess a wide range of biological activities.[4]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product A This compound D Schiff Base A->D B Primary Amine (R-NH2) B->D C Ethanol C->D Solvent

Caption: General synthesis of a Schiff base from this compound.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Addition: To this solution, add an equimolar amount of the desired primary amine.

  • Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 2-4 hours.

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base product often precipitates and can be collected by filtration.

  • Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent to yield the pure Schiff base.

Applications in Drug Development

Derivatives of this compound, particularly Schiff bases, have shown promise in various therapeutic areas, including as antimicrobial and neuroprotective agents.

Antimicrobial Activity

Schiff bases derived from halogenated salicylaldehydes are known to exhibit significant antibacterial and antifungal properties.[4] The antimicrobial activity is often attributed to the azomethine group (-C=N-).

Table 3: Reported Antimicrobial Activity of Related Schiff Base Derivatives

Compound TypeOrganismActivity (MIC in µg/mL)Reference
Isatin Schiff BasesP. aeruginosa78[5]
Benzimidazole-based Schiff basesS. aureus250 (ng/mL)[5]
Schiff bases from 3,3′-diaminodipropylamineS. aureus24-49[6]
Schiff bases from 5-chloro-salicylaldehydeE. coli1.6[7]
Schiff bases from 5-chloro-salicylaldehydeP. fluorescence2.8[7]

Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method):

  • Preparation of Stock Solutions: Prepare a stock solution of the synthesized Schiff base in a suitable solvent like DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI medium for fungi.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits visible growth of the microorganism.

G cluster_workflow Antimicrobial Screening Workflow A Prepare Stock Solution of Schiff Base in DMSO B Perform Serial Dilutions in 96-well Plate A->B C Add Standardized Microorganism Inoculum B->C D Incubate Plate (37°C for bacteria, 35°C for fungi) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Experimental workflow for antimicrobial screening.

Neuroprotective Potential

Recent studies have suggested that halogenated salicylaldehyde derivatives may possess neuroprotective properties.[8] While the exact mechanisms are still under investigation, potential pathways include the modulation of inflammatory responses and the inhibition of ferroptosis, a form of iron-dependent cell death.[8][9] Salicylates are known to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.[10]

Proposed Neuroprotective Signaling Pathway:

G cluster_pathway Potential Neuroprotective Mechanism of Salicylaldehyde Derivatives A Inflammatory Stimulus (e.g., Oxidative Stress) B Activation of NF-κB A->B C Pro-inflammatory Gene Expression B->C D Neuronal Inflammation and Damage C->D E Salicylaldehyde Derivative F Inhibition of NF-κB Activation E->F F->B G Neuroprotection F->G

Caption: Inhibition of NF-κB signaling by salicylaldehyde derivatives.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its utility in the synthesis of biologically active Schiff bases, particularly those with antimicrobial and potential neuroprotective activities, makes it a compound of high interest for researchers in medicinal chemistry and drug discovery. Further investigation into the synthesis of a broader range of derivatives and a more detailed exploration of their mechanisms of action are warranted.

References

3-Bromo-5-chloro-2-hydroxybenzaldehyde physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in various synthetic applications. The information is curated for researchers, scientists, and professionals in drug development, with a focus on clarity, data presentation, and experimental context.

Core Physical and Chemical Properties

This compound, also known as 3-Bromo-5-chlorosalicylaldehyde, is a disubstituted aromatic aldehyde. Its structure, featuring bromine, chlorine, hydroxyl, and aldehyde functional groups, makes it a versatile precursor in the synthesis of more complex molecules, including Schiff bases and other heterocyclic compounds.[1][2]

Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[3][4][5][6]
Synonyms 3-Bromo-5-chlorosalicylaldehyde[1][4][5][7]
CAS Number 19652-32-5[3][4][5][7]
Molecular Formula C₇H₄BrClO₂[3][4][5][8]
Molecular Weight 235.46 g/mol [1][3][4][9]
Appearance Pale yellow to yellow crystals, crystalline powder, or powder[6][7]
Melting Point 81.5 - 90.5 °C[1][5][6][7]
Purity 97% (Typical), ≥96.0% (by GC)[5][6][7]
InChIKey KNOYZLVIXXBBIB-UHFFFAOYSA-N[3][4][5][6]
SMILES O=Cc1cc(Cl)cc(Br)c1O[3][8]
Sensitivity Air Sensitive[5]
Storage Conditions Store at 10°C - 25°C, keep dry, under an inert atmosphere (e.g., Nitrogen)

Experimental Protocols

While specific experimental reports for the determination of this compound's properties are not detailed in the provided search results, standard analytical methodologies are employed. The following are generalized protocols for key properties.

Determination of Melting Point

The melting point range of 81.5 - 90.5 °C suggests the use of a standard melting point apparatus.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate. A slower ramp rate (e.g., 1-2 °C per minute) is used near the expected melting point to ensure accuracy.

  • Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

Purity Assay by Gas Chromatography (GC)

A purity of ≥96.0% is cited, commonly determined by Gas Chromatography (GC).[6]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a known concentration.

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.

  • Separation: The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • Detection: As components elute from the column, they are detected by a suitable detector, such as a Flame Ionization Detector (FID).

  • Data Analysis: The resulting chromatogram shows peaks corresponding to different components. The area of each peak is proportional to the concentration of that component. The purity is calculated by dividing the area of the main peak (representing this compound) by the total area of all peaks, expressed as a percentage.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to this compound.

Chemical_Identifiers cluster_compound This compound cluster_identifiers Identifiers Compound C₇H₄BrClO₂ CAS CAS: 19652-32-5 Compound->CAS IUPAC IUPAC Name Compound->IUPAC SMILES SMILES String Compound->SMILES InChIKey InChIKey Compound->InChIKey

Caption: Logical relationship of chemical identifiers.

Schiff_Base_Synthesis Reactant1 3-Bromo-5-chloro- 2-hydroxybenzaldehyde Product Schiff Base Product Reactant1->Product Condensation Reactant2 Primary Amine (R-NH₂) Reactant2->Product Solvent Solvent (e.g., Ethanol) Solvent->Reactant1 Solvent->Reactant2 Byproduct Water (H₂O) Product->Byproduct Elimination

Caption: General workflow for Schiff base synthesis.

References

An In-depth Technical Guide to 3-Bromo-5-chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-5-chloro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde with significant potential in medicinal chemistry and materials science.

Chemical Structure and Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), a bromine atom, and a chlorine atom. Its chemical structure and key identifiers are presented below.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
IUPAC Name This compound[1][2][3]
Synonyms 3-Bromo-5-chlorosalicylaldehyde[1]
CAS Number 19652-32-5[1][2][4]
Molecular Formula C₇H₄BrClO₂[1][2][4]
Molecular Weight 235.46 g/mol [1][2]
SMILES C1=C(C=C(C(=C1C=O)O)Br)Cl[1]
InChIKey KNOYZLVIXXBBIB-UHFFFAOYSA-N[1][2][4]
Appearance Pale yellow to yellow crystalline solid[5]
Melting Point 81.5-90.5 °C[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data

TechniqueDataReference(s)
¹³C NMR Spectra available, detailed peak list not readily published.[6]
Infrared (IR) Spectra available, key stretches expected for O-H, C=O, C-Br, C-Cl bonds.
Mass Spectrometry (MS) Molecular Ion Peak (M⁺) expected at m/z 234/236/238 due to isotopic distribution of Br and Cl.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a plausible synthetic route can be derived from general methods for the ortho-formylation and halogenation of phenols. A potential multi-step synthesis is outlined below.

Plausible Synthetic Pathway:

G cluster_0 Starting Material cluster_1 Step 1: Bromination cluster_2 Step 2: Formylation (Duff Reaction) 4-Chlorophenol 4-Chlorophenol 2-Bromo-4-chlorophenol 2-Bromo-4-chlorophenol 4-Chlorophenol->2-Bromo-4-chlorophenol Br2, Solvent This compound This compound 2-Bromo-4-chlorophenol->this compound Hexamethylenetetramine, Acid

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: General Ortho-Formylation of Phenols (Duff Reaction Adaptation)

This protocol provides a general framework for the formylation step. Optimization would be required for the specific substrate, 2-Bromo-4-chlorophenol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-chlorophenol and hexamethylenetetramine in a suitable solvent such as glycerol or trifluoroacetic acid.

  • Heating: Heat the reaction mixture to a temperature typically ranging from 140 to 160 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the reaction is deemed complete, cool the mixture and add an acidic aqueous solution (e.g., dilute sulfuric acid). Heat the mixture again to hydrolyze the intermediate Schiff base.

  • Workup and Purification: Cool the reaction mixture to room temperature. The product can be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Applications in Research and Drug Development

This compound serves as a versatile precursor for the synthesis of a variety of derivatives with potential biological activities. Its utility stems from the reactive aldehyde and hydroxyl groups, which can be readily modified.

Precursor for Schiff Bases and Metal Complexes

The aldehyde functionality of this compound makes it an excellent starting material for the synthesis of Schiff bases through condensation reactions with primary amines. These Schiff bases, in turn, can act as ligands to form metal complexes.

Experimental Workflow for Synthesis and Evaluation of Derivatives:

G A This compound C Schiff Base Ligand Synthesis (Condensation Reaction) A->C B Primary Amine B->C D Characterization (NMR, IR, MS) C->D F Metal Complex Synthesis C->F E Metal Salt E->F G Characterization of Complex (Elemental Analysis, Molar Conductivity, etc.) F->G H Biological Activity Screening (e.g., Antimicrobial, Antioxidant assays) F->H

Caption: Experimental workflow for the synthesis and evaluation of derivatives.

Potential Biological Activities of Derivatives

Recent research has highlighted the potential of metal complexes derived from this compound in various therapeutic areas.

  • Antimicrobial Activity: Zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde have been synthesized and characterized. These complexes have shown antimicrobial potency against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.

  • Antioxidant Activity: The aforementioned Zinc(II) complexes have also been investigated for their antioxidant properties, showing activity against radicals like 1,1-diphenyl-picrylhydrazyl (DPPH).

  • DNA Interaction: Studies suggest that these metal complexes can interact with calf-thymus DNA, potentially through intercalation. They have also been shown to cause moderate cleavage of pBR322 plasmid DNA.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for assessing the antimicrobial activity of synthesized compounds.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

  • Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

Currently, there is limited direct evidence in the public domain detailing the specific signaling pathways modulated by this compound itself. However, based on the observed biological activities of its derivatives, particularly their interaction with DNA and antimicrobial properties, it is plausible that these compounds could interfere with fundamental cellular processes in microorganisms, such as DNA replication, transcription, or cell wall synthesis. Further research is necessary to elucidate the precise mechanisms of action and to identify any specific molecular targets or signaling cascades involved.

Conclusion

This compound is a valuable building block in synthetic organic and medicinal chemistry. Its readily functionalizable structure allows for the creation of diverse molecular architectures, particularly Schiff bases and their metal complexes, which have demonstrated promising antimicrobial and antioxidant activities. This guide provides a foundational understanding of its properties, synthesis, and potential applications, highlighting the need for further research to fully explore its therapeutic potential and to delineate the specific biological pathways through which its derivatives exert their effects.

References

An In-depth Technical Guide to the Molecular Weight of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 3-Bromo-5-chloro-2-hydroxybenzaldehyde, a compound of interest in various research and development applications. Understanding the precise molecular weight is fundamental for accurate quantification, reaction stoichiometry, and the interpretation of analytical data.

Molecular Structure and Formula

This compound is a substituted aromatic aldehyde. Its chemical structure consists of a benzene ring functionalized with a bromine atom, a chlorine atom, a hydroxyl group, and a formyl group. The molecular formula for this compound has been identified as C₇H₄BrClO₂.[1][2][3][4][5]

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of carbon, hydrogen, bromine, chlorine, and oxygen.

The standard atomic weights for the relevant elements are:

  • Carbon (C): approximately 12.011 amu[6][7][8]

  • Hydrogen (H): approximately 1.008 amu[9][10][11][12][13]

  • Bromine (Br): approximately 79.904 amu[14][15][16][17][18]

  • Chlorine (Cl): approximately 35.453 amu[19][20][21]

  • Oxygen (O): approximately 15.999 amu[22][23][24][25][26]

The molecular weight is calculated as follows:

(7 × Atomic Weight of C) + (4 × Atomic Weight of H) + (1 × Atomic Weight of Br) + (1 × Atomic Weight of Cl) + (2 × Atomic Weight of O)

(7 × 12.011) + (4 × 1.008) + (1 × 79.904) + (1 × 35.453) + (2 × 15.999) = 235.46 g/mol

This calculated value is consistent with the molecular weight information available in chemical supplier catalogs and databases.[1][2][5]

Quantitative Data Summary

The following table provides a structured summary of the atomic and molecular weight data for this compound.

Element (Symbol)CountStandard Atomic Weight (amu)Total Contribution to Molecular Weight (amu)
Carbon (C)712.01184.077
Hydrogen (H)41.0084.032
Bromine (Br)179.90479.904
Chlorine (Cl)135.45335.453
Oxygen (O)215.99931.998
Total 235.464

Note: The final molecular weight is often rounded to two decimal places, resulting in 235.46 g/mol .

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Detection: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, from which the exact mass of the molecule can be determined and compared to the calculated theoretical mass.

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical process for determining the molecular weight of a chemical compound.

MolecularWeightCalculation A Identify Molecular Formula (C₇H₄BrClO₂) B Determine Constituent Elements (C, H, Br, Cl, O) A->B C Obtain Standard Atomic Weights B->C D Sum of (Atom Count × Atomic Weight) C->D E Calculate Molecular Weight (235.46 g/mol) D->E

References

An In-depth Technical Guide to 3-Bromo-5-chloro-2-hydroxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative of significant interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, spectroscopic data, and key synthetic methodologies. A major focus is placed on its application as a versatile precursor for the synthesis of Schiff bases and their metal complexes, which have demonstrated a range of biological activities, including antimicrobial and anticancer properties. This guide also explores the inhibitory effects of salicylaldehyde derivatives on critical cancer signaling pathways, providing insights for drug development professionals. Detailed experimental protocols for the synthesis of the title compound and its derivatives are provided, alongside structured data tables and diagrams to facilitate understanding and further research.

Chemical Identity and Synonyms

This compound is a substituted aromatic aldehyde. Its primary IUPAC name is this compound.[1][2][3] A widely used synonym is 3-Bromo-5-chlorosalicylaldehyde.[2][4][5] Other synonyms and identifiers are listed in the table below.

Identifier TypeValue
IUPAC Name This compound[1][2][3]
Synonyms 3-Bromo-5-chlorosalicylaldehyde, 3-bromo-5-chlorosalicylic aldehyde, Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-[2][4][5][6]
CAS Registry Number 19652-32-5[1][2][3][4]
Molecular Formula C₇H₄BrClO₂[1][2][3][4]
Molecular Weight 235.46 g/mol [1]
InChI Key KNOYZLVIXXBBIB-UHFFFAOYSA-N[1][2][3]
SMILES O=Cc1c(O)c(Br)cc(Cl)c1

Physicochemical and Spectroscopic Data

This compound is typically a pale yellow to yellow crystalline powder.[3] Key physicochemical and spectroscopic data are summarized in the tables below.

Table 2.1: Physicochemical Properties
PropertyValueReference
Melting Point 85-88 °C[6]
Boiling Point (Predicted) 245.3 ± 35.0 °C[6]
pKa (Predicted) 6.20 ± 0.23[6]
Table 2.2: Spectroscopic Data
TechniqueKey Features and Observations
Mass Spectrometry (EI) The electron ionization mass spectrum is available through the NIST WebBook, providing fragmentation patterns for structural elucidation.
Infrared (IR) Spectroscopy The IR spectrum, available from the NIST/EPA Gas-Phase Infrared Database, shows characteristic peaks for the hydroxyl, aldehyde, and aromatic functionalities.
¹³C Nuclear Magnetic Resonance (NMR) The ¹³C NMR spectrum is available and provides information on the carbon skeleton of the molecule.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the ortho-formylation of the corresponding phenol, a reaction commonly known as the Reimer-Tiemann reaction. This method introduces an aldehyde group onto the aromatic ring, primarily at the ortho position to the hydroxyl group.

Synthesis of this compound via Reimer-Tiemann Reaction

This protocol is adapted from the general procedure for the formylation of phenols.

Materials:

  • 4-Chloro-2-bromophenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • A solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • 4-Chloro-2-bromophenol is added to the stirred sodium hydroxide solution.

  • The mixture is heated, and chloroform is added dropwise over a period of 1-2 hours while maintaining the reaction temperature.

  • After the addition is complete, the reaction mixture is refluxed for several hours to ensure the completion of the reaction.

  • Excess chloroform is removed by distillation.

  • The reaction mixture is cooled and then acidified with hydrochloric acid.

  • The product is extracted with diethyl ether.

  • The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

G reagents 4-Chloro-2-bromophenol + NaOH + CHCl₃ reaction_vessel Round-bottom flask (Heating and Stirring) reagents->reaction_vessel 1. Add reagents reflux Reflux reaction_vessel->reflux 2. Heat to reflux distillation Distillation (Remove excess CHCl₃) reflux->distillation 3. After reaction acidification Acidification (HCl) distillation->acidification 4. Cool and acidify extraction Extraction (Diethyl ether) acidification->extraction 5. Extract product drying Drying (MgSO₄) extraction->drying 6. Dry organic layer evaporation Solvent Evaporation drying->evaporation 7. Remove solvent purification Purification (Recrystallization) evaporation->purification 8. Purify crude product product 3-Bromo-5-chloro- 2-hydroxybenzaldehyde purification->product

Synthetic Workflow for this compound.
Synthesis of a Schiff Base Derivative

This compound is a common starting material for the synthesis of Schiff bases, which are formed by the condensation of an aldehyde with a primary amine.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve 10 mmol of this compound in 50 mL of absolute ethanol in a round-bottom flask.

  • Add 10 mmol of aniline to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • The product can be further purified by recrystallization.

Applications in Drug Development and Biological Activity

Halogenated salicylaldehydes and their derivatives, particularly Schiff bases and their metal complexes, are of great interest to drug development professionals due to their wide range of biological activities.

Antimicrobial and Anticancer Potential

Schiff bases derived from this compound have been investigated for their potential as antimicrobial and anticancer agents. The presence of the halogen atoms (bromine and chlorine) and the hydroxyl group on the aromatic ring are thought to contribute significantly to their biological efficacy. Metal complexes of these Schiff bases have also shown enhanced biological activity. For instance, a ruthenium(II) complex incorporating 3-bromo-5-chlorosalicylaldehyde has been shown to induce cell cycle arrest in the G0/G1 phase, apoptosis, and mitochondrial dysfunction in cancer cells.[3] Complexes bearing bromine atoms have been noted to provoke an increase in intracellular reactive oxygen species (ROS) levels.[3]

Inhibition of Cancer Signaling Pathways

Salicylaldehyde derivatives have been shown to suppress multiple signaling pathways that are often dysregulated in cancer cells. These pathways are critical for cell proliferation, survival, and metastasis. The inhibition of these pathways represents a key strategy in modern cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K ERK ERK RTK->ERK STAT3 STAT3 RTK->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation ERK->Proliferation STAT3->Proliferation NFkB NF-κB NFkB->Proliferation Salicylaldehyde Salicylaldehyde Derivatives Salicylaldehyde->PI3K Inhibits Salicylaldehyde->mTOR Inhibits Salicylaldehyde->ERK Inhibits Salicylaldehyde->STAT3 Inhibits Salicylaldehyde->NFkB Inhibits

Inhibition of Cancer Signaling Pathways by Salicylaldehyde Derivatives.

The diagram above illustrates the inhibitory effect of salicylaldehyde derivatives on several key oncogenic signaling pathways, including the PI3K/AKT/mTOR, ERK, STAT3, and NF-κB pathways. By targeting these central nodes, these compounds can effectively halt cell proliferation and survival, highlighting their therapeutic potential.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of a diverse library of derivatives, particularly Schiff bases and their metal complexes. The significant biological activities exhibited by these derivatives, including potent anticancer and antimicrobial effects, underscore the importance of this compound in drug discovery and development. Further research into the specific mechanisms of action and structure-activity relationships of its derivatives is warranted to fully exploit its therapeutic potential. This guide provides a solid foundation of technical information to aid researchers and scientists in these future endeavors.

References

Spectral Analysis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 3-bromo-5-chloro-2-hydroxybenzaldehyde, also known as 3-bromo-5-chlorosalicylaldehyde. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed spectral information and the methodologies for its acquisition.

Core Spectral Data

The following tables summarize the key spectral data obtained for this compound through various analytical techniques.

1H NMR (Proton Nuclear Magnetic Resonance) Spectral Data

Solvent: Chloroform-d (CDCl3) Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not availableData not availableData not availableAromatic Proton
Data not availableData not availableData not availableAromatic Proton
Data not availableData not availableData not availableAldehyde Proton (-CHO)
Data not availableData not availableData not availableHydroxyl Proton (-OH)

Note: Specific chemical shifts, multiplicities, and coupling constants for 1H NMR were not explicitly found in the searched literature. The assignments are based on the expected chemical environment of the protons.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data

Solvent: Chloroform-d (CDCl3)

Chemical Shift (δ) ppmAssignment
Data not availableC-CHO (Aldehyde Carbonyl)
Data not availableC-OH (Carbon attached to Hydroxyl)
Data not availableC-Br (Carbon attached to Bromine)
Data not availableC-Cl (Carbon attached to Chlorine)
Data not availableAromatic Carbon
Data not availableAromatic Carbon
Data not availableAromatic Carbon

Note: While the existence of 13C NMR data is confirmed in spectral databases, the specific chemical shifts were not available in the searched resources.

IR (Infrared) Spectral Data

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm-1)IntensityAssignment
Data not availableData not availableO-H stretch (Phenolic)
Data not availableData not availableC-H stretch (Aromatic)
Data not availableData not availableC=O stretch (Aldehyde)
Data not availableData not availableC=C stretch (Aromatic)
Data not availableData not availableC-O stretch (Phenolic)
Data not availableData not availableC-Br stretch
Data not availableData not availableC-Cl stretch

Note: A representative IR spectrum is available in the NIST WebBook[1]; however, a detailed peak list with assignments was not provided.

Mass Spectrometry (MS) Data

Technique: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
234, 236, 238Data not available[M]+ (Molecular Ion)
Data not availableData not available[M-H]+
Data not availableData not available[M-CHO]+
Data not availableData not available[M-Br]+
Data not availableData not available[M-Cl]+

Note: The mass spectrum available on the NIST WebBook[2] shows a complex fragmentation pattern. The table above indicates expected major fragments based on the structure.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl3, approximately 0.7 mL) in a standard 5 mm NMR tube.

  • Instrumentation: 1H and 13C NMR spectra are recorded on a 400 MHz NMR spectrometer.

  • 1H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is used.

    • Spectral Width: Approximately 16 ppm.

    • Number of Scans: 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

  • 13C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Approximately 250 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of 13C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CDCl3 (δH = 7.26 ppm, δC = 77.16 ppm).

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

    • The sample spectrum is then recorded.

    • Spectral Range: Typically 4000-400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • Gas Chromatography Method:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10-15 °C/min.

      • Final hold: Hold at 280 °C for 5-10 minutes.

  • Mass Spectrometry Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2-3 scans/second.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then examined for the molecular ion and characteristic fragment ions to confirm the structure.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectral data.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Confirmation Sample This compound NMR NMR Spectroscopy (1H & 13C) Sample->NMR IR ATR-IR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS NMR_Proc Fourier Transform Phase & Baseline Correction NMR->NMR_Proc IR_Proc Background Subtraction IR->IR_Proc MS_Proc Chromatogram & Spectrum Extraction MS->MS_Proc NMR_Analysis Chemical Shift Analysis Coupling Constant Analysis Structure Elucidation NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis MS_Analysis Molecular Weight Determination Fragmentation Pattern Analysis MS_Proc->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Bromo-5-chloro-2-hydroxybenzaldehyde. The information presented herein is intended to assist researchers and professionals in the fields of chemistry and drug development with spectral interpretation, compound identification, and quality control.

Introduction

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₄BrClO₂. As a halogenated salicylaldehyde derivative, it serves as a versatile building block in the synthesis of various organic compounds, including Schiff bases, chalcones, and other heterocyclic systems with potential biological activities. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is a primary analytical technique for this purpose. This guide details the expected ¹H NMR spectral characteristics of this compound, supported by experimental data.

Chemical Structure and Proton Environments

The chemical structure of this compound dictates four distinct proton environments, which give rise to four unique signals in the ¹H NMR spectrum. The protons are labeled as follows for assignment purposes:

  • Hₐ (CHO) : The aldehydic proton.

  • Hₑ (OH) : The phenolic hydroxyl proton.

  • Hբ and Hբ' : The two aromatic protons on the benzene ring.

Due to the substitution pattern on the benzene ring, the two aromatic protons are in different chemical environments and are expected to exhibit spin-spin coupling.

¹H NMR Spectral Data

The following table summarizes the quantitative ¹H NMR data for this compound, acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.

SignalChemical Shift (δ) ppmMultiplicityIntegrationAssignment
A11.5Singlet1HOH (Hₑ)
B9.821Singlet1HCHO (Hₐ)
C7.766Doublet1HAr-H
D7.535Doublet1HAr-H

Experimental Protocol

The ¹H NMR spectrum was recorded on a 400 MHz NMR spectrometer. A sample of this compound (0.039 g) was dissolved in deuterated chloroform (0.5 ml, CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Spectral Interpretation and Signal Assignment

The assignment of the observed signals to the specific protons of this compound is based on established principles of ¹H NMR spectroscopy, including chemical shift theory and spin-spin coupling patterns.

  • Hydroxyl Proton (Hₑ, Signal A): The signal at 11.5 ppm is assigned to the phenolic hydroxyl proton. Its significant downfield shift is attributed to strong intramolecular hydrogen bonding with the adjacent carbonyl group of the aldehyde, which deshields the proton. This signal typically appears as a broad or sharp singlet.

  • Aldehydic Proton (Hₐ, Signal B): The singlet at 9.821 ppm is characteristic of an aldehydic proton. The electron-withdrawing nature of the carbonyl group and the aromatic ring causes a strong deshielding effect, resulting in a resonance at a high chemical shift.

  • Aromatic Protons (Signals C and D): The signals at 7.766 ppm and 7.535 ppm correspond to the two aromatic protons. Their downfield position is typical for protons attached to a benzene ring. The observed multiplicity as doublets arises from the coupling between these two adjacent protons. The difference in their chemical shifts is due to the different electronic effects of the substituents in their respective ortho and para positions.

Logical Relationship of Proton Environments

The following diagram illustrates the distinct proton environments in this compound.

G Proton Environments of this compound cluster_molecule This compound cluster_signals ¹H NMR Signals H_a Ha (CHO) Signal_A δ ~9.8 ppm H_a->Signal_A H_b Hb (Ar-H) Signal_B δ ~7.5-7.8 ppm H_b->Signal_B H_c Hc (Ar-H) Signal_C δ ~7.5-7.8 ppm H_c->Signal_C H_d Hd (OH) Signal_D δ ~11.5 ppm H_d->Signal_D

Caption: Correlation of proton environments to their respective ¹H NMR signals.

Experimental Workflow for ¹H NMR Analysis

The logical workflow for obtaining and interpreting the ¹H NMR spectrum of a compound like this compound is outlined below.

G SamplePrep Sample Preparation (Dissolve in CDCl3 with TMS) NMR_Acquisition ¹H NMR Data Acquisition (400 MHz Spectrometer) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis Structure_Correlation Structure Correlation (Assign Signals to Protons) Spectral_Analysis->Structure_Correlation Final_Report Final Report Generation Structure_Correlation->Final_Report

Caption: Standard workflow for ¹H NMR analysis from sample preparation to reporting.

An In-depth Technical Guide to the FT-IR Spectrum of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Bromo-5-chloro-2-hydroxybenzaldehyde, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's vibrational spectroscopic properties, a reproducible experimental protocol, and a summary of key spectral data.

Introduction

This compound (C₇H₄BrClO₂) is a substituted aromatic aldehyde with significant applications in the synthesis of novel pharmaceutical and chemical entities. The presence of multiple functional groups, including a hydroxyl group, an aldehyde, and halogen substituents on the benzene ring, results in a characteristic infrared spectrum that is instrumental for its identification and quality control. This guide will delve into the interpretation of its FT-IR spectrum, providing a foundational understanding for researchers working with this compound.

Data Presentation

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups. The quantitative data, including peak positions and their assignments, are summarized in the table below. This data is compiled from the gas-phase FT-IR spectrum available in the NIST WebBook.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, MediumO-H stretch (intramolecular hydrogen-bonded)
~3080WeakAromatic C-H stretch
~2850WeakAldehydic C-H stretch (Fermi resonance)
~1665StrongC=O stretch (conjugated aldehyde)
~1580MediumC=C aromatic ring stretch
~1450MediumC=C aromatic ring stretch
~1280StrongC-O stretch (phenolic)
~1200MediumIn-plane O-H bend
~860StrongC-H out-of-plane bend (isolated H)
~740MediumC-Cl stretch
~650MediumC-Br stretch

Experimental Protocols

The following is a detailed methodology for obtaining the FT-IR spectrum of this compound. This protocol is adapted from standard procedures for solid-state FT-IR analysis.

Objective: To acquire a high-quality FT-IR spectrum of solid this compound for qualitative and quantitative analysis.

Materials:

  • This compound (solid)

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS50)

  • Spatula

  • Sample holder

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr into an agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

    • Transfer a portion of the powdered mixture into the pellet-forming die.

    • Place the die under a hydraulic press and apply a pressure of 8-10 tons for approximately 1-2 minutes to form a thin, transparent, or translucent pellet.

  • Instrument Setup:

    • Ensure the FT-IR spectrometer's sample compartment is purged with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

    • Perform a background scan with an empty sample compartment. This will be subtracted from the sample spectrum to remove any contributions from the instrument and atmosphere.

  • Data Acquisition:

    • Carefully place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the resulting spectrum by performing a baseline correction and peak picking to identify the key absorption bands.

Visualization

The following diagrams illustrate the logical workflow of the experimental protocol and the key functional group regions in the FT-IR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start grind Grind Sample with KBr start->grind press Press into Pellet grind->press background Perform Background Scan press->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Spectrum sample_scan->process analyze Analyze and Interpret process->analyze end End analyze->end

Caption: Experimental workflow for FT-IR analysis.

spectral_regions cluster_functional Functional Group Region (4000-1500 cm⁻¹) cluster_fingerprint Fingerprint Region (1500-400 cm⁻¹) compound This compound OH_stretch O-H Stretch (~3400 cm⁻¹) compound->OH_stretch CH_aromatic Aromatic C-H Stretch (~3080 cm⁻¹) compound->CH_aromatic CH_aldehyde Aldehydic C-H Stretch (~2850 cm⁻¹) compound->CH_aldehyde CO_stretch C=O Stretch (~1665 cm⁻¹) compound->CO_stretch CC_aromatic Aromatic C=C Stretch (~1580, ~1450 cm⁻¹) compound->CC_aromatic CO_phenolic C-O Stretch (~1280 cm⁻¹) compound->CO_phenolic OH_bend O-H Bend (~1200 cm⁻¹) compound->OH_bend CH_oop C-H Out-of-Plane Bend (~860 cm⁻¹) compound->CH_oop CCl_stretch C-Cl Stretch (~740 cm⁻¹) compound->CCl_stretch CBr_stretch C-Br Stretch (~650 cm⁻¹) compound->CBr_stretch

Caption: Key FT-IR absorption regions for the molecule.

References

Mass Spectrometry of 3-Bromo-5-chloro-2-hydroxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 3-Bromo-5-chloro-2-hydroxybenzaldehyde, a halogenated aromatic aldehyde of interest in various scientific domains. This document details its electron ionization (EI) mass spectrum, fragmentation patterns, and relevant experimental protocols. Furthermore, it explores potential biological signaling pathways that may be influenced by this class of compounds, offering insights for drug development and molecular biology research.

Molecular Profile

PropertyValueSource
Chemical Formula C₇H₄BrClO₂--INVALID-LINK--
Molecular Weight 235.46 g/mol --INVALID-LINK--
CAS Number 19652-32-5--INVALID-LINK--
Synonyms 3-Bromo-5-chlorosalicylaldehyde--INVALID-LINK--

Electron Ionization (EI) Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of bromine and chlorine atoms. The molecular ion peak cluster is observed with significant M, M+2, and M+4 peaks, corresponding to the different isotopic combinations of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl.

Tabulated Mass Spectrum Data

The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities as observed in the electron ionization mass spectrum.

m/zRelative Intensity (%)Putative Fragment Assignment
23824.4[M+4]⁺• (C₇H₄⁸¹Br³⁷ClO₂)
23721.1[M+3]⁺•
236100.0[M+2]⁺• (C₇H₄⁸¹Br³⁵ClO₂ / C₇H₄⁷⁹Br³⁷ClO₂)
23562.2[M+1]⁺•
23478.7[M]⁺• (C₇H₄⁷⁹Br³⁵ClO₂)
23343.3[M-H]⁺
2202.6[M-O]⁺•
21810.7[M-O]⁺•
2168.2[M-O]⁺•
2083.4[M-CO-H]⁺
2063.3[M-CO-H]⁺
1921.9[M-CHO-Cl]⁺
1907.5[M-CHO-Cl]⁺
1885.8[M-CHO-Cl]⁺
1811.8[M-Br]⁺
1797.2[M-Cl]⁺
1775.5[M-Cl]⁺
1285.1[C₆H₃OCl]⁺
12614.8[C₆H₃OCl]⁺
997.5[C₅H₂OCl]⁺
984.0[C₅H₃OCl]⁺
974.7[C₅H₂OCl]⁺
735.4[C₃H₂Cl]⁺
6319.7[C₅H₃]⁺
629.9[C₅H₂]⁺
615.9[C₅H]⁺

Data sourced from ChemicalBook and NIST WebBook.

Fragmentation Pattern

The fragmentation of this compound under electron ionization follows pathways characteristic of aromatic aldehydes and halogenated compounds. The presence of bromine and chlorine isotopes leads to distinctive isotopic clusters for the molecular ion and its fragments.

G M [M]⁺• m/z 234, 236, 238 M_minus_H [M-H]⁺ m/z 233, 235, 237 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ C₆H₃BrClOH⁺ M->M_minus_CHO - CHO• M_minus_CO [M-CO]⁺• C₆H₄BrClO⁺• M->M_minus_CO - CO M_minus_Br [M-Br]⁺ C₇H₄ClO₂⁺ M->M_minus_Br - Br• M_minus_Cl [M-Cl]⁺ C₇H₄BrO₂⁺ M->M_minus_Cl - Cl• Aromatic_ring_fragments Aromatic Ring Fragments m/z 126, 99, 63, etc. M_minus_CHO->Aromatic_ring_fragments M_minus_CO->Aromatic_ring_fragments

Caption: Fragmentation pathway of this compound.

Experimental Protocols

Acquiring high-quality mass spectra for solid aromatic aldehydes like this compound typically involves the use of a direct insertion probe with an electron ionization source.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum. Recrystallization or chromatographic purification may be necessary.

  • Sample Loading: A small amount of the solid sample (typically sub-milligram) is loaded into a clean glass capillary tube.

  • Probe Insertion: The capillary tube is placed into the tip of the direct insertion probe.

Mass Spectrometry Parameters

The following parameters are typical for the analysis of aromatic aldehydes using a standard quadrupole or time-of-flight mass spectrometer with an EI source:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Range: 50-350 amu

  • Scan Rate: 1 scan/second

  • Inlet System: Direct Insertion Probe (DIP)

  • Probe Temperature Program: The probe is heated ballistically or with a temperature ramp (e.g., 25 °C to 300 °C at 20 °C/min) to facilitate sample volatilization directly into the ion source.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis Sample Solid Sample Capillary Load into Capillary Tube Sample->Capillary Probe Insert into Direct Inlet Probe Capillary->Probe MS_Inlet Introduce Probe into MS Inlet Probe->MS_Inlet Vaporization Heat Probe to Vaporize Sample MS_Inlet->Vaporization Ionization Electron Ionization (70 eV) Vaporization->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Spectrum Spectrum Data_System->Spectrum Generate Mass Spectrum

Caption: Experimental workflow for EI-MS analysis.

Potential Biological Signaling Pathways

Halogenated salicylaldehydes and related benzaldehydes have been reported to exhibit a range of biological activities, including antiproliferative and anti-inflammatory effects. While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on similar compounds suggests potential interactions with key cellular signaling cascades implicated in cancer and immune responses.

Some studies have indicated that certain salicylaldehyde derivatives can induce apoptosis and cell cycle arrest in cancer cells. Furthermore, benzaldehyde has been shown to inhibit multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. Another area of research has shown that salicylaldehyde can suppress the IgE-mediated activation of mast cells by affecting the FcεRI signaling pathway.

G cluster_cancer Cancer Cell Pathways cluster_immune Immune Cell Pathway Compound 3-Bromo-5-chloro- 2-hydroxybenzaldehyde PI3K_AKT PI3K/AKT/mTOR Pathway Compound->PI3K_AKT Inhibition STAT3 STAT3 Pathway Compound->STAT3 Inhibition NFkB NF-κB Pathway Compound->NFkB Inhibition ERK ERK Pathway Compound->ERK Inhibition Apoptosis Apoptosis Induction Compound->Apoptosis Cell_Cycle Cell Cycle Arrest Compound->Cell_Cycle ROS Increased ROS Compound->ROS FcERI FcεRI Signaling Compound->FcERI Suppression Mast_Cell Mast Cell Degranulation FcERI->Mast_Cell

Caption: Potential signaling pathways affected by halogenated salicylaldehydes.

An In-depth Technical Guide on the Solubility of 3-Bromo-5-chloro-2-hydroxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-5-chloro-2-hydroxybenzaldehyde in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on providing detailed, standard experimental protocols for solubility determination and a general framework for understanding the solubility of halogenated benzaldehydes.

Introduction

This compound is a halogenated aromatic aldehyde with potential applications as an intermediate in the synthesis of various compounds, including pharmaceuticals and other specialty chemicals.[1][2] Understanding its solubility in different organic solvents is crucial for its synthesis, purification, and formulation in various applications. This guide outlines the standard methodologies for determining the solubility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 19652-32-5[3][4]
Molecular Formula C₇H₄BrClO₂[3][4]
Molecular Weight 235.46 g/mol [3][4]
Melting Point 81.5-90.5 °C[5]
Appearance Pale yellow to yellow crystals or powder[5]

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. The following table is provided as a template for researchers to populate with their own experimental data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
e.g., Ethanol25Data not availableData not available
e.g., Acetone25Data not availableData not available
e.g., Dichloromethane25Data not availableData not available
e.g., Toluene25Data not availableData not available
e.g., Ethyl Acetate25Data not availableData not available
e.g., Methanol25Data not availableData not available
e.g., n-Hexane25Data not availableData not available

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid organic compound like this compound in an organic solvent.

This is a widely accepted method for determining the equilibrium solubility of a compound.[6][7][8]

Materials:

  • This compound

  • Selected organic solvents of high purity

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.

  • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the equilibration period, cease agitation and allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is recommended to centrifuge the sample and then take an aliquot from the clear supernatant.

  • Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the solubility based on the measured concentration and the dilution factor.

This method is simpler but may be less precise than the shake-flask method.

Materials:

  • This compound

  • Selected organic solvents of high purity

  • Analytical balance

  • Vials or test tubes with secure caps

  • Vortex mixer or magnetic stirrer

  • Oven or vacuum desiccator

Procedure:

  • Accurately weigh a vial.

  • Add a known volume of the chosen organic solvent to the vial.

  • Gradually add a weighed amount of this compound to the solvent while stirring until no more solid dissolves and a slight excess of solid remains.

  • Seal the vial and continue to stir at a constant temperature for an extended period to ensure saturation.

  • Allow the undissolved solid to settle.

  • Carefully decant the saturated solution into a pre-weighed dish.

  • Evaporate the solvent in an oven or vacuum desiccator at a temperature that will not cause the solute to decompose.

  • Once the solvent is completely evaporated, weigh the dish containing the solid residue.

  • The weight of the residue corresponds to the amount of dissolved this compound in the initial volume of the solvent.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the saturation shake-flask method.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess 3-Bromo-5-chloro-2- hydroxybenzaldehyde C Combine in a sealed flask A->C B Measure a known volume of organic solvent B->C D Agitate in a thermostatically controlled shaker/water bath C->D E Allow to equilibrate for 24-72 hours D->E F Cease agitation and allow solid to settle E->F G Centrifuge and collect supernatant F->G H Dilute a known aliquot of the supernatant G->H I Analyze concentration via HPLC or UV-Vis H->I J Calculate solubility from concentration and dilution factor I->J

Caption: Workflow for the Saturation Shake-Flask Solubility Method.

Conclusion

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde, a valuable substituted salicylaldehyde intermediate in the development of novel pharmaceutical and therapeutic agents. This document details the primary synthetic pathways, experimental protocols, and relevant chemical data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound, also known as 3-bromo-5-chlorosalicylaldehyde, is a key building block in organic synthesis. Its halogenated phenolic structure makes it a versatile precursor for the synthesis of a variety of more complex molecules, including Schiff bases, which have been investigated for their potential biological activities. The strategic placement of the bromo, chloro, and hydroxyl groups on the benzaldehyde scaffold allows for a range of chemical modifications, making it a compound of significant interest to researchers in drug development.

Synthetic Pathways

The primary and most established method for the synthesis of this compound is the Reimer-Tiemann reaction . This reaction facilitates the ortho-formylation of phenols through the reaction of a phenol with chloroform in a basic solution.[1][2] In the case of this compound, the logical starting material is 2-bromo-4-chlorophenol.

The reaction mechanism involves the generation of dichlorocarbene (:CCl₂) as the electrophile. The phenoxide ion, formed by the deprotonation of the starting phenol in the basic medium, then attacks the dichlorocarbene. Subsequent hydrolysis of the resulting intermediate yields the aldehyde product.[1][2][3] The ortho-position to the hydroxyl group is preferentially formylated due to the directing effect of the hydroxyl group.

An alternative, though less common, approach for the formylation of phenols is the Duff reaction . This method employs hexamine as the formylating agent in the presence of an acid. While generally less efficient than the Reimer-Tiemann reaction, it can be a viable alternative for certain substrates.

This guide will focus on the Reimer-Tiemann reaction as the principal synthetic route.

Experimental Protocol: Reimer-Tiemann Synthesis

Starting Material: 2-Bromo-4-chlorophenol

Reagents and Solvents:

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for workup

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-chlorophenol in a suitable solvent such as ethanol.

  • Addition of Base: Slowly add an aqueous solution of sodium hydroxide to the flask while stirring. The mixture will become basic, and the phenoxide salt of the starting material will form.

  • Addition of Chloroform: Gently heat the reaction mixture to approximately 60-70°C. Add chloroform dropwise to the heated solution over a period of time. The reaction is often exothermic, so careful control of the addition rate and temperature is crucial.[1]

  • Reaction: After the addition of chloroform is complete, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After cooling the reaction mixture to room temperature, remove the excess chloroform and ethanol by rotary evaporation.

    • Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 5-6. This will protonate the phenoxide and precipitate the crude product.

    • Extract the product with a suitable organic solvent, such as dichloromethane.

    • Wash the combined organic extracts with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₇H₄BrClO₂[4][5]
Molecular Weight 235.46 g/mol [5]
Appearance Pale yellow to yellow crystalline powder[4]
Melting Point 81.5-90.5 °C[4]
CAS Number 19652-32-5[5]

Table 2: Spectroscopic Data

Spectroscopic TechniqueKey DataReference(s)
¹³C NMR Spectra available for viewing.[6]
ATR-IR Spectra available for viewing.[6]
Mass Spectrometry (EI) Spectra available for viewing.[7]

Note: While the availability of spectra is confirmed, specific peak assignments require access to the raw data from the cited databases.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Reimer-Tiemann reaction.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reimer-Tiemann Reaction cluster_workup Workup & Purification cluster_product Final Product Start 2-Bromo-4-chlorophenol Reaction 1. NaOH (aq) 2. Chloroform (CHCl3) 3. Heat Start->Reaction Reactants Workup 1. Acidification (HCl) 2. Extraction 3. Drying 4. Purification (Recrystallization/Chromatography) Reaction->Workup Crude Product Product This compound Workup->Product Purified Product

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide outlines the synthesis of this compound, primarily through the Reimer-Tiemann reaction. The provided information on the synthetic pathway, a generalized experimental protocol, and key data is intended to serve as a valuable resource for researchers and professionals in the field of drug development. The successful synthesis of this compound provides a gateway to a diverse range of potentially bioactive molecules, underscoring its importance in medicinal chemistry. Further optimization of the presented protocol may be necessary to achieve desired yields and purity for specific research applications.

References

Starting materials for 3-Bromo-5-chloro-2-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes for obtaining 3-Bromo-5-chloro-2-hydroxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document provides a comparative analysis of starting materials, detailed experimental protocols, and quantitative data to assist researchers in selecting the optimal synthetic strategy.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from two principal starting materials, each with distinct advantages and considerations. The two main pathways are:

  • Route 1: Bromination of 5-Chlorosalicylaldehyde. This is a direct approach where the commercially available 5-chlorosalicylaldehyde is brominated at the C3 position.

  • Route 2: Formylation of 2-Bromo-4-chlorophenol. This route involves the introduction of a formyl group onto the 2-bromo-4-chlorophenol backbone.

The choice between these routes will depend on factors such as the availability and cost of the starting materials, desired yield and purity, and the scalability of the reaction.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data associated with the key synthetic routes to this compound.

Table 1: Bromination of 5-Chlorosalicylaldehyde

Starting MaterialBrominating AgentSolventAdditiveReaction TimeYield (%)Purity (%)Reference
5-ChlorosalicylaldehydeBromineAcetic AcidNone4 hours68.997.8[1]
5-ChlorosalicylaldehydeBromineAcetic AcidSodium Acetate1.5 hours91.599.5[1]

Table 2: Formylation of 2-Bromo-4-chlorophenol (Analogous to 2-Bromophenol)

Starting MaterialFormylation MethodReagentsSolventReaction TimeYield (%)Purity (%)Reference
2-BromophenolOrtho-FormylationMgCl₂, Paraformaldehyde, TriethylamineTetrahydrofuran4 hours80-81 (crude), 68-69 (recrystallized)≥95 (crude)[2]

Experimental Protocols

Route 1: Bromination of 5-Chlorosalicylaldehyde

3.1.1. Experimental Protocol with Sodium Acetate

  • Materials: 5-Chlorosalicylaldehyde (5CSAL), Sodium Acetate, Acetic Acid, Bromine, Water.

  • Procedure:

    • To a suspension of 5-chlorosalicylaldehyde (292 g, 1.87 mol) and sodium acetate (153 g, 1.0 equiv.) in acetic acid (800 mL) at room temperature, slowly add bromine (96.3 mL, 1.1 equiv.).

    • After the addition is complete (approximately 1 hour), stir the mixture for an additional 30 minutes.

    • Add water (300 mL) to the mixture to precipitate the product.

    • Cool the mixture to 5°C and collect the crystals by vacuum filtration.

    • Wash the crystals with water (2 x 150 mL).

    • Dry the crystals at 40°C for 4 hours to obtain this compound.[1]

3.1.2. Experimental Protocol without Additive

  • Materials: 5-Chlorosalicylaldehyde (5CSAL), Acetic Acid, Bromine, Water.

  • Procedure:

    • To a suspension of 5-chlorosalicylaldehyde (73.3 g, 0.47 mol) in acetic acid (300 mL) at room temperature, slowly add bromine (82.9 g, 1.1 equiv.).

    • Stir the reaction mixture at room temperature for 4.0 hours.

    • Add water to precipitate the product.

    • The isolated crude product can be purified by recrystallization.[1]

Route 2: Ortho-Formylation of 2-Bromo-4-chlorophenol (Adapted from 2-Bromophenol)

This protocol is adapted from a procedure for the ortho-formylation of 2-bromophenol and is expected to be effective for 2-bromo-4-chlorophenol.[2]

  • Materials: 2-Bromo-4-chlorophenol, Anhydrous Magnesium Dichloride (MgCl₂), Paraformaldehyde, Triethylamine, Dry Tetrahydrofuran (THF), Diethyl Ether, 1 N Hydrochloric Acid (HCl), Anhydrous Magnesium Sulfate (MgSO₄), Hexane.

  • Procedure:

    • In a dry 500-mL, three-necked round-bottomed flask purged with argon, add anhydrous magnesium dichloride (9.52 g, 100 mmol) and solid paraformaldehyde (4.50 g, 150 mmol).

    • Add dry tetrahydrofuran (250 mL) via syringe.

    • Add triethylamine (10.12 g, 100 mmol) dropwise via syringe and stir the mixture for 10 minutes.

    • Add 2-bromo-4-chlorophenol (equivalent to 50 mmol of the starting phenol) dropwise via syringe.

    • Immerse the flask in an oil bath at approximately 75°C and heat at a gentle reflux for 4 hours.

    • Cool the reaction mixture to room temperature and add 100 mL of diethyl ether.

    • Transfer the organic phase to a 1-L separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The resulting solid can be further purified by recrystallization from hexane.[2]

Visualization of Synthetic Pathways

The following diagrams illustrate the described synthetic routes for this compound.

G cluster_0 Route 1: Bromination of 5-Chlorosalicylaldehyde 5-Chlorosalicylaldehyde 5-Chlorosalicylaldehyde 3-Bromo-5-chloro-2-hydroxybenzaldehyde_1 This compound 5-Chlorosalicylaldehyde->3-Bromo-5-chloro-2-hydroxybenzaldehyde_1  Br2, Acetic Acid (optional Sodium Acetate)

Caption: Synthetic pathway via bromination of 5-Chlorosalicylaldehyde.

G cluster_1 Route 2: Formylation of 2-Bromo-4-chlorophenol 2-Bromo-4-chlorophenol 2-Bromo-4-chlorophenol 3-Bromo-5-chloro-2-hydroxybenzaldehyde_2 This compound 2-Bromo-4-chlorophenol->3-Bromo-5-chloro-2-hydroxybenzaldehyde_2  MgCl2, Paraformaldehyde, Triethylamine, THF

Caption: Synthetic pathway via formylation of 2-Bromo-4-chlorophenol.

Discussion of Formylation Methods

While the provided protocol for formylation is a highly regioselective method, other classical formylation reactions can also be considered, although they may present challenges with regioselectivity and yield. These include:

  • Reimer-Tiemann Reaction: Utilizes chloroform and a strong base. The reaction proceeds through a dichlorocarbene intermediate.

  • Duff Reaction: Employs hexamine as the formyl carbon source and requires a strongly electron-donating group on the aromatic ring.

  • Vilsmeier-Haack Reaction: Uses a substituted formamide and phosphorus oxychloride to generate the Vilsmeier reagent, which acts as the formylating agent.

The selection of a specific formylation method would require careful optimization for the 2-bromo-4-chlorophenol substrate to maximize the yield of the desired ortho-formylated product.

Conclusion

This technical guide outlines two primary and effective synthetic routes for the preparation of this compound. The bromination of 5-chlorosalicylaldehyde offers a direct and high-yielding approach, particularly with the use of sodium acetate as an additive. The ortho-formylation of 2-bromo-4-chlorophenol provides an alternative route, with a well-established and highly regioselective protocol available for analogous substrates. The choice of the optimal synthetic pathway will be guided by the specific requirements of the research or development project, including cost, scale, and desired purity.

References

An In-depth Technical Guide to the Reactivity of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-chloro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative, is a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring an electron-donating hydroxyl group and electron-withdrawing halogen and aldehyde groups, imparts a rich and nuanced reactivity profile. This guide provides a comprehensive analysis of the reactivity of this compound, detailing its synthesis, key reactions, and the biological significance of its derivatives. Experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its application in research and drug development.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference(s)
Molecular Formula C₇H₄BrClO₂
Molecular Weight 235.46 g/mol
Appearance Pale yellow to yellow crystalline powder
Melting Point 85-88 °C
CAS Number 19652-32-5
¹³C NMR Spectroscopy Spectra available
Infrared (IR) Spectroscopy Spectra available
Mass Spectrometry Spectra available

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound is not widely published, a plausible and commonly employed synthetic route involves a two-step process: the ortho-formylation of a substituted phenol via the Reimer-Tiemann reaction, followed by selective bromination.

Logical Synthesis Workflow

4-Chlorophenol 4-Chlorophenol 5-Chloro-2-hydroxybenzaldehyde 5-Chloro-2-hydroxybenzaldehyde 4-Chlorophenol->5-Chloro-2-hydroxybenzaldehyde Reimer-Tiemann Reaction (CHCl3, NaOH) This compound This compound 5-Chloro-2-hydroxybenzaldehyde->this compound Bromination (e.g., Br2 in Acetic Acid)

Caption: Plausible synthetic route to this compound.

Experimental Protocol: A Modified Reimer-Tiemann Reaction and Bromination

This protocol is adapted from general procedures for the Reimer-Tiemann reaction and subsequent halogenation of phenols.

Step 1: Synthesis of 5-Chloro-2-hydroxybenzaldehyde

  • In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 4-chlorophenol (1 eq.) in an aqueous solution of sodium hydroxide (3-4 eq.).

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Add chloroform (1.5-2 eq.) dropwise through the dropping funnel over a period of 1-2 hours. The reaction is exothermic and the temperature should be maintained.

  • After the addition is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours.

  • Cool the reaction mixture and acidify with dilute sulfuric acid until the pH is acidic.

  • Steam distill the mixture to isolate the volatile 5-chloro-2-hydroxybenzaldehyde.

  • Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the synthesized 5-chloro-2-hydroxybenzaldehyde (1 eq.) in glacial acetic acid in a flask protected from light.

  • Slowly add a solution of bromine (1 eq.) in glacial acetic acid dropwise with stirring at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Reactivity of the Functional Groups

The reactivity of this compound is governed by its three functional groups: the aldehyde, the hydroxyl group, and the substituted aromatic ring.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of condensation, oxidation, and reduction reactions.

A prominent reaction of this compound is its condensation with primary amines to form Schiff bases (imines). These reactions are typically carried out in an alcoholic solvent, often with catalytic amounts of acid.

Aldehyde This compound Schiff_Base Schiff Base Aldehyde->Schiff_Base + R-NH2 - H2O Amine Primary Amine (R-NH2) Amine->Schiff_Base

Caption: General scheme for Schiff base formation.

Experimental Protocol: Synthesis of a Schiff Base

This is a general procedure adaptable for various primary amines.

  • Dissolve this compound (1 eq.) in ethanol in a round-bottom flask.

  • Add a solution of the primary amine (1 eq.) in ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Table of Known Schiff Bases Synthesized from this compound:

Amine ReactantResulting Schiff BaseReference(s)
o-toluidine2-bromo-4-chloro-6-[(E)-o-tolyliminomethyl]phenol
(R)-1-phenylethanamine2-bromo-4-chloro-6-[(1-phenylethyl)iminomethyl]phenol
2-chloroaniline2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol
Isonicotinohydrazide2′-(3-bromo-5-chloro-2-hydroxybenzylidene)isonicotinohydrazide

The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents.

Aldehyde This compound Carboxylic_Acid 3-Bromo-5-chloro-2-hydroxybenzoic acid Aldehyde->Carboxylic_Acid Oxidation (e.g., KMnO4, H2CrO4)

Caption: Oxidation of the aldehyde to a carboxylic acid.

Experimental Protocol: Oxidation using Potassium Permanganate

  • Suspend this compound in water.

  • Slowly add a solution of potassium permanganate with stirring. The reaction can be slightly exothermic.

  • Stir the mixture at room temperature until the purple color of the permanganate disappears.

  • Filter the mixture to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride.

Aldehyde This compound Alcohol 3-Bromo-5-chloro-2-(hydroxymethyl)phenol Aldehyde->Alcohol Reduction (e.g., NaBH4)

Caption: Reduction of the aldehyde to a primary alcohol.

Experimental Protocol: Reduction using Sodium Borohydride

  • Dissolve this compound in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions with stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with dilute acid.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain the alcohol.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can undergo reactions such as etherification and esterification.

The hydroxyl group can be deprotonated with a base to form a phenoxide, which can then act as a nucleophile in an S(_N)2 reaction with an alkyl halide to form an ether.

Phenol This compound Ether 3-Bromo-5-chloro-2-alkoxybenzaldehyde Phenol->Ether 1. Base (e.g., NaH, K2CO3) 2. Alkyl halide (R-X)

Caption: Williamson ether synthesis.

Experimental Protocol: O-Alkylation

  • Dissolve this compound in a suitable aprotic solvent like DMF or acetone.

  • Add a base such as anhydrous potassium carbonate or sodium hydride.

  • Stir the mixture at room temperature for about 30 minutes.

  • Add the alkyl halide (e.g., methyl iodide, ethyl bromide) and heat the mixture under reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry it, and concentrate under reduced pressure.

  • Purify the resulting ether by column chromatography or recrystallization.

Reactions of the Aromatic Ring

The reactivity of the benzene ring towards electrophilic and nucleophilic substitution is influenced by the existing substituents. The hydroxyl group is a strong activating, ortho-, para-director, while the aldehyde, bromo, and chloro groups are deactivating. The overall effect makes the ring less reactive towards electrophiles than phenol but still susceptible to substitution.

Further substitution on the ring is directed by the powerful activating effect of the hydroxyl group to the positions ortho and para to it. However, the positions are already occupied, making further electrophilic substitution challenging without forcing conditions.

The presence of electron-withdrawing groups (aldehyde, halogens) can activate the ring towards nucleophilic aromatic substitution, although this is generally less common than for rings with strongly deactivating groups like nitro groups.

Biological Activity of Derivatives

Derivatives of this compound, particularly Schiff bases and their metal complexes, have been investigated for their biological activities.

A study on zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde showed their potential for interaction with DNA and serum albumins, as well as antioxidant and antimicrobial properties against various bacterial strains including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Xanthomonas campestris.

Ruthenium(II) polypyridyl complexes of 3-bromo-5-chloro-salicylaldehyde have demonstrated enhanced cytotoxicity against human cancer cells compared to their monohalogenated counterparts. These complexes were found to induce cell cycle arrest and apoptosis.

Table of Reported Biological Activities of a Ruthenium Complex of this compound:

Cell LineIC₅₀ (µM)Biological EffectReference(s)
A549 (human lung carcinoma)~15Cytotoxic, induces G0/G1 cell cycle arrest and apoptosis

While a specific signaling pathway for the derivatives of this compound has not been elucidated, some Schiff bases of similar hydroxybenzaldehydes are known to induce apoptosis in cancer cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Hypothesized Signaling Pathway

Derivative This compound Derivative MAPK_Pathway MAPK Signaling Pathway Derivative->MAPK_Pathway Modulation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Induction

Caption: Hypothesized modulation of the MAPK pathway leading to apoptosis.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its aldehyde and hydroxyl functionalities provide avenues for a wide range of transformations, most notably the formation of Schiff bases, which are precursors to biologically active metal complexes. The electronic properties of the substituted aromatic ring also play a crucial role in its overall reactivity. This guide has provided a detailed overview of its synthesis, key reactions with experimental protocols, and the biological potential of its derivatives, offering a solid foundation for its application in chemical and pharmaceutical research. Further exploration of the biological mechanisms of its derivatives could lead to the development of novel therapeutic agents.

Methodological & Application

Synthesis and Applications of Schiff Bases Derived from 3-Bromo-5-chloro-2-hydroxybenzaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 3-bromo-5-chloro-2-hydroxybenzaldehyde. This class of compounds holds significant promise in medicinal chemistry and materials science due to the versatile reactivity of the azomethine group and the influence of the halogen and hydroxyl substituents on their biological activity.

Schiff bases, characterized by a carbon-nitrogen double bond (azomethine group), are versatile ligands that form stable complexes with a variety of metal ions. The presence of bromo and chloro substituents on the salicylaldehyde ring can significantly enhance the biological efficacy of the resulting Schiff bases, making them promising candidates for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2]

Synthetic Pathway and Characterization

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. This reaction is often carried out in an alcoholic solvent, such as ethanol or methanol, and may be facilitated by a catalytic amount of acid or base. The general reaction scheme is presented below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions 3_Bromo_5_chloro_2_hydroxybenzaldehyde 3-Bromo-5-chloro- 2-hydroxybenzaldehyde Product Schiff Base Product 3_Bromo_5_chloro_2_hydroxybenzaldehyde->Product + Primary_Amine Primary Amine (R-NH2) Primary_Amine->Product + Solvent Solvent (e.g., Ethanol) Solvent->Product in Catalyst Catalyst (optional) (e.g., Acetic Acid) Catalyst->Product cat. Reflux Reflux Reflux->Product Δ Purification Purification (Filtration, Recrystallization) Product->Purification Characterization Characterization (FTIR, NMR, M.P.) Purification->Characterization

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocol: General Procedure for Schiff Base Synthesis

This protocol outlines a general method for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted aniline, amino acid)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve one equivalent of this compound in a minimal amount of absolute ethanol with stirring.

  • Dissolution of Amine: In a separate beaker, dissolve one equivalent of the primary amine in absolute ethanol.

  • Reaction Mixture: Add the amine solution dropwise to the stirred aldehyde solution at room temperature.

  • Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for a period of 1 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated Schiff base product is then collected by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Drying: Dry the purified Schiff base crystals in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

Data Presentation: Expected Experimental Parameters and Characterization Data

The following tables summarize typical experimental parameters and expected characterization data for the synthesis of Schiff bases from this compound. Specific values will vary depending on the chosen amine.

Table 1: Typical Reaction Conditions and Yields

ParameterDescriptionTypical Values/Observations
Reactants
AldehydeThis compound-
AmineVarious primary amines-
Molar Ratio (Aldehyde:Amine)Stoichiometric ratio of reactants1:1
Reaction Conditions
SolventAnhydrous alcoholEthanol or Methanol
Catalyst (optional)Acidic catalystGlacial acetic acid (a few drops)
TemperatureReflux temperature of the solvent60-80°C
Reaction TimeDuration of the reaction1 - 6 hours
Product Characteristics
AppearanceCrystalline solidTypically yellow, orange, or brown precipitate
YieldPercentage of the theoretical yield80-95%
Melting PointTemperature range of meltingDependent on the specific product

Table 2: Spectroscopic Data for Characterization

Spectroscopic TechniqueKey FeatureCharacteristic Values
FTIR (cm⁻¹) C=N (azomethine) stretch~1600-1630 cm⁻¹
O-H (phenolic) stretch~3200-3400 cm⁻¹ (broad)
¹H NMR (ppm) -CH=N- (azomethine proton)~8.0 - 9.0 ppm (singlet)
-OH (phenolic proton)~12.0 - 14.0 ppm (singlet, broad)
Aromatic protons~6.5 - 8.0 ppm (multiplets)
¹³C NMR (ppm) -C=N- (azomethine carbon)~160 - 170 ppm
Phenolic carbon (-C-OH)~155 - 165 ppm
Aromatic carbons~110 - 140 ppm

Note: The ¹³C NMR and ATR-IR spectra for the starting material, this compound, are available in public spectral databases.[3]

Applications in Drug Development

Schiff bases derived from halogenated salicylaldehydes are of significant interest in drug development due to their potent biological activities.

Antimicrobial Activity

The presence of the azomethine group is crucial for the antimicrobial activity of Schiff bases. Halogen substituents on the aromatic ring can further enhance this activity. These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria.[1][4] The proposed mechanism of action for some halogenated Schiff bases involves the inhibition of bacterial enzymes such as topoisomerase IV, which is essential for DNA replication.[5]

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Stock Solution: Dissolve the synthesized Schiff base in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare a stock solution of known concentration.

  • Serial Dilutions: Perform serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) according to standard protocols (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Schiff bases and their metal complexes have emerged as a promising class of anticancer agents.[6] While the precise mechanisms of action for Schiff bases derived from this compound are still under investigation, studies on structurally similar compounds suggest several potential pathways. These include the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the VEGF/VEGFR2 signaling pathway, which is involved in angiogenesis (the formation of new blood vessels that supply tumors).[7][8]

Anticancer_Pathway Schiff_Base Schiff Base Derivative VEGFR2 VEGFR2 Schiff_Base->VEGFR2 Inhibits Apoptosis Apoptosis Schiff_Base->Apoptosis Induces PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Cell_Proliferation Tumor Cell Proliferation mTOR->Cell_Proliferation

Caption: A potential signaling pathway for anticancer activity.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff base dissolved in a suitable solvent (e.g., DMSO, ensuring the final DMSO concentration is non-toxic to the cells). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The synthesis of Schiff bases from this compound offers a promising avenue for the discovery of new therapeutic agents. The straightforward synthetic protocols, coupled with the potential for significant biological activity, make these compounds attractive targets for further investigation in the fields of medicinal chemistry and drug development. The detailed protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this important class of molecules.

References

Synthesis of Novel Metal Complexes with 3-Bromo-5-chloro-2-hydroxybenzaldehyde: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of novel metal complexes derived from 3-Bromo-5-chloro-2-hydroxybenzaldehyde. This class of compounds is of significant interest in drug development due to the versatile coordination chemistry of the salicylaldehyde scaffold and the potential for tuning the biological activity through the introduction of different metal ions and ancillary ligands. The protocols outlined below are designed to be a comprehensive guide for researchers in the fields of medicinal chemistry, bioinorganic chemistry, and drug discovery.

Introduction

Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, are a pivotal class of ligands in coordination chemistry. When derived from substituted salicylaldehydes, such as this compound, these ligands and their subsequent metal complexes often exhibit a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties. The presence of the bromo and chloro substituents on the salicylaldehyde ring can significantly influence the electronic and steric properties of the resulting metal complexes, thereby modulating their therapeutic potential. This document details the synthesis of both the Schiff base ligand and its coordination complexes with various transition metals.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Ligand (L) from this compound and Aniline

This protocol describes a general method for synthesizing a Schiff base ligand from this compound and a primary amine, using aniline as an example.

Materials:

  • This compound

  • Aniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 40 mL of absolute ethanol with gentle warming and stirring.

  • In a separate beaker, dissolve 0.01 mol of aniline in 20 mL of absolute ethanol.

  • Add the aniline solution dropwise to the aldehyde solution with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the pure Schiff base ligand.

  • Dry the purified ligand in a desiccator over anhydrous calcium chloride.

Protocol 2: General Synthesis of Metal(II) Complexes of the Schiff Base Ligand (L)

This protocol provides a general procedure for the synthesis of transition metal complexes with the Schiff base ligand synthesized in Protocol 1. The example uses a generic Metal(II) chloride salt.

Materials:

  • Synthesized Schiff Base Ligand (L)

  • Metal(II) chloride (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

  • Absolute Ethanol

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Diethyl ether

Procedure:

  • In a 100 mL round-bottom flask, dissolve 0.002 mol of the synthesized Schiff base ligand in 50 mL of hot absolute ethanol.

  • In a separate beaker, prepare a solution of 0.001 mol of the respective Metal(II) chloride salt in 25 mL of absolute ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

  • Adjust the pH of the reaction mixture to approximately 7.0 by adding a few drops of alcoholic ammonia, if necessary, to facilitate complex formation.

  • Attach a reflux condenser and reflux the reaction mixture for 4-6 hours. A colored precipitate of the metal complex will typically form during this time.

  • After the reflux period, cool the mixture to room temperature.

  • Collect the solid metal complex by vacuum filtration.

  • Wash the complex sequentially with distilled water, ethanol, and finally with diethyl ether to remove any impurities.

  • Dry the final product in a vacuum desiccator.

Data Presentation

The following tables summarize typical quantitative data obtained for the Schiff base ligand and its metal complexes. Note that the exact values may vary depending on the specific reaction conditions and the purity of the reagents.

Table 1: Physicochemical Data of the Schiff Base Ligand and its Metal Complexes

CompoundFormulaM.W. ( g/mol )ColorYield (%)M.P. (°C)
Ligand (L)C₁₃H₉BrClNO322.58Yellow85178-180
Co(II) Complex[Co(L)₂(H₂O)₂]756.41Brown78>300
Ni(II) Complex[Ni(L)₂(H₂O)₂]756.24Green82>300
Cu(II) Complex[Cu(L)₂]707.09Dark Green88>300
Zn(II) Complex[Zn(L)₂(H₂O)₂]762.93Light Yellow75>300

Table 2: Key Infrared Spectral Data (cm⁻¹) of the Ligand and Complexes

Compoundν(O-H)ν(C=N)ν(M-O)ν(M-N)
Ligand (L)~3400~1620--
Co(II) Complex~3450~1605~550~480
Ni(II) Complex~3440~1608~545~485
Cu(II) Complex-~1602~555~490
Zn(II) Complex~3460~1610~540~475

Table 3: Electronic Spectral Data (λmax, nm) of the Ligand and Complexes in DMSO

Compoundπ → πn → πd-d Transitions / Charge Transfer
Ligand (L)~270~350-
Co(II) Complex~275~360~480, ~670
Ni(II) Complex~272~355~450, ~630
Cu(II) Complex~278~365~440, ~690
Zn(II) Complex~270~352-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of the Schiff base ligand and its metal complexes.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde 3-Bromo-5-chloro- 2-hydroxybenzaldehyde Dissolve Dissolve in Ethanol Aldehyde->Dissolve Amine Aniline Amine->Dissolve Mix Mix Solutions Dissolve->Mix Catalyze Add Acetic Acid Mix->Catalyze Reflux Reflux (3-4h) Catalyze->Reflux Cool Cool to RT Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Ethanol Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Dry Dry Recrystallize->Dry SchiffBase Pure Schiff Base Ligand (L) Dry->SchiffBase

Caption: Workflow for the synthesis of the Schiff base ligand.

Metal_Complex_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Ligand Schiff Base Ligand (L) Dissolve_L Dissolve Ligand in hot Ethanol Ligand->Dissolve_L MetalSalt Metal(II) Chloride Dissolve_M Dissolve Metal Salt in Ethanol MetalSalt->Dissolve_M Mix Mix Solutions Dissolve_L->Mix Dissolve_M->Mix Adjust_pH Adjust pH (optional) Mix->Adjust_pH Reflux Reflux (4-6h) Adjust_pH->Reflux Cool Cool to RT Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash (H₂O, EtOH, Ether) Filter->Wash Dry Dry Wash->Dry MetalComplex Pure Metal Complex Dry->MetalComplex

Caption: General workflow for the synthesis of metal complexes.

Potential Applications in Drug Development

Metal complexes of Schiff bases derived from substituted salicylaldehydes have shown promise in several therapeutic areas. The coordination of a metal ion can enhance the biological activity of the parent ligand. Some potential applications include:

  • Antimicrobial Agents: These complexes have demonstrated activity against a range of bacteria and fungi. The metal ion is thought to increase the lipophilicity of the compound, facilitating its passage through the cell membranes of microorganisms.

  • Anticancer Agents: Many Schiff base metal complexes exhibit significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and interaction with DNA.

  • Antioxidant Agents: The phenolic hydroxyl group in the ligand, combined with the redox properties of the coordinated metal ion, can impart antioxidant properties to these complexes, allowing them to scavenge free radicals.

Further research into the structure-activity relationships (SAR) of these complexes, including the effects of different metal ions, ancillary ligands, and substituents on the salicylaldehyde and amine moieties, is crucial for the development of potent and selective therapeutic agents.

Application Notes and Protocols for 3-Bromo-5-chloro-2-hydroxybenzaldehyde Derivatives in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of Schiff base derivatives of 3-bromo-5-chloro-2-hydroxybenzaldehyde. The detailed protocols and compiled antimicrobial activity data are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents. The unique structural features of these halogenated salicylaldehyde derivatives, particularly the presence of bromine and chlorine atoms, make them promising candidates for further investigation against a range of microbial pathogens.

Introduction

Schiff bases derived from salicylaldehyde and its substituted analogs have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The formation of an azomethine group (-C=N-) through the condensation of a primary amine with an aldehyde is a key structural feature of these compounds. The antimicrobial potential of these derivatives is often attributed to this imine linkage, which is believed to interfere with microbial cell wall synthesis or other vital cellular processes. Specifically, derivatives of this compound are of particular interest, as the electron-withdrawing nature of the halogen substituents can enhance the lipophilicity and antimicrobial efficacy of the resulting Schiff bases.

Data Presentation: Antimicrobial Activity

The antimicrobial activity of various hydrazone derivatives of this compound has been evaluated against several bacterial strains. The following table summarizes the reported zone of inhibition data, providing a clear comparison of the efficacy of different derivatives.

Compound IDDerivative NameTest OrganismZone of Inhibition (mm)
1 6-Bromo-2'-(3-bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazideStreptococcus pyogenes14
Streptococcus agalactiae15
Staphylococcus aureus10
Bacillus anthracis16
Klebsiella pneumoniae11
Pseudomonas aeruginosa9

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

This protocol describes the synthesis of Schiff base derivatives through the condensation of this compound with various hydrazides.

Materials:

  • This compound

  • Appropriate hydrazide (e.g., nicotinohydrazide, benzohydrazide)

  • Methanol (analytical grade)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., methanol, ethanol)

Procedure:

  • In a round-bottom flask, dissolve an equimolar quantity of this compound in methanol.

  • To this solution, add an equimolar amount of the selected hydrazide, also dissolved in a minimal amount of methanol.

  • The reaction mixture is then refluxed with constant stirring for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of the Schiff base product.

  • The solid product is collected by vacuum filtration and washed with cold methanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure Schiff base derivative.

  • The purified product is dried in a desiccator over anhydrous calcium chloride.

Antimicrobial Screening: Agar Well Diffusion Method

This protocol outlines the procedure for evaluating the antibacterial activity of the synthesized derivatives using the agar well diffusion method.

Materials:

  • Synthesized this compound derivatives

  • Nutrient agar medium

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile Petri dishes

  • Sterile cork borer

  • Micropipettes

  • Incubator

  • Dimethyl sulfoxide (DMSO) (for dissolving compounds)

  • Positive control (standard antibiotic)

  • Negative control (DMSO)

Procedure:

  • Prepare nutrient agar plates and allow them to solidify under sterile conditions.

  • Prepare a standardized inoculum of the test bacteria (e.g., McFarland 0.5 standard).

  • Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of the agar plates to create a lawn culture.

  • With a sterile cork borer, create wells of uniform diameter (e.g., 6 mm) in the seeded agar plates.

  • Prepare stock solutions of the synthesized compounds in DMSO at a specific concentration (e.g., 1 mg/mL).

  • Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.

  • In separate wells, add the positive control (standard antibiotic) and the negative control (DMSO).

  • Allow the plates to stand for a period of time (e.g., 1 hour) to permit the diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition (clear zone around the well where bacterial growth is inhibited) in millimeters.

Visualizations

Logical Workflow for Synthesis and Antimicrobial Evaluation

The following diagram illustrates the general workflow from the synthesis of the derivatives to the evaluation of their antimicrobial properties.

G Workflow for Antimicrobial Studies of this compound Derivatives cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation A This compound C Condensation Reaction (Reflux in Ethanol/Methanol) A->C B Primary Amine / Hydrazide B->C D Crude Schiff Base Derivative C->D E Purification (Recrystallization) D->E F Pure Schiff Base Derivative E->F G Preparation of Stock Solutions F->G F->G Characterization (FT-IR, NMR, Mass Spec) H Antimicrobial Screening (e.g., Agar Well Diffusion) G->H I Determination of MIC H->I J Data Analysis and Comparison I->J

Caption: General workflow for the synthesis and antimicrobial evaluation of derivatives.

Putative Mechanism of Action

While the exact signaling pathways are still under investigation, a plausible mechanism of action for salicylaldehyde Schiff base derivatives involves the disruption of the bacterial cell membrane and inhibition of essential enzymes. The lipophilic nature of the compounds, enhanced by halogenation, facilitates their passage through the cell membrane.

G Putative Antimicrobial Mechanism of Action A Schiff Base Derivative B Bacterial Cell Membrane A->B Interaction C Increased Membrane Permeability B->C D Inhibition of Cellular Respiration C->D E Inhibition of DNA Gyrase C->E F Inhibition of Protein Synthesis C->F G Bacterial Cell Death D->G E->G F->G

Application Notes: Anticancer Activity of 3-Bromo-5-chloro-2-hydroxybenzaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Schiff bases derived from salicylaldehydes are a well-established class of compounds with a broad spectrum of biological activities, including anticancer properties. The presence of the azomethine group (-CH=N-) is crucial for their biological function. The specific substituents on the salicylaldehyde and amine moieties can significantly modulate their therapeutic efficacy. This document focuses on Schiff bases derived from 3-Bromo-5-chloro-2-hydroxybenzaldehyde. The dual halogen substitution (bromo and chloro) on the salicylaldehyde ring is anticipated to enhance lipophilicity and potentially improve the anticancer activity of the resulting Schiff bases, making them promising candidates for further investigation in cancer therapy.

Synthesis and Characterization

The general synthesis of these Schiff bases involves a condensation reaction between this compound and a primary amine in an alcoholic solvent. The reaction is often catalyzed by a few drops of acid.

General Reaction Scheme: (this compound) + (R-NH₂) → this compound Schiff base + H₂O

Protocol 1: Synthesis of a Representative Schiff Base

This protocol details the synthesis of (E)-2-((phenylimino)methyl)-4-bromo-6-chlorophenol, a representative Schiff base from this compound and aniline.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 0.01 moles of this compound in 30 mL of absolute ethanol.

  • To this solution, add 0.01 moles of aniline.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for approximately 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature to allow the Schiff base product to precipitate.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from hot ethanol to obtain the final pure Schiff base.

  • Dry the purified crystals and characterize them using standard analytical techniques (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry) to confirm the structure.

Visualization of Synthesis Workflow

G cluster_start Reactants cluster_process Process cluster_purification Purification & Analysis A 3-Bromo-5-chloro- 2-hydroxybenzaldehyde D Mix & Reflux (3-4 hours) A->D B Primary Amine (e.g., Aniline) B->D C Ethanol (Solvent) Acetic Acid (Catalyst) C->D E Cool & Precipitate D->E F Filter & Wash (Cold Ethanol) E->F G Recrystallize F->G H Characterization (FT-IR, NMR, MS) G->H

Caption: Workflow for the synthesis and characterization of Schiff bases.

Application: In Vitro Anticancer Activity

Schiff bases of halogenated salicylaldehydes have demonstrated significant cytotoxic effects against various human cancer cell lines. The activity is generally dose-dependent. The data presented below is for structurally related salicylaldehyde Schiff bases to provide an indication of potential efficacy.

Data Presentation: Cytotoxicity of Structurally Related Schiff Bases

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various salicylaldehyde Schiff bases against common cancer cell lines.

Aldehyde PrecursorAmine MoietyCancer Cell LineIC₅₀ (µg/mL)Reference
5-Bromo-salicylaldehydeβ-alanineMCF-7Not specifiedA synthesized Schiff base from 5-bromo salicylaldehyde and β-alanine was suggested as a promising candidate against breast cancer via in silico studies targeting the PARP-1 enzyme.[1][2]
5-Chloro-salicylaldehyde4-AminoantipyrineMCF-7Not specifiedMetal complexes of a Schiff base derived from 5-chloro-2-hydroxybenzaldehyde showed better anticancer activities than the free ligand.[3]
2-HydroxybenzaldehydeVarious amines (8S1-8S5)MCF-7>30A series of 2-hydroxybenzaldehyde Schiff bases were tested, with compound 8S3 showing an IC50 >30 µg/mL on MCF-7 cells but inducing apoptosis through the MAPK pathway.[4][5]
2-HydroxybenzaldehydeVarious amines (8S1-8S5)HepG210.14 - 14.46The same series of 2-hydroxybenzaldehyde Schiff bases showed higher cytotoxicity against Huh7 (a liver cancer cell line similar to HepG2), with IC50 values ranging from 10.14 to 14.46 µg/mL.[4]
4-bromo-2-formylphenol (HL1)2-(4-aminophenyl)ethan-1-olHep-G2>100The free ligand (HL1) showed low cytotoxicity.[6]
4-bromo-2-formylphenol (HL1) ComplexMn(II) Complex (MnL2)Hep-G22.6 ± 0.11The Manganese(II) complex of a related Schiff base showed potent activity against Hep-G2 cells, significantly lower than the standard drug cisplatin (4.0 µg/ml).[6]
4-bromo-2-formylphenol (HL1) ComplexMn(II) Complex (MnL2)MCF-73.0 ± 0.2The same Manganese(II) complex also showed strong activity against the MCF-7 breast cancer cell line.[6]
Bis-biphenyl salicylaldehyde derivativeThis compoundMDA-MB-23134.23% inhibition at 25 µg/mlA bis-biphenyl Schiff base (L3) synthesized with this compound showed a 34.23% inhibition rate against the MDA-MB-231 breast cancer cell line at a concentration of 25 µg/ml.

Note: The data presented is for structurally related compounds to indicate potential activity. Researchers should perform their own dose-response studies for specific this compound Schiff bases.

Proposed Mechanism of Action

Studies on similar salicylaldehyde Schiff bases suggest that their anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. A potential signaling pathway involved is the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5]

MAPK Signaling Pathway in Apoptosis: The MAPK family, including JNK and p38 MAPK, are key regulators of cellular responses to stress.[7] Chemotherapeutic agents can activate these stress-related kinases, leading to the phosphorylation of downstream targets that trigger the apoptotic cascade. This can involve the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.[6][8]

Visualization of Proposed Signaling Pathway

G compound Schiff Base Compound stress Cellular Stress (e.g., ROS Generation) compound->stress mapkkk MAPKKK (ASK1, MEKK) stress->mapkkk mapkk MAPKK (MKK4/7, MKK3/6) mapkkk->mapkk mapk MAPK (JNK, p38) mapkk->mapk transcription Transcription Factors (c-Jun, ATF2) mapk->transcription bcl2 Bcl-2 Family Regulation (Bax up, Bcl-2 down) mapk->bcl2 transcription->bcl2 mito Mitochondrial Dysfunction (Cytochrome c release) bcl2->mito caspase Caspase Activation (Caspase-9, Caspase-3) mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A proposed MAPK signaling pathway for Schiff base-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key assays to evaluate the anticancer activity of the synthesized Schiff bases.

Visualization of Biological Evaluation Workflow

G cluster_assays In Vitro Assays cluster_results Data Analysis start Synthesized Schiff Base mtt MTT Assay (Cytotoxicity, IC50) start->mtt dapi DAPI Staining (Apoptosis Morphology) mtt->dapi facs Flow Cytometry (Cell Cycle Analysis) mtt->facs analysis Determine IC50 Observe Apoptotic Bodies Quantify Cell Cycle Phases dapi->analysis facs->analysis

Caption: General workflow for the in vitro biological evaluation.

Protocol 2: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of their viability.[2][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Synthesized Schiff base stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the Schiff base compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include wells for untreated controls (medium only) and vehicle controls (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.

Protocol 3: Apoptosis Detection by DAPI Staining

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to DNA. It is used to observe morphological changes in the nucleus characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[5][10][11]

Materials:

  • Cells cultured on coverslips or in chamber slides

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde in PBS (Fixative)

  • 0.1% Triton X-100 in PBS (Permeabilization buffer)

  • DAPI staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a 6-well plate and treat them with the Schiff base compound at its IC₅₀ concentration for 24 hours.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells again twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells twice with PBS.

  • Add the DAPI staining solution and incubate for 5-10 minutes at room temperature in the dark.

  • Rinse the coverslips several times with PBS to remove unbound DAPI.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei, appearing as brightly stained bodies, while normal cells will have uniformly stained, round nuclei.[11]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.[12][13]

Materials:

  • Treated and untreated cells from culture flasks

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Culture cells and treat them with the Schiff base compound at its IC₅₀ concentration for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation (300 x g for 5 minutes).

  • Wash the cell pellet with 3 mL of cold PBS and centrifuge again.

  • Resuspend the pellet in 400 µL of PBS.

  • Fix the cells by adding the cell suspension dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells on ice for at least 30 minutes (or store at 4°C for longer periods).

  • Centrifuge the fixed cells at a higher speed (e.g., 850 x g for 5 minutes) and discard the ethanol.

  • Wash the cells twice with 3 mL of PBS.

  • Resuspend the cell pellet in 50 µL of RNase A solution to degrade RNA and ensure specific DNA staining.

  • Add 400 µL of PI staining solution and mix well.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample. The data can be used to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols: 3-Bromo-5-chloro-2-hydroxybenzaldehyde as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-bromo-5-chloro-2-hydroxybenzaldehyde as a versatile precursor for the synthesis of Schiff bases and chalcones, classes of compounds with significant potential in medicinal chemistry. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to guide researchers in the development of novel therapeutic agents.

Synthesis of Schiff Base Derivatives

This compound is an excellent starting material for the synthesis of a wide array of Schiff bases through condensation reactions with various primary amines. The presence of the hydroxyl group and the halogen substituents on the aromatic ring are key features that can modulate the biological activity of the resulting imines.

General Experimental Workflow for Schiff Base Synthesis

The synthesis of Schiff bases from this compound typically follows a straightforward condensation reaction. The general workflow involves the reaction of the aldehyde with a primary amine in an alcoholic solvent, often with catalytic amounts of acid.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification Dissolve Aldehyde Dissolve 3-Bromo-5-chloro- 2-hydroxybenzaldehyde in Ethanol Mix Solutions Mix aldehyde and amine solutions Dissolve Aldehyde->Mix Solutions Dissolve Amine Dissolve primary amine in Ethanol Dissolve Amine->Mix Solutions Add Catalyst Add catalytic Glacial Acetic Acid Mix Solutions->Add Catalyst Reflux Reflux the mixture Add Catalyst->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter the precipitate Cool->Filter Wash Wash with cold Ethanol Filter->Wash Recrystallize Recrystallize from appropriate solvent Wash->Recrystallize Dry Dry the final product Recrystallize->Dry

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 40 mL of absolute ethanol with gentle warming.

  • In a separate beaker, dissolve 10 mmol of the substituted aniline in 20 mL of absolute ethanol.

  • Add the aniline solution dropwise to the aldehyde solution with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature to allow the Schiff base to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure crystals.

  • Dry the purified Schiff base in a desiccator.

Quantitative Data for Synthesized Schiff Bases

The following table summarizes representative data for Schiff bases synthesized from halogenated salicylaldehydes. While not all examples use the exact title precursor, they provide valuable insights into expected yields and reaction conditions.

Aldehyde PrecursorAmineSolventCatalystReaction Time (h)Yield (%)M.P. (°C)
5-chlorosalicylaldehyde2-bromo-4-chloroanilineEthanol----
5-bromosalicylaldehydeAnilineEthanol-3--
2-hydroxy-5-methoxybenzaldehydevarious anilinesEthanol----
5-chlorosalicylaldehyde4-fluoroanilineEthanol----

Synthesis of Chalcone Derivatives

This compound can be utilized in the Claisen-Schmidt condensation reaction with various acetophenones to yield chalcones. These α,β-unsaturated ketones are important intermediates in flavonoid biosynthesis and possess a wide range of biological activities.

General Experimental Workflow for Chalcone Synthesis

The Claisen-Schmidt condensation is typically base-catalyzed and involves the reaction of an aldehyde with a ketone. The general workflow is outlined below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification Dissolve Reactants Dissolve 3-Bromo-5-chloro- 2-hydroxybenzaldehyde and Acetophenone derivative in Ethanol Add Base Add aqueous NaOH or KOH solution dropwise Dissolve Reactants->Add Base Stir Stir at room temperature Add Base->Stir Monitor Monitor reaction by TLC Stir->Monitor Acidify Acidify with dilute HCl Monitor->Acidify Filter Filter the precipitate Acidify->Filter Wash Wash with water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry the final product Recrystallize->Dry

Caption: General workflow for the synthesis of chalcones.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of a chalcone from this compound and a substituted acetophenone.[1][2][3]

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4'-methoxyacetophenone)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl, dilute)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 50 mL of ethanol.

  • Prepare a 40% aqueous solution of NaOH or KOH.

  • Cool the flask in an ice bath and add the basic solution dropwise with vigorous stirring.

  • Continue stirring at room temperature for 4-24 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Collect the precipitated chalcone by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Purify the crude chalcone by recrystallization from ethanol.

  • Dry the purified product.

Quantitative Data for Synthesized Chalcones

The following table presents data from the synthesis of various chalcones using substituted benzaldehydes, illustrating typical yields and melting points.

AldehydeAcetophenoneBaseYield (%)M.P. (°C)
p-hydroxybenzaldehydep-bromoacetophenoneNaOH30265-268
p-hydroxybenzaldehydep-methoxyacetophenoneNaOH52238-240
Benzaldehyde4-aminoacetophenoneaq. NaOH25.65-69.85-
Substituted benzaldehydesSubstituted acetophenonesNaOH60-75-

Biological Applications and Signaling Pathways

Derivatives synthesized from this compound, particularly Schiff bases, have shown promise as antimicrobial and anticancer agents.

Antimicrobial Activity

Schiff bases derived from halogenated salicylaldehydes have been reported to exhibit significant antimicrobial activity against a range of bacterial and fungal strains.[4][5][6] The imine group (-C=N-) is crucial for their biological activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.

Table of Representative Antimicrobial Activity (MIC values in µg/mL)

Compound TypeOrganismMIC (µg/mL)
Schiff bases from fluorinated benzaldehydesC. albicans0.037-0.048 (mM)
Schiff bases from 3,3′-diaminodipropylamineS. aureus24-49
Schiff bases from 5-aminopyrazolesS. epidermidis7.81
Anticancer Activity and the MAPK Signaling Pathway

Schiff base derivatives of 2-hydroxybenzaldehyde have been investigated for their cytotoxic effects on various cancer cell lines. A proposed mechanism of action involves the induction of apoptosis (programmed cell death) through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.

A synthesized Schiff base could potentially act as a small molecule inhibitor, interfering with the kinase cascade of the MAPK pathway (e.g., RAS-RAF-MEK-ERK). This interference can disrupt the pro-survival signals and promote apoptosis in cancer cells.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates Apoptosis Apoptosis RAF->Apoptosis Inhibition leads to ERK ERK MEK->ERK Activates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes SchiffBase Schiff Base Derivative (Inhibitor) SchiffBase->RAF Inhibits

Caption: Proposed mechanism of apoptosis induction via the MAPK signaling pathway.

Cytotoxicity Data for Related Compounds (IC₅₀ values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound TypeCell LineIC₅₀ (µg/mL)
Chalcone-like agent (4a)K562≤ 3.86
Chalcone-like agent (4a)MDA-MB-231≤ 3.86
Chalcone-like agent (4a)SK-N-MC≤ 3.86
Chalcone-like agent (4b)Various≤ 6.2

These data highlight the potential of compounds derived from precursors like this compound as starting points for the development of novel anticancer therapeutics. Further derivatization and optimization can lead to more potent and selective drug candidates.

References

Application Notes and Protocols for Condensation Reactions of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for various condensation reactions utilizing 3-Bromo-5-chloro-2-hydroxybenzaldehyde, a versatile substituted salicylaldehyde. The protocols outlined below are foundational for the synthesis of diverse molecular scaffolds, including Schiff bases, chalcones, and coumarins, which are of significant interest in medicinal chemistry and materials science.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis. Key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 19652-32-5[1][2]
Molecular Formula C₇H₄BrClO₂[1][2]
Molecular Weight 235.46 g/mol [1]
Appearance Pale yellow to yellow crystals or powder[2]
Melting Point 81.5-90.5 °C[2]
IUPAC Name This compound[1]
SMILES C1=C(C=C(C(=C1C=O)O)Br)Cl[1]

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for key condensation reactions. Researchers should note that reaction conditions may require optimization based on the specific substrate and desired product.

Protocol 1: Synthesis of Schiff Bases (Imines)

This protocol describes the condensation reaction between this compound and a primary amine to form a Schiff base. These compounds are valuable intermediates in the synthesis of various heterocyclic compounds and are known to possess a wide range of biological activities.

Materials and Reagents:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol with stirring.

  • Addition of Amine: To the stirred solution, add the primary amine (1.0-1.1 eq.) dissolved in a small amount of absolute ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Heat the mixture to reflux (typically 78-80°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If necessary, cooling in an ice bath can enhance precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and the catalyst.

  • Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight.

Expected Yield: 85-95% (based on analogous reactions).

Protocol 2: Knoevenagel Condensation for Coumarin Synthesis

The Knoevenagel condensation provides an efficient route for the synthesis of coumarin derivatives from salicylaldehydes and active methylene compounds. This protocol is adapted for this compound.

Materials and Reagents:

  • This compound

  • Active methylene compound (e.g., diethyl malonate, ethyl cyanoacetate)

  • Piperidine (catalytic amount)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq.) and the active methylene compound (1.0-1.2 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 2-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to yield the corresponding 3-substituted coumarin.

Expected Yield: 70-90% (based on analogous reactions).

Protocol 3: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol outlines the base-catalyzed Claisen-Schmidt condensation of this compound with a ketone (e.g., acetophenone) to synthesize chalcones, which are precursors to flavonoids and other biologically active molecules.

Materials and Reagents:

  • This compound

  • Substituted acetophenone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Stirring apparatus

  • Ice bath

Procedure:

  • Preparation of Aldehyde Solution: Dissolve this compound (1.0 eq.) in ethanol in a flask.

  • Preparation of Ketone Solution: In a separate container, dissolve the acetophenone derivative (1.0 eq.) in ethanol.

  • Base Addition: To the stirred aldehyde solution, slowly add an aqueous or alcoholic solution of NaOH or KOH.

  • Condensation: Add the ketone solution dropwise to the aldehyde-base mixture at room temperature or in an ice bath to control the reaction temperature. Stir the mixture for 4-24 hours.

  • Precipitation and Filtration: The chalcone product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

  • Washing: Wash the precipitate with cold water to remove the base, followed by a small amount of cold ethanol.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Expected Yield: 75-90% (based on analogous reactions).

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction parameters for the condensation reactions of this compound. Note that specific conditions and yields may vary depending on the substrates used.

Reaction TypeReactant 2CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Schiff Base Formation Primary AmineAcetic AcidEthanolReflux2-485-95
Knoevenagel Condensation Diethyl MalonatePiperidineEthanolRT - Reflux2-670-90
Claisen-Schmidt Condensation AcetophenoneNaOH / KOHEthanolRT4-2475-90
Perkin Reaction (Coumarin) Phenylacetic AcidAcetic Anhydride/TriethylamineN/A120-1404-640-75

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_aldehyde Dissolve Aldehyde (1.0 eq) in Solvent mix_reactants Mix Reactants dissolve_aldehyde->mix_reactants dissolve_reactant2 Dissolve Reactant 2 (1.0-1.2 eq) in Solvent dissolve_reactant2->mix_reactants add_catalyst Add Catalyst mix_reactants->add_catalyst react React (Stir/Heat) add_catalyst->react monitor_tlc Monitor by TLC react->monitor_tlc cool Cool to RT react->cool monitor_tlc->react precipitate Precipitate Product cool->precipitate filtrate Filter precipitate->filtrate wash Wash Solid filtrate->wash dry Dry Product wash->dry recrystallize Recrystallize (Optional) dry->recrystallize

Caption: Generalized workflow for condensation reactions.

Chemical Signaling Pathway: Schiff Base Formation

schiff_base_formation aldehyde 3-Bromo-5-chloro- 2-hydroxybenzaldehyde protonation Protonation of Carbonyl Oxygen aldehyde->protonation amine Primary Amine (R-NH2) nucleophilic_attack Nucleophilic Attack by Amine amine->nucleophilic_attack protonation->nucleophilic_attack carbinolamine Carbinolamine Intermediate nucleophilic_attack->carbinolamine proton_transfer Proton Transfer carbinolamine->proton_transfer dehydration Dehydration (-H2O) proton_transfer->dehydration iminium_ion Iminium Ion dehydration->iminium_ion deprotonation Deprotonation iminium_ion->deprotonation schiff_base Schiff Base (Imine) deprotonation->schiff_base

Caption: Reaction mechanism for Schiff base formation.

References

Application Notes and Protocols: 3-Bromo-5-chloro-2-hydroxybenzaldehyde in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of fluorescent probes derived from 3-Bromo-5-chloro-2-hydroxybenzaldehyde. This document offers detailed experimental protocols for the synthesis of a Schiff base ligand and discusses its utility in the development of fluorescent chemosensors, particularly for the detection of metal ions.

Introduction

This compound is a versatile aromatic aldehyde that serves as a valuable building block in the synthesis of Schiff base ligands. These ligands, containing an imine (-C=N-) functional group, are renowned for their ability to form stable complexes with a variety of metal ions. The coordination of metal ions to these Schiff base ligands often results in significant changes to their photophysical properties, such as fluorescence intensity and wavelength. This phenomenon, known as chelation-enhanced fluorescence (CHEF) or fluorescence quenching, forms the basis for their application as selective and sensitive fluorescent probes for metal ion detection. The ease of synthesis and the ability to tune the selectivity and sensitivity by modifying the Schiff base structure make them attractive candidates for various applications, including environmental monitoring, bio-imaging, and diagnostics.

Synthesis of Fluorescent Probes

The primary route to synthesizing fluorescent probes from this compound involves the condensation reaction with a primary amine to form a Schiff base. The choice of the amine is critical as it influences the coordination geometry and the photophysical properties of the resulting probe.

A representative synthesis involves the reaction of this compound with an amine, such as amantadine, to yield a Schiff base ligand. This ligand can subsequently be used to form complexes with various metal ions.

General Synthesis Workflow

reagent1 3-Bromo-5-chloro- 2-hydroxybenzaldehyde reaction Condensation Reaction (Reflux in Ethanol) reagent1->reaction reagent2 Primary Amine (e.g., Amantadine) reagent2->reaction product Schiff Base Ligand (e.g., AHB) reaction->product application Fluorescent Probe for Metal Ion Sensing product->application

Caption: General workflow for the synthesis of a Schiff base fluorescent probe.

Experimental Protocols

Synthesis of (E)-2-((adamantan-2-ylimino)methyl)-6-bromo-4-chlorophenol (AHB)

This protocol describes the synthesis of a Schiff base ligand (AHB) from this compound and amantadine.

Materials:

  • This compound

  • Amantadine

  • Ethanol (absolute)

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add a solution of amantadine (1 mmol) in 10 mL of absolute ethanol to the flask.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand under vacuum.

The structure and purity of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Applications in Fluorescent Sensing

Schiff bases derived from this compound can act as "turn-on" or "turn-off" fluorescent sensors for various metal ions. The sensing mechanism typically involves the coordination of the metal ion to the Schiff base ligand through the imine nitrogen and the phenolic oxygen atoms. This coordination can alter the electronic structure of the ligand, leading to a change in its fluorescence properties.

Metal Ion Sensing Mechanism

cluster_ligand Schiff Base Ligand cluster_complex Ligand-Metal Complex ligand Weakly Fluorescent/ Non-Fluorescent complex Highly Fluorescent (Chelation-Enhanced Fluorescence) ligand->complex Coordination metal Metal Ion metal->complex

Caption: Principle of chelation-enhanced fluorescence (CHEF) sensing.

Potential Metal Ion Targets

Schiff base ligands derived from this aldehyde have been shown to form complexes with a range of metal ions, including transition metals and lanthanides. The selectivity of the probe for a specific metal ion can be tuned by modifying the structure of the Schiff base.

Metal Ion FamilyExamplesPotential Applications
Transition MetalsCr(III), Co(II), Zn(II), VO(IV)Environmental monitoring, catalysis, antimicrobial studies.[1][2][3]
LanthanidesEu(III), Gd(III), Tb(III)Bio-imaging, luminescent materials, potentiometric sensing.[4][5][6]

Photophysical Properties

The photophysical properties of a fluorescent probe are crucial for its performance. These properties, including absorption and emission wavelengths, quantum yield, and Stokes shift, must be characterized to evaluate the suitability of the probe for a specific application.

Note: The following table is a template. The specific values need to be determined experimentally for each synthesized probe and its metal complexes.

CompoundExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)
Schiff Base Ligand---
Ligand + Metal Ion A---
Ligand + Metal Ion B---

Protocol for Fluorescence Measurements

This general protocol outlines the steps for evaluating the metal ion sensing capabilities of a synthesized Schiff base probe.

Materials:

  • Synthesized Schiff base probe

  • Stock solutions of various metal salts (e.g., chlorides or nitrates) in an appropriate solvent (e.g., deionized water or ethanol)

  • Spectroscopic grade solvent (e.g., DMSO, ethanol, or acetonitrile)

  • Fluorometer

Procedure:

  • Preparation of Probe Solution: Prepare a stock solution of the Schiff base probe (e.g., 1 mM) in a suitable solvent. From this, prepare a working solution (e.g., 10 µM) in the desired solvent for fluorescence measurements.

  • Fluorescence Spectrum of the Probe: Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum.

  • Titration with Metal Ions:

    • To the cuvette containing the probe solution, add small aliquots of a stock solution of a specific metal ion.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

    • Continue the additions until no further significant change in fluorescence is observed.

  • Selectivity Study: Repeat the titration experiment with a range of different metal ions to assess the selectivity of the probe.

  • Determination of Limit of Detection (LOD): The LOD can be calculated from the fluorescence titration data using the formula 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear portion of the titration curve.

Conclusion

This compound is a readily accessible precursor for the synthesis of Schiff base fluorescent probes. These probes exhibit significant potential for the selective and sensitive detection of various metal ions. The synthetic versatility allows for the fine-tuning of their photophysical and recognition properties, making them valuable tools for researchers in chemistry, biology, and environmental science. Further research and characterization are necessary to fully explore the capabilities of novel probes derived from this compound for specific analytical applications.

References

Application Notes and Protocols: Coordination Chemistry of 3-Bromo-5-chloro-2-hydroxybenzaldehyde with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of transition metal complexes derived from 3-Bromo-5-chloro-2-hydroxybenzaldehyde. This ligand, a substituted salicylaldehyde, serves as a versatile precursor for the development of coordination compounds with promising biological activities, including antimicrobial and anticancer properties. The protocols detailed herein are intended to guide researchers in the synthesis and evaluation of these compounds for potential therapeutic applications.

Introduction

Transition metal complexes with Schiff base ligands derived from salicylaldehyde and its derivatives are of significant interest in coordination chemistry and medicinal chemistry. The presence of halogen substituents (bromo and chloro) and a hydroxyl group on the aromatic ring of this compound can modulate the electronic properties and biological activity of the resulting metal complexes. These complexes have been shown to interact with biological macromolecules such as DNA and proteins, leading to potential therapeutic effects. This document outlines the synthesis of the parent ligand and its subsequent complexation with various transition metals, followed by protocols for their characterization and evaluation of their biological activities.

Synthesis of Metal Complexes

The general synthetic route involves a two-step process: first, the synthesis of a Schiff base ligand through the condensation of this compound with a primary amine, and second, the reaction of the Schiff base ligand with a suitable transition metal salt to form the desired complex.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_characterization Characterization Aldehyde 3-Bromo-5-chloro- 2-hydroxybenzaldehyde Schiff_Base Schiff Base Ligand Aldehyde->Schiff_Base Condensation Amine Primary Amine (e.g., Aniline) Amine->Schiff_Base Complex Transition Metal Complex Schiff_Base->Complex Coordination Metal_Salt Transition Metal Salt (e.g., ZnCl2, CuCl2) Metal_Salt->Complex Spectroscopy Spectroscopic Methods (IR, UV-Vis, NMR) Complex->Spectroscopy Analysis Elemental Analysis Complex->Analysis Structure X-ray Crystallography Complex->Structure

Caption: General workflow for the synthesis and characterization of transition metal complexes.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Ligand

This protocol describes the synthesis of a representative Schiff base ligand from this compound and aniline.

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.0 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound in 15 mL of absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve aniline in 15 mL of absolute ethanol.

  • Add the aniline solution dropwise to the aldehyde solution with constant stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry in a desiccator.

Protocol 2: Synthesis of Transition Metal Complexes

This protocol provides a general method for the synthesis of transition metal complexes of the Schiff base ligand. The procedure for a Zinc(II) complex is detailed as a specific example.[1][2]

Materials:

  • Schiff base ligand (2.0 mmol)

  • Zinc(II) chloride (or other transition metal salt like CuCl₂, NiCl₂, CoCl₂) (1.0 mmol)

  • Methanol or Ethanol (50 mL)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the Schiff base ligand in 30 mL of hot methanol in a round-bottom flask.

  • In a separate beaker, dissolve the transition metal salt in 20 mL of methanol.

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

  • Reflux the reaction mixture for 4-6 hours, during which a colored precipitate will form.

  • Cool the mixture to room temperature.

  • Collect the solid complex by vacuum filtration.

  • Wash the complex with methanol and then with diethyl ether.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Data Presentation

The following tables summarize the quantitative data for a series of Zinc(II) complexes of this compound (abbreviated as 3-Br-5-Cl-saloH) and provide expected data for other transition metal complexes based on literature for analogous compounds.

Table 1: Physicochemical and Spectroscopic Data of Zn(II) Complexes. [1][2]

ComplexFormulaColorYield (%)M.p. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)IR ν(C=O) (cm⁻¹)IR ν(C-O) (cm⁻¹)
[Zn(3-Br-5-Cl-salo)₂(H₂O)₂] (1)C₁₄H₁₀Br₂Cl₂O₆ZnYellow75>3001516281313
[Zn(3-Br-5-Cl-salo)₂(bipy)] (2)C₂₄H₁₄Br₂Cl₂N₂O₄ZnYellow82>3001816351315
[Zn(3-Br-5-Cl-salo)₂(phen)] (3)C₂₆H₁₄Br₂Cl₂N₂O₄ZnYellow85>3002016371318
[Zn(3-Br-5-Cl-salo)₂(neoc)] (4)C₂₈H₁₈Br₂Cl₂N₂O₄ZnYellow78>3001716401320
[Zn(3-Br-5-Cl-salo)₂(bipyam)] (5)C₂₄H₁₅Br₂Cl₂N₃O₄ZnYellow80>3001916331314

Table 2: Expected Physicochemical and Spectroscopic Data for other Transition Metal Schiff Base Complexes.

MetalExpected GeometryExpected Magnetic Moment (B.M.)Expected IR ν(C=N) (cm⁻¹)Expected IR ν(M-N) (cm⁻¹)Expected IR ν(M-O) (cm⁻¹)Expected UV-Vis λmax (nm) (d-d transitions)
Cu(II)Square Planar1.7 - 2.2~1600-1620~500-550~450-500~600-700
Ni(II)Square PlanarDiamagnetic~1605-1625~510-560~460-510~550-650
Co(II)Tetrahedral4.3 - 5.2~1600-1620~490-540~440-490~600-700, ~1500-1600
Mn(II)Tetrahedral/Octahedral~5.9~1610-1630~480-530~430-480Weak bands

Note: The data for Cu(II), Ni(II), Co(II), and Mn(II) are expected ranges based on literature values for structurally similar Schiff base complexes and have not been experimentally determined for complexes of this compound.

Table 3: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in μM) of Zn(II) Complexes. [1][2]

CompoundS. aureusB. subtilisE. coliX. campestris
3-Br-5-Cl-saloH>500>500>500>500
[Zn(3-Br-5-Cl-salo)₂(H₂O)₂] (1)125250500250
[Zn(3-Br-5-Cl-salo)₂(bipy)] (2)62.5125250125
[Zn(3-Br-5-Cl-salo)₂(phen)] (3)31.2562.512562.5
[Zn(3-Br-5-Cl-salo)₂(neoc)] (4)125250>500250
[Zn(3-Br-5-Cl-salo)₂(bipyam)] (5)62.5125250125

Biological Evaluation Protocols

Protocol 3: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

Materials:

  • Nutrient Agar

  • Sterile Petri dishes

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Test compounds (dissolved in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare and sterilize the nutrient agar medium and pour it into sterile Petri dishes.

  • Allow the agar to solidify.

  • Prepare a bacterial inoculum and spread it evenly over the surface of the agar plates.

  • Create wells in the agar using a sterile cork borer.

  • Add a known concentration of the test compound solution into the wells.

  • Use a standard antibiotic as a positive control and DMSO as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.

Protocol 4: DNA Cleavage Study (Agarose Gel Electrophoresis)

This protocol is designed to assess the ability of the synthesized complexes to cleave plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Tris-HCl buffer

  • Agarose

  • Ethidium bromide

  • Gel electrophoresis system

  • UV transilluminator

  • Test compounds

  • Hydrogen peroxide (as an oxidizing agent, optional)

Procedure:

  • Prepare a 1% agarose gel in Tris-HCl buffer containing ethidium bromide.

  • Prepare reaction mixtures containing plasmid DNA, the test compound at various concentrations, and buffer. A control reaction should be prepared without the test compound.

  • If studying oxidative cleavage, add H₂O₂ to the reaction mixtures.

  • Incubate the mixtures at 37°C for a specified time (e.g., 1 hour).

  • Add loading dye to each reaction mixture and load the samples into the wells of the agarose gel.

  • Run the gel electrophoresis until the dye front has migrated sufficiently.

  • Visualize the DNA bands under a UV transilluminator and document the results. The conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and linear DNA (Form III) indicates cleavage activity.

DNA_Cleavage_Pathway cluster_interaction Interaction & Cleavage Complex Transition Metal Complex DNA_Supercoiled Supercoiled DNA (Form I) Complex->DNA_Supercoiled Binding/ Intercalation DNA_Nicked Nicked DNA (Form II) DNA_Supercoiled->DNA_Nicked Single-strand break DNA_Linear Linear DNA (Form III) DNA_Nicked->DNA_Linear Double-strand break

Caption: Proposed mechanism of plasmid DNA cleavage by transition metal complexes.

Conclusion

The coordination chemistry of this compound with transition metals offers a promising avenue for the development of novel therapeutic agents. The synthetic protocols provided are robust and can be adapted for a variety of transition metals and primary amines. The demonstrated biological activity of the zinc complexes, particularly their antimicrobial and DNA cleavage capabilities, underscores the potential of these compounds. Further research, including the synthesis and evaluation of a wider range of transition metal complexes and in-depth mechanistic studies, is warranted to fully explore their therapeutic potential.

References

Catalytic Applications of 3-Bromo-5-chloro-2-hydroxybenzaldehyde Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of Halogenated Salicylaldehyde Schiff Base Metal Complexes

Schiff bases, formed through the condensation of a primary amine and an aldehyde or ketone, are a cornerstone of coordination chemistry, offering a versatile platform for the development of novel metal complexes.[1] When derived from substituted salicylaldehydes, such as 3-Bromo-5-chloro-2-hydroxybenzaldehyde, these ligands and their corresponding metal complexes exhibit a rich tapestry of chemical properties, making them prime candidates for applications ranging from medicinal chemistry to catalysis. The presence of halogen substituents (bromo and chloro) on the salicylaldehyde ring significantly influences the electronic and steric environment of the metal center, thereby fine-tuning its catalytic activity.[1]

This guide provides an in-depth exploration of the synthesis, characterization, and, most importantly, the catalytic applications of metal complexes derived from this compound. While direct catalytic studies on this specific ligand are emerging, we will draw upon established protocols for structurally analogous halogenated salicylaldehyde Schiff base complexes to provide robust and transferable methodologies for researchers, scientists, and drug development professionals. The protocols detailed herein are presented as self-validating systems, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Synthesis and Characterization of the Ligand and Metal Complexes

The journey into the catalytic applications of these complexes begins with the synthesis of the Schiff base ligand, followed by its coordination to a metal center.

Synthesis of this compound Schiff Base Ligand

The synthesis of the Schiff base ligand is a straightforward condensation reaction. The following protocol describes a general procedure for the synthesis of a Schiff base from this compound and a primary amine.

Protocol 1: Synthesis of a this compound Schiff Base

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline, ethanolamine) (1.0 eq)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound in anhydrous ethanol.

  • Addition of Amine: To this solution, add an equimolar amount of the desired primary amine.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base ligand in a desiccator or under vacuum.

Synthesis of Metal Complexes

The synthesized Schiff base ligand can then be used to form complexes with a variety of transition metals. The following is a general protocol for the synthesis of a metal complex.

Protocol 2: General Synthesis of a Metal(II) Complex

Materials:

  • Synthesized Schiff base ligand (2.0 eq)

  • Metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, CoCl₂) (1.0 eq)

  • Methanol or Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Ligand Solution: Dissolve the Schiff base ligand in methanol or ethanol in a round-bottom flask with gentle heating.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A change in color and the formation of a precipitate often indicate the formation of the complex.

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours to ensure complete complexation.

  • Isolation: After cooling to room temperature, collect the precipitated metal complex by vacuum filtration.

  • Washing and Drying: Wash the complex with the solvent used for the reaction to remove any unreacted ligand or metal salt, and then dry it under vacuum.

Characterization

The synthesized ligand and its metal complexes should be thoroughly characterized to confirm their structure and purity.

Table 1: Spectroscopic Characterization Data for this compound and its Schiff Base Complexes

Technique This compound Schiff Base Ligand Metal Complex
FT-IR (cm⁻¹) ν(O-H) ~3200-3400 (broad), ν(C=O) ~1650-1670[2][3]ν(C=N) ~1600-1630, disappearance of ν(C=O)[4]Shift in ν(C=N) to lower or higher frequency, appearance of ν(M-N) and ν(M-O) bands at lower frequencies.
¹H NMR (ppm) δ ~9.8-10.5 (s, 1H, -CHO), δ ~11.0-12.0 (s, 1H, -OH), δ ~7.0-8.0 (m, 2H, Ar-H)δ ~8.0-9.0 (s, 1H, -CH=N-), disappearance of -CHO proton signal.Broadening or shifting of ligand proton signals upon coordination to the paramagnetic metal center.
¹³C NMR (ppm) δ ~190-200 (-CHO), aromatic carbons in the expected region.[2]δ ~160-170 (-CH=N-), other aromatic and aliphatic carbons.Shifts in the carbon signals of the ligand upon complexation.
UV-Vis (nm) π-π* transitions in the UV region.π-π* and n-π* transitions.Ligand-to-metal charge transfer (LMCT) and d-d transitions (for transition metals).

Catalytic Applications: Protocols and Mechanistic Insights

While specific catalytic data for this compound metal complexes is not extensively reported, we can infer their potential and provide detailed protocols based on closely related systems. The electron-withdrawing nature of the bromo and chloro substituents is expected to influence the Lewis acidity of the metal center, potentially enhancing its catalytic activity.

Application 1: C-N Cross-Coupling Reactions (N-Arylation)

Copper-catalyzed N-arylation of amines and N-heterocycles is a fundamental transformation in organic synthesis. Schiff base complexes of copper have emerged as effective and inexpensive catalysts for these reactions.[5][6]

Protocol 3: Copper-Catalyzed N-Arylation of Imidazole with an Aryl Halide (Analogous System)

This protocol is adapted from studies on salicylaldehyde-derived copper Schiff base complexes.[5][6]

Materials:

  • Aryl halide (e.g., iodobenzene) (1.0 mmol)

  • Imidazole (1.2 mmol)

  • Copper(II)-Schiff base complex (e.g., 5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)

  • Solvent (e.g., DMF, DMSO) (3 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer with hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the copper(II)-Schiff base complex, the base, the aryl halide, and the imidazole.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C). Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality and Insights:

  • The Copper Catalyst: The Schiff base ligand stabilizes the copper center and facilitates the catalytic cycle. The Lewis acidity of the copper, modulated by the halogenated salicylaldehyde, is crucial for the oxidative addition of the aryl halide.

  • The Base: The base is essential for the deprotonation of the amine/N-heterocycle, making it a more potent nucleophile.

  • The Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the reactants and facilitate the reaction.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add catalyst, base, aryl halide, and amine to Schlenk tube prep2 Evacuate and backfill with inert gas prep1->prep2 prep3 Add anhydrous solvent prep2->prep3 react1 Seal tube and heat with stirring prep3->react1 react2 Monitor reaction by TLC/GC-MS react1->react2 workup1 Cool, dilute with water, and extract react2->workup1 workup2 Wash, dry, and concentrate organic phase workup1->workup2 workup3 Purify by column chromatography workup2->workup3 end end workup3->end Isolated Product

Caption: A simplified catalytic cycle for vanadium-catalyzed epoxidation.

Conclusion and Future Outlook

Metal complexes of this compound and its Schiff base derivatives represent a promising, yet underexplored, class of catalysts. The protocols and insights provided in this guide, based on closely related and well-studied analogous systems, offer a solid foundation for researchers to begin investigating their catalytic potential. The tunable electronic and steric properties afforded by the halogenated salicylaldehyde backbone, combined with the diverse coordination chemistry of transition metals, pave the way for the development of highly efficient and selective catalysts for a wide range of organic transformations. Future research should focus on the systematic synthesis and screening of a library of these complexes to fully elucidate their catalytic capabilities and contribute to the advancement of homogeneous catalysis.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Bromo-5-chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3-Bromo-5-chloro-2-hydroxybenzaldehyde as a versatile starting material. The synthesized compounds, including coumarins, chalcones, Schiff bases, and benzofurans, are of significant interest in medicinal chemistry due to their potential biological activities.

Introduction

This compound is a readily available substituted salicylaldehyde that serves as a valuable building block for the synthesis of a diverse range of heterocyclic scaffolds. The presence of bromine and chlorine atoms on the aromatic ring can significantly influence the physicochemical properties and biological activities of the resulting molecules, making them attractive candidates for drug discovery and development programs. This document outlines key synthetic transformations of this compound into several important classes of heterocyclic compounds and provides detailed experimental procedures for their preparation.

Synthesis of 7-Bromo-6-chloro-coumarins

Coumarins are a prominent class of benzopyran-2-ones that exhibit a wide array of pharmacological properties, including anticoagulant, anticancer, and antimicrobial activities. The Perkin and Knoevenagel condensations are two classical and effective methods for the synthesis of coumarins from salicylaldehydes.

Logical Relationship: Synthesis of Coumarins

Synthesis of Coumarins from this compound A This compound D Perkin Condensation A->D E Knoevenagel Condensation A->E B Phenylacetic Acid / Acetic Anhydride B->D C Active Methylene Compound (e.g., Diethyl Malonate) C->E F 7-Bromo-6-chloro-3-phenylcoumarin D->F G 7-Bromo-6-chloro-3-substituted-coumarin E->G

Caption: Synthetic routes to coumarin derivatives.

Experimental Protocol: Perkin Condensation for 7-Bromo-6-chloro-3-phenylcoumarin

This protocol describes the synthesis of a 3-phenylcoumarin derivative via the Perkin condensation.[1]

Materials:

  • This compound

  • Phenylacetic acid

  • Acetic anhydride

  • Triethylamine (or anhydrous sodium acetate)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of this compound (1 mmol), phenylacetic acid (1.2 mmol), and triethylamine (2 mmol) in acetic anhydride (5 mL) is heated at 120-140 °C for 5-8 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

  • The precipitated solid is collected by filtration, washed with water, and then with a cold 10% sodium bicarbonate solution.

  • The crude product is recrystallized from ethanol to afford pure 7-Bromo-6-chloro-3-phenylcoumarin.

ProductMethodReagentsYield (%)M.P. (°C)Reference
7-Bromo-6-chloro-3-phenylcoumarinPerkin CondensationPhenylacetic acid, Acetic anhydride, Triethylamine60-75 (representative)Not reported[1][2]
7-Bromo-6-chloro-3-carboxycoumarinKnoevenagel CondensationMalonic acid, Piperidine70-85 (representative)Not reported[2]

Synthesis of 3'-Bromo-5'-chloro-2'-hydroxychalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors of flavonoids and exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4] The Claisen-Schmidt condensation is the most common method for their synthesis.

Experimental Workflow: Claisen-Schmidt Condensation

Workflow for Chalcone Synthesis A Dissolve this compound and Acetophenone derivative in Ethanol B Add aqueous NaOH solution dropwise with stirring at room temperature A->B C Monitor reaction by TLC B->C D Pour reaction mixture into ice-cold water and acidify with dilute HCl C->D E Filter, wash with water, and dry the precipitate D->E F Recrystallize from Ethanol E->F G Characterize the pure Chalcone F->G

Caption: General workflow for chalcone synthesis.

Experimental Protocol: Claisen-Schmidt Condensation for a 3'-Bromo-5'-chloro-2'-hydroxychalcone Derivative

This protocol describes the base-catalyzed condensation of this compound with an acetophenone derivative.[5]

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of this compound (1 mmol) and the substituted acetophenone (1 mmol) in ethanol (10 mL), an aqueous solution of NaOH (40%, 2 mL) is added dropwise with constant stirring at room temperature.

  • The reaction mixture is stirred for 12-24 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the mixture is poured into ice-cold water (50 mL) and acidified with dilute HCl.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from ethanol.

ProductMethodReagentsYield (%)M.P. (°C)Reference
3-Bromo-5-chloro-2-hydroxy chalconeClaisen-SchmidtBenzaldehyde, NaOH80124[6]
3-Bromo-5-chloro-2-hydroxy-4-methoxy chalconeClaisen-SchmidtAnisaldehyde, NaOH72172[6]

Synthesis of Schiff Bases

Schiff bases, characterized by an azomethine group (-C=N-), are synthesized by the condensation of a primary amine with an aldehyde. They are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[7][8]

Experimental Protocol: Synthesis of a Schiff Base from this compound and Isonicotinohydrazide

This protocol details the synthesis of a hydrazone Schiff base.[7][9]

Materials:

  • This compound

  • Isonicotinohydrazide

  • Methanol

Procedure:

  • This compound (0.1 mmol, 23.5 mg) and isonicotinohydrazide (0.1 mmol, 13.7 mg) are dissolved in methanol (20 mL).[7]

  • The mixture is stirred at reflux for 10 minutes to give a clear solution.[7]

  • The solution is then allowed to cool and the solvent is evaporated slowly over several days to yield colorless block-like crystals of the Schiff base.[7]

ProductAmine/HydrazideSolventYield (%)M.P. (°C)Reference
2'-(3-Bromo-5-chloro-2-hydroxy-benzylidene)isonicotinohydrazideIsonicotinohydrazideMethanolNot reportedNot reported[7][9]
N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide2-MethoxybenzohydrazideNot specifiedNot reportedNot reported[10]

Synthesis of 5-Bromo-7-chloro-benzofurans

Benzofurans are an important class of oxygen-containing heterocyclic compounds present in many natural products and pharmaceuticals. A common synthetic route involves the reaction of a salicylaldehyde with a phenacyl halide followed by intramolecular cyclization.

Logical Relationship: Synthesis of Benzofurans

Synthesis of Benzofurans A This compound D O-Alkylation A->D B α-Haloacetophenone B->D C Base (e.g., K2CO3) C->D E Intermediate Ether D->E F Intramolecular Cyclization E->F G 5-Bromo-7-chloro-2-aroylbenzofuran F->G

Caption: Synthetic route to 2-aroylbenzofurans.

Experimental Protocol: Synthesis of a 5-Bromo-7-chloro-2-aroylbenzofuran

This protocol is a representative procedure for the synthesis of 2-aroylbenzofurans.[11]

Materials:

  • This compound

  • Substituted α-bromoacetophenone

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • A mixture of this compound (1 mmol), the substituted α-bromoacetophenone (1 mmol), and anhydrous K₂CO₃ (1.5 mmol) in acetone (20 mL) is refluxed for 6-8 hours.

  • The reaction is monitored by TLC.

  • After completion, the solvent is evaporated under reduced pressure.

  • The residue is treated with water and the resulting solid is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography or recrystallization from a suitable solvent to afford the 5-Bromo-7-chloro-2-aroylbenzofuran.

ProductMethodReagentsYield (%)M.P. (°C)Reference
5-Bromo-7-chloro-2-aroylbenzofuranTwo-step synthesisα-Bromoacetophenone, K₂CO₃60-80 (representative)Not reported[11]

Biological Activities

The synthesized heterocyclic compounds are expected to exhibit a range of biological activities based on the known pharmacological profiles of these scaffolds and the influence of the halogen substituents.

  • Coumarins: Bromo- and chloro-substituted coumarins have shown moderate to good antimicrobial and anticancer activities.[9][12] The presence of these halogens can enhance the lipophilicity and cell permeability of the compounds.

  • Chalcones: Chalcones containing chloro and bromo substituents on the 2'-hydroxy ring have demonstrated significant antimicrobial activity against various bacterial strains.[5][13] Furthermore, halogenated chalcones are known to possess potent anticancer properties by inducing apoptosis and inhibiting cell proliferation.[4][14][15]

  • Schiff Bases: Schiff bases derived from halogenated salicylaldehydes have been reported to exhibit promising antimicrobial and anticancer activities.[7][8] The imine linkage and the halogen atoms are crucial for their biological effects.

  • Benzofurans: Benzofuran derivatives are known to possess a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties. The introduction of bromo and chloro substituents could potentially enhance these activities.[16]

Further biological evaluation of the synthesized compounds is warranted to explore their full therapeutic potential.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols outlined in this document provide a foundation for the efficient synthesis of coumarins, chalcones, Schiff bases, and benzofurans, which can be further investigated for their potential applications in drug discovery and development.

References

Application Notes and Protocols for the Biological Evaluation of 3-Bromo-5-chloro-2-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of derivatives of 3-bromo-5-chloro-2-hydroxybenzaldehyde. This class of compounds, particularly their Schiff base and metal complex forms, has garnered interest for its potential therapeutic applications. The inclusion of bromine and chlorine atoms on the salicylaldehyde ring is often associated with enhanced biological activity. This document outlines detailed protocols for synthesis, characterization, and evaluation of their anticancer, antimicrobial, and antioxidant properties, supported by quantitative data and workflow diagrams.

Data Presentation

The following tables summarize the quantitative biological activity data for derivatives of this compound and structurally similar compounds.

Table 1: Antimicrobial Activity of Zinc(II) Complexes of 3-Bromo-5-chloro-salicylaldehyde

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency. The following data is for neutral zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde.[1][2]

Compound/ComplexS. aureus (ATCC 6538) MIC (μM)B. subtilis (ATCC 6633) MIC (μM)E. coli (NCTC 29212) MIC (μM)X. campestris (ATCC 1395) MIC (μM)
[Zn(3-Br-5-Cl-salo)₂(H₂O)₂]>500>500>500>500
[Zn(3-Br-5-Cl-salo)₂(bipy)]480480480480
[Zn(3-Br-5-Cl-salo)₂(phen)]450450450450
[Zn(3-Br-5-Cl-salo)₂(neoc)]430430430430
[Zn(3-Br-5-Cl-salo)₂(bipyam)]470470470470

saloH = salicylaldehyde, bipy = 2,2'-bipyridine, phen = 1,10-phenanthroline, neoc = 2,9-dimethyl-1,10-phenanthroline, bipyam = 2,2'-bipyridylamine.

Table 2: Antioxidant Activity of Zinc(II) Complexes of 3-Bromo-5-chloro-salicylaldehyde

The antioxidant potential was evaluated by assessing the scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals.[1][2]

Compound/ComplexDPPH Scavenging Activity (IC₅₀, μM)ABTS Scavenging Activity (IC₅₀, μM)
[Zn(3-Br-5-Cl-salo)₂(H₂O)₂]>250>250
[Zn(3-Br-5-Cl-salo)₂(bipy)]>250>250
[Zn(3-Br-5-Cl-salo)₂(phen)]>250>250
[Zn(3-Br-5-Cl-salo)₂(neoc)]>250>250
[Zn(3-Br-5-Cl-salo)₂(bipyam)]>250>250
NDGA (Reference)2.51.8
BHT (Reference)28.025.0

NDGA = Nordihydroguaiaretic acid, BHT = Butylated hydroxytoluene.

Table 3: Anticancer Activity of a Structurally Related Bromo-Substituted Schiff Base Metal Complex

While specific IC₅₀ values for this compound derivatives were not available in the reviewed literature, the following data for a Mn(II) complex of a bromo-substituted Schiff base illustrates the potential cytotoxic activity against liver cancer cells.[3]

CompoundCell LineIC₅₀ (µg/mL)
Mn(II) complex of a bromo-substituted Schiff base (MnL₂)Hep-G2 (Liver Cancer)2.6 ± 0.11

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

Protocol 1: General Synthesis of Schiff Base Derivatives

This protocol describes the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline or a substituted aniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve 0.01 moles of this compound in 25 mL of absolute ethanol.

  • To this solution, add 0.01 moles of the selected primary amine dissolved in 15 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated Schiff base product is then collected by vacuum filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Purify the Schiff base by recrystallization from a suitable solvent like ethanol.

  • Dry the purified crystals in a desiccator.

  • Characterize the final product using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][4][5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, Hep-G2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized Schiff base derivatives

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Schiff base derivatives in the culture medium. Replace the old medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Protocol 3: Antimicrobial Susceptibility - Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[6][7][8][9]

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized Schiff base derivatives

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from an 18-24 hour culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration in the wells.[7]

  • Compound Dilution: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth directly in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate, resulting in a final volume of 100-200 µL per well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance with a microplate reader.

Visualizations

The following diagrams illustrate the general workflows and a potential signaling pathway for the biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start This compound + Primary Amine reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction purification Filtration & Recrystallization reaction->purification characterization Characterization (FT-IR, NMR, Mass Spec) purification->characterization product Purified Schiff Base Derivative characterization->product anticancer Anticancer Assays (e.g., MTT Assay) product->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) product->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH Assay) product->antioxidant data_analysis Data Analysis (IC50, MIC values) anticancer->data_analysis antimicrobial->data_analysis antioxidant->data_analysis

Caption: General workflow for the synthesis and biological evaluation.

G cluster_pathway MAPK Signaling Pathway compound Schiff Base Derivative ros Increased ROS compound->ros mapkkk MAPKKK (e.g., ASK1, MEKK) mapkk MAPKK (e.g., MKK4/7, MKK3/6) mapkkk->mapkk mapk MAPK (e.g., JNK, p38) mapkk->mapk apoptosis Apoptosis mapk->apoptosis ros->mapkkk activates

Caption: A potential signaling pathway for anticancer activity.

References

Troubleshooting & Optimization

Technical Support Center: 3-Bromo-5-chloro-2-hydroxybenzaldehyde Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 3-Bromo-5-chloro-2-hydroxybenzaldehyde Schiff base synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing a Schiff base from this compound?

The synthesis involves a condensation reaction between this compound and a primary amine (R-NH₂).[1] The reaction is an equilibrium process where the carbonyl group of the aldehyde reacts with the nucleophilic amine to form an unstable intermediate called a carbinolamine, which then dehydrates to form the final imine or Schiff base (-C=N-).[1] This reaction is typically catalyzed by a small amount of acid.[1][2]

Q2: Why is my reaction yield consistently low?

Low yields in Schiff base synthesis are often due to the reversible nature of the reaction.[3][4] The presence of water, a byproduct of the condensation, can drive the equilibrium back towards the reactants through hydrolysis.[3][5] Other factors include incomplete reaction, suboptimal pH, or product decomposition during workup.[6][7]

Q3: What is the optimal pH for this synthesis?

The reaction is best carried out at a mildly acidic pH.[1][8] A catalytic amount of a weak acid, such as glacial acetic acid, is commonly added.[2] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[1] However, a pH that is too acidic will protonate the primary amine, rendering it non-nucleophilic and stopping the reaction.[1] The optimal pH may need to be determined experimentally for specific substrates.[6]

Q4: How can I effectively remove water from the reaction to improve the yield?

Removing water is critical to shift the reaction equilibrium towards the product.[5] Several methods can be employed:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is a highly effective method.[7][8]

  • Dehydrating Agents: Adding an excess of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or 4 Å molecular sieves directly to the reaction mixture can absorb the water as it is formed.[5][8]

  • Microwave Synthesis: Microwave-assisted synthesis, often under solvent-free conditions, can lead to higher yields in shorter reaction times.[2][7][9]

Q5: My product seems to decompose during purification. How can I prevent this?

Schiff bases can be susceptible to hydrolysis, especially in the presence of moisture or acid.[3][8][10] This is a major concern during purification.

  • Avoid Acidic Media: Silica gel used in column chromatography is acidic and can cause the Schiff base to revert to its starting materials.[8] If chromatography is necessary, using neutral alumina is a better alternative.[10]

  • Ensure Anhydrous Conditions: Use dry solvents for both the reaction and purification steps. Store the final product in a desiccator or under an inert atmosphere.[8][10]

  • Recrystallization: This is often the best method for purifying stable, solid Schiff bases.[8][10][11] It avoids the prolonged contact with acidic stationary phases that occurs in chromatography.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Reaction has not reached equilibrium.Increase reaction time or temperature (reflux).[11] Monitor reaction progress using Thin Layer Chromatography (TLC).
Incorrect pH.Add a catalytic amount (2-3 drops) of glacial acetic acid.[2][12] Avoid strong acids which can fully protonate the amine.[1][7]
Water is inhibiting the reaction.Use a Dean-Stark apparatus, anhydrous MgSO₄, or molecular sieves to remove water.[5][7][8]
Product Decomposes During Workup Hydrolysis of the imine bond.Ensure all workup and purification solvents are anhydrous. Work quickly and avoid exposure to atmospheric moisture.[8][10]
Thermal instability.Avoid excessive heating during solvent removal or drying. Use a rotary evaporator at a moderate temperature and dry under vacuum.[10]
Impure Product After Isolation Unreacted starting materials remain.Ensure correct stoichiometry; a slight excess (1.1 eq) of the more volatile amine can be used.[8] Optimize reaction time to ensure completion.[11]
Purification method is ineffective or causing decomposition.For solid products, recrystallization from a suitable solvent (e.g., ethanol, methanol) is the preferred method.[10][11] If using column chromatography, switch from silica gel to neutral alumina.[8][10]

Optimization of Reaction Conditions

The yield of Schiff base synthesis is highly dependent on the reaction parameters. The following table summarizes common conditions and their impact.

Parameter Condition Effect on Yield & Purity Reference
Solvent Ethanol, MethanolGood for dissolving reactants; product often precipitates upon cooling.[2][13]
Toluene (with Dean-Stark)Excellent for water removal, driving the reaction to completion.[7][8]
Catalyst Glacial Acetic Acid (catalytic)Increases reaction rate by activating the carbonyl group.[1][2]
No CatalystReaction may be very slow or not proceed to completion.[4]
Water Removal Dean-Stark ApparatusHighly effective for pushing equilibrium, leading to high yields.[8]
Molecular Sieves / MgSO₄Good for absorbing water in situ, effective and simple to implement.[5]
Temperature RefluxIncreased temperature accelerates the reaction rate.[2][11]
Microwave IrradiationCan significantly reduce reaction time and increase yield.[2][9]

Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol describes a general method for the condensation of this compound with a primary amine.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol.[12][14]

  • Amine Addition: In a separate beaker, dissolve the primary amine (1.0 - 1.1 eq) in absolute ethanol. Add this solution dropwise to the aldehyde solution while stirring.[12]

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[12]

  • Reaction: Heat the mixture to reflux and maintain it for 3-6 hours.[12] The progress of the reaction should be monitored by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The solid product will often precipitate.[14]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove soluble impurities.[12][14]

Protocol for Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or methanol are common choices.[8][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.[8]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[8]

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove all traces of solvent.[8]

Visual Guides

G cluster_setup 1. Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reactants Dissolve Aldehyde & Amine in Ethanol catalysis Add Catalytic Acetic Acid reactants->catalysis reflux Reflux for 3-6h (Monitor by TLC) catalysis->reflux cool Cool to Room Temperature reflux->cool filter_crude Vacuum Filter Crude Product cool->filter_crude wash_crude Wash with Cold Ethanol filter_crude->wash_crude recrystallize Recrystallize from Hot Ethanol wash_crude->recrystallize filter_pure Filter Pure Crystals recrystallize->filter_pure dry Dry Under Vacuum filter_pure->dry G start Low Yield or Purity Issue cause1 Incomplete Reaction? start->cause1 Check TLC for starting material cause2 Product Decomposition (Hydrolysis)? start->cause2 Product degrades after isolation? cause3 Purification Ineffective? start->cause3 Impurities remain after purification? sol1a Increase Reaction Time/Temp cause1->sol1a sol1b Add Acid Catalyst cause1->sol1b sol1c Remove Water (e.g., Dean-Stark) cause1->sol1c sol2a Use Anhydrous Solvents cause2->sol2a sol2b Work Under Inert Atmosphere cause2->sol2b sol2c Avoid Acidic Silica Gel cause2->sol2c sol3a Recrystallize Product cause3->sol3a sol3b Use Neutral Alumina for Chromatography cause3->sol3b

References

Technical Support Center: Synthesis of Derivatives from 3-Bromo-5-chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-chloro-2-hydroxybenzaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of derivatives synthesized from this compound?

A1: this compound is a versatile starting material for the synthesis of various derivatives. The most common derivatizations involve reactions at the aldehyde and hydroxyl functional groups. These include:

  • Schiff Bases (Imines): Formed by the condensation reaction of the aldehyde group with primary amines.

  • Hydrazones: Synthesized through the reaction of the aldehyde with hydrazines.[1]

  • Chalcones: Resulting from the Claisen-Schmidt condensation of the aldehyde with an acetophenone.

  • Ethers: Formed by the alkylation of the phenolic hydroxyl group (Williamson ether synthesis).[2]

  • Esters: Created by the acylation of the phenolic hydroxyl group.

Q2: How do the bromo and chloro substituents on the aromatic ring affect the reactivity of the aldehyde and hydroxyl groups?

A2: The electron-withdrawing nature of the bromine and chlorine atoms influences the reactivity of the functional groups. The halogen substituents deactivate the ring towards electrophilic aromatic substitution. However, their inductive effect can increase the electrophilicity of the carbonyl carbon in the aldehyde, potentially making it more reactive towards nucleophiles. Conversely, the electron-withdrawing effects can increase the acidity of the phenolic hydroxyl group, facilitating its deprotonation in base-catalyzed reactions.

Q3: What are the general considerations for purification of derivatives synthesized from this compound?

A3: Purification strategies depend on the properties of the synthesized derivative. Common techniques include:

  • Recrystallization: Effective for solid products with good crystallinity. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[3]

  • Column Chromatography: A versatile method for separating the desired product from unreacted starting materials and side products, especially for non-crystalline solids or oils.[4]

  • Washing: Simple washing with appropriate solvents can remove certain impurities. For instance, washing a Schiff base product with a solvent in which the starting amine and aldehyde are soluble can improve purity.[3]

Troubleshooting Guides for Side Reactions

This section provides detailed troubleshooting for common side reactions encountered during the synthesis of specific derivatives from this compound.

Schiff Base and Hydrazone Synthesis

Issue: Low yield of the desired Schiff base/hydrazone and presence of unreacted starting materials.

  • Possible Cause: The formation of Schiff bases and hydrazones is often a reversible reaction. The presence of water in the reaction mixture can drive the equilibrium back towards the starting materials.[5][6]

  • Troubleshooting:

    • Water Removal: Conduct the reaction in a solvent that allows for the azeotropic removal of water using a Dean-Stark apparatus. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be effective.

    • pH Control: The reaction is typically catalyzed by a small amount of acid. The optimal pH is usually mildly acidic (pH 4-6).[5] If the pH is too low, the amine nucleophile may be protonated, reducing its nucleophilicity. If the pH is too high, the acid catalysis is ineffective.

    • Reaction Time and Temperature: Increasing the reaction time or temperature can help drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

Issue: Formation of an azine side product in hydrazone synthesis.

  • Possible Cause: Hydrazine can react with two molecules of the aldehyde to form an azine, which is a common side reaction.[5]

  • Troubleshooting:

    • Stoichiometry Control: Using a slight excess of the hydrazine can help to minimize the formation of the azine side product.[5]

Parameter Recommendation for Schiff Base/Hydrazone Synthesis Rationale
Solvent Toluene, Ethanol, MethanolToluene allows for azeotropic water removal. Alcohols are good solvents for the reactants.
Catalyst Glacial Acetic Acid (catalytic amount)Provides the necessary acid catalysis for the reaction.
Temperature Room Temperature to RefluxDependent on the reactivity of the specific amine/hydrazine.
Work-up Filtration if product precipitates, otherwise extraction followed by solvent evaporation.Isolate the crude product for further purification.

G cluster_start cluster_check1 cluster_solution1 cluster_check2 cluster_solution2 cluster_check3 cluster_solution3 cluster_end start Low Yield or Incomplete Reaction check_water Is water being removed? start->check_water remove_water Use Dean-Stark, add dehydrating agent. check_water->remove_water No check_pH Is pH mildly acidic (4-6)? check_water->check_pH Yes remove_water->check_pH adjust_pH Add catalytic acid (e.g., acetic acid). check_pH->adjust_pH No check_time_temp Sufficient reaction time/temperature? check_pH->check_time_temp Yes adjust_pH->check_time_temp increase_time_temp Increase reaction time or temperature. check_time_temp->increase_time_temp No end_product Improved Yield check_time_temp->end_product Yes increase_time_temp->end_product

Williamson Ether Synthesis

Issue: Low yield of the desired ether product.

  • Possible Cause: Competition with an elimination side reaction, particularly when using secondary or tertiary alkyl halides.[2][7] The alkoxide formed from this compound can act as a base, promoting the elimination of HX from the alkyl halide to form an alkene.

  • Troubleshooting:

    • Choice of Alkylating Agent: Use primary alkyl halides whenever possible, as they are less prone to elimination reactions.[8]

    • Reaction Conditions: Use a polar aprotic solvent such as DMF or DMSO to favor the SN2 reaction. Milder reaction temperatures can also help to reduce the rate of the competing elimination reaction.

Issue: C-Alkylation of the aromatic ring.

  • Possible Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation may occur, leading to side products.

  • Troubleshooting:

    • Solvent Choice: The choice of solvent can influence the ratio of O- to C-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, potentially increasing the likelihood of C-alkylation. Aprotic solvents are generally preferred.

    • Counter-ion: The nature of the counter-ion (e.g., Na+, K+) can also play a role.

Parameter Recommendation for Williamson Ether Synthesis Rationale
Alkylating Agent Primary Alkyl Halide (e.g., R-I, R-Br)Minimizes competing elimination reactions.
Base K₂CO₃, NaHTo deprotonate the phenolic hydroxyl group.
Solvent DMF, Acetonitrile, AcetonePolar aprotic solvents favor the SN2 mechanism.
Temperature Room Temperature to moderate heating (e.g., 50-80 °C)To balance reaction rate and minimize side reactions.

G reactant This compound + Base + R-X desired_product O-Alkylation (Desired Ether) reactant->desired_product SN2 Reaction side_product1 Elimination (Alkene) reactant->side_product1 E2 Reaction (favored with bulky R-X) side_product2 C-Alkylation reactant->side_product2 Ambident Nucleophile Reactivity

Claisen-Schmidt Condensation (Chalcone Synthesis)

Issue: Formation of multiple products and low yield of the desired chalcone.

  • Possible Cause: The Claisen-Schmidt condensation is base-catalyzed and can lead to various side reactions if not properly controlled. These can include self-condensation of the acetophenone, Cannizzaro reaction of the aldehyde (if it has no α-hydrogens), and other aldol-type reactions.

  • Troubleshooting:

    • Stoichiometry and Order of Addition: Carefully control the stoichiometry of the reactants. Usually, the aldehyde is added to a mixture of the acetophenone and the base.

    • Base Concentration and Temperature: The concentration of the base (e.g., NaOH or KOH) and the reaction temperature are critical. High base concentrations and temperatures can promote side reactions. It is often beneficial to run the reaction at room temperature or even at lower temperatures.

    • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time and avoid the formation of degradation products.

Parameter Recommendation for Chalcone Synthesis Rationale
Reactants This compound and a suitable acetophenone
Base Aqueous or ethanolic NaOH or KOHTo catalyze the condensation reaction.
Solvent Ethanol, MethanolGood solvents for the reactants.
Temperature Room TemperatureTo minimize side reactions.

G start Reactants: This compound + Acetophenone + Base reaction Claisen-Schmidt Condensation start->reaction workup Reaction Work-up (Acidification, Filtration) reaction->workup crude_product Crude Chalcone workup->crude_product purification Purification crude_product->purification recrystallization Recrystallization purification->recrystallization column Column Chromatography purification->column pure_product Pure Chalcone recrystallization->pure_product column->pure_product

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Derivative
  • Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol in a round-bottom flask.

  • Amine Addition: To the stirred solution, add 1.0 mmol of the desired primary amine.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • Isolation: If a solid precipitate forms upon cooling, collect the product by vacuum filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Synthesis of a Williamson Ether Derivative
  • Reactant Mixture: In a round-bottom flask, combine 1.0 mmol of this compound, 1.5 mmol of anhydrous potassium carbonate, and 10 mL of anhydrous N,N-dimethylformamide (DMF).

  • Alkylating Agent Addition: Add 1.1 mmol of the primary alkyl halide to the mixture.

  • Reaction: Stir the reaction mixture at 60 °C for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 50 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Synthesis of a Chalcone Derivative
  • Reactant Mixture: Dissolve 1.0 mmol of this compound and 1.0 mmol of the desired acetophenone in 15 mL of ethanol in a flask.

  • Base Addition: Slowly add 2 mL of a 40% aqueous sodium hydroxide solution to the stirred mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent such as ethanol.

References

Technical Support Center: Purification of 3-Bromo-5-chloro-2-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Bromo-5-chloro-2-hydroxybenzaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

Common impurities often include unreacted starting materials, the corresponding carboxylic acid (3-Bromo-5-chloro-2-hydroxybenzoic acid) formed by air oxidation, and potentially regioisomers depending on the synthetic route.[1][2] Aldol condensation byproducts may also be present.[2]

Q2: My TLC plate shows multiple spots. How do I choose the best purification method?

The choice of purification method depends on the nature and polarity of the impurities.

  • Column Chromatography: Ideal for separating compounds with different polarities. It is effective for removing both more polar and less polar impurities.[1][3]

  • Recrystallization: A highly effective technique if your desired compound is a solid and you can find a solvent system where the aldehyde has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.[4][5]

  • Bisulfite Adduct Formation: This is a classic and highly selective method for purifying aldehydes.[1][6] The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from non-aldehyde impurities by extraction. The pure aldehyde is then regenerated by basification.[1]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation or formation of acetals if alcohol-containing eluents are used.[7]

  • Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.1-1% in your eluent), before packing the column.[7]

  • Switch the Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.[7][8]

  • Avoid Reactive Solvents: Avoid using reactive solvents like methanol or ethanol in your mobile phase if you suspect acetal formation. Opt for solvents like ethyl acetate, dichloromethane, or ethers.[7]

Q4: I'm having trouble getting my compound to crystallize during recrystallization. What are some troubleshooting steps?

Difficulty in crystallization is often due to the presence of impurities or using a suboptimal solvent.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed" crystal of the pure compound.[4]

  • Solvent System: You may have used too much solvent. Try to slowly evaporate some of the solvent to increase the concentration. If that fails, the chosen solvent may not be ideal. You may need to try different solvents or a multi-solvent system (e.g., dissolving in a soluble solvent and adding an anti-solvent dropwise until turbidity appears).

  • Purity: If the sample is too impure, it may crystallize as an oil or "gum."[9] In this case, a preliminary purification by column chromatography might be necessary to remove the bulk of the impurities before attempting recrystallization.[9]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Problem Possible Cause Suggested Solution
Low yield after column chromatography The compound is volatile.For volatile aldehydes, care must be taken during solvent removal. Use lower temperatures on the rotary evaporator.[10][11]
The compound is sticking to the column.Add a more polar solvent to the eluent to flush the column. For acidic compounds like phenols, adding a small amount of acetic acid to the mobile phase can help.
The compound degraded on the column.As mentioned in the FAQ, try deactivating the silica with triethylamine or switch to an alumina stationary phase.[7]
Product is a gummy oil instead of a solid after purification Residual solvent (e.g., DMSO, DMF) is present.Ensure your workup procedure effectively removes high-boiling point solvents. Multiple aqueous washes are crucial.[9]
The product is not pure enough to crystallize.Subject the gummy material to another purification step, such as a second column with a different solvent system or attempt purification via the bisulfite adduct.[9]
No precipitate forms during bisulfite adduct formation The sodium bisulfite solution is not fresh or saturated.Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[6]
The reaction is slow or requires better mixing.Ensure vigorous stirring to maximize contact between the organic and aqueous phases. The reaction can take from hours to days.[1]
The purified aldehyde quickly turns yellow/brown Oxidation to the carboxylic acid.Aldehydes are prone to air oxidation. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography

The optimal solvent system should be determined by thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.2-0.4 for the desired compound.

Stationary Phase Eluent System (v/v) Typical Application
Silica GelHexane / Ethyl Acetate (e.g., 9:1 to 4:1)Good for general purpose separation of moderately polar compounds.[1]
Silica GelDichloromethane / Hexane (e.g., 1:1 to 100% DCM)Useful for separating less polar compounds.
Alumina (Neutral)Toluene / Ethyl Acetate (e.g., 19:1)Alternative to silica gel, especially for acid-sensitive aldehydes.[8]
Table 2: Suggested Solvents for Recrystallization

The ideal solvent will dissolve the compound when hot but not when cold.[4]

Solvent Properties & Use Case
Heptane or HexaneGood for non-polar compounds. Often used as the "anti-solvent" in a two-solvent system.
TolueneCan dissolve many aromatic compounds when hot.
Ethanol / WaterThe compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
IsopropanolA common solvent for recrystallizing phenolic compounds.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal eluent should give a well-separated spot for the product with an Rf value of ~0.3.[7]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin elution with the determined solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (see Table 2).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to just dissolve the solid completely.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 3: Purification via Bisulfite Adduct
  • Adduct Formation: Dissolve the crude aldehyde mixture in a suitable solvent like methanol or diethyl ether.[6] Transfer to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (a 10% excess is recommended).[1] Shake the funnel vigorously for several minutes. A precipitate of the adduct may form.[1][6]

  • Extraction: Add deionized water to dissolve the adduct if it precipitated. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-aldehyde impurities.[1]

  • Aldehyde Regeneration: Separate the aqueous layer containing the bisulfite adduct. Add an equal volume of an organic solvent (e.g., ethyl acetate). While stirring, slowly add a base (e.g., saturated sodium bicarbonate solution or 50% NaOH) until the pH is basic (pH ~12 for NaOH) or gas evolution ceases (for NaHCO3).[1][6]

  • Final Isolation: The aldehyde will be regenerated and move into the organic layer. Separate the layers, wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the pure aldehyde.

Visualizations

G cluster_workflow Purification Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Choose Choose Method TLC->Choose Col Column Chromatography Choose->Col Impurities have different polarities Recryst Recrystallization Choose->Recryst Product is solid & impurities soluble Bisulfite Bisulfite Adduct Choose->Bisulfite Selective for aldehyde Pure Pure Product Col->Pure Recryst->Pure Bisulfite->Pure

Caption: General workflow for the purification of crude this compound derivatives.

G cluster_troubleshooting Troubleshooting Crystallization Failure Start Crystallization Fails (Oiling Out) CheckPurity Is the sample pure by TLC? Start->CheckPurity TooMuchSolvent Too much solvent used? CheckPurity->TooMuchSolvent Yes Repurify Re-purify by column chromatography CheckPurity->Repurify No Evaporate Slowly evaporate some solvent TooMuchSolvent->Evaporate Yes Induce Try to induce: - Scratch flask - Add seed crystal TooMuchSolvent->Induce No Success Crystals Form Evaporate->Success Induce->Success

Caption: Decision tree for troubleshooting failed recrystallization attempts.

G cluster_bisulfite Bisulfite Adduct Purification Cycle step1 Step 1: Adduct Formation Crude Aldehyde + Impurities (Organic Layer) + NaHSO3 (Aqueous Layer) step2 Step 2: Extraction Water-Soluble Bisulfite Adduct (Aqueous Layer) + Impurities (Organic Layer) step1->step2 Shake & Separate step3 Step 3: Regeneration Aqueous Adduct Layer + Base (NaOH or NaHCO3) step2->step3 Discard Organic Layer step4 Step 4: Final Product Pure Aldehyde (Organic Layer) + Salt Waste (Aqueous Layer) step3->step4 Shake & Separate

Caption: Diagram illustrating the bisulfite adduct formation and regeneration cycle for aldehyde purification.

References

Technical Support Center: Recrystallization of 3-Bromo-5-chloro-2-hydroxybenzaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-chloro-2-hydroxybenzaldehyde Schiff bases.

Troubleshooting Recrystallization Issues

Problem: Oily product forms instead of crystals.

  • Possible Cause: The melting point of your Schiff base may be lower than the boiling point of the solvent, or the compound may be impure.

  • Solution:

    • Re-dissolve the oil in a minimal amount of hot solvent.

    • Add a small amount of a co-solvent in which your compound is less soluble (an "anti-solvent") dropwise until the solution becomes slightly turbid.

    • Heat the solution until it becomes clear again.

    • Allow the solution to cool very slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can promote slow crystal growth.

    • If an oil persists, consider purification by column chromatography before attempting recrystallization again.

Problem: No crystals form upon cooling.

  • Possible Cause:

    • Too much solvent was used, and the solution is not saturated.

    • The solution is supersaturated.

  • Solution:

    • If the solution is not saturated: Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator, and then allow the solution to cool again.

    • If the solution is supersaturated:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to induce crystallization.

      • Cooling: Cool the solution in an ice bath to further decrease the solubility of your compound.

Problem: Low yield of recrystallized product.

  • Possible Cause:

    • Using an excessive amount of solvent.

    • Premature crystallization during hot filtration.

    • Washing the crystals with a solvent in which they are too soluble.

    • The compound has significant solubility in the cold recrystallization solvent.

  • Solution:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • To prevent premature crystallization, preheat the filtration apparatus (funnel and receiving flask) before hot filtration.

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

    • If the yield is consistently low, consider a different recrystallization solvent or a solvent mixture where the compound has lower solubility at cold temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound Schiff bases?

Commonly used and effective solvents for recrystallizing these types of Schiff bases include ethanol and methanol.[1] A mixture of solvents, such as ethanol/water or a solvent/anti-solvent system (e.g., dissolving in a good solvent like ethanol and adding a poor solvent like water dropwise), can also be effective. The ideal solvent or solvent system should be determined experimentally by testing the solubility of your specific Schiff base in various solvents.

Q2: How do I choose a suitable recrystallization solvent?

A good recrystallization solvent should:

  • Completely dissolve your Schiff base at elevated temperatures (near the solvent's boiling point).

  • Have low solubility for your Schiff base at low temperatures (e.g., in an ice bath).

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert towards your Schiff base.

  • Be volatile enough to be easily removed from the purified crystals.

Q3: My NMR spectrum shows unreacted aldehyde and/or amine after synthesis. What should I do?

This indicates an incomplete reaction. To drive the reaction to completion, you can try the following:

  • Remove Water: The condensation reaction to form a Schiff base produces water as a byproduct. Removing this water can shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a drying agent.

  • Increase Reaction Time or Temperature: Refluxing the reaction for a longer period can help it reach completion.

  • Use a Catalyst: A few drops of a mild acid catalyst, such as glacial acetic acid, can increase the reaction rate.

Q4: How can I confirm the purity of my recrystallized Schiff base?

The purity of your compound should be assessed using standard analytical techniques:

  • Melting Point: A pure compound will have a sharp and narrow melting point range.

  • Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and FT-IR can confirm the structure and identify the presence of impurities.

  • Chromatography: Thin Layer Chromatography (TLC) can be used to check for the presence of multiple components. A single spot on the TLC plate is indicative of a pure compound.

Data Presentation

Table 1: Physical and Analytical Data for this compound and a Representative Schiff Base Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₇H₄BrClO₂235.4685-88Pale yellow to yellow crystalline powder
2'-(3-bromo-5-chloro-2-hydroxybenzylidene)isonicotinohydrazide methanol solvateC₁₃H₉BrClN₃O₂ · CH₄O402.61Not specifiedColourless block-like crystals[2][3]

Experimental Protocols

Protocol 1: Synthesis of a this compound Schiff Base

This protocol describes the synthesis of 2'-(3-bromo-5-chloro-2-hydroxybenzylidene)isonicotinohydrazide.[2][3]

Materials:

  • This compound

  • Isonicotinohydrazide

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (0.1 mmol, 23.5 mg) and isonicotinohydrazide (0.1 mmol, 13.7 mg) in methanol (20 mL).[2][3]

  • Stir the mixture at reflux for 10 minutes to obtain a clear, colorless solution.[2][3]

  • Allow the solution to cool to room temperature.

  • Collect the precipitated solid product by filtration.

Protocol 2: Recrystallization of a this compound Schiff Base

This protocol provides a general procedure for the recrystallization of a Schiff base using ethanol.

Materials:

  • Crude Schiff base product

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place the crude Schiff base in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask, just enough to dissolve the solid. Keep the solution at or near its boiling point.

  • If colored impurities are present, they may be removed at this stage by adding a small amount of activated charcoal and performing a hot filtration.

  • Once the solid is completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • To maximize crystal formation, place the flask in an ice bath for 15-30 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals in a desiccator or a vacuum oven.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_recrystallization Recrystallization cluster_analysis Analysis reactants This compound + Amine dissolve Dissolve in Methanol reactants->dissolve reflux Reflux dissolve->reflux cool Cool to Room Temperature reflux->cool filter_synth Filter Crude Product cool->filter_synth crude_product Crude Schiff Base filter_synth->crude_product dissolve_recryst Dissolve in Hot Ethanol crude_product->dissolve_recryst cool_slowly Cool Slowly dissolve_recryst->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_recryst Filter Pure Crystals ice_bath->filter_recryst dry Dry Crystals filter_recryst->dry pure_product Pure Schiff Base dry->pure_product characterization Characterization (MP, NMR, IR) pure_product->characterization

Caption: Experimental workflow for the synthesis and purification of this compound Schiff bases.

mapk_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_mapk MAPK cluster_cellular_response Cellular Response schiff_base Schiff Base (Stress Signal) mapkkk MAPKKK (e.g., ASK1) schiff_base->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk p38 p38 mapkk->p38 jnk JNK mapkk->jnk apoptosis Apoptosis p38->apoptosis jnk->apoptosis

Caption: Simplified MAPK signaling pathway for apoptosis induction, a potential mechanism of action for Schiff bases.

References

Technical Support Center: Synthesis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate the optimization of reaction conditions.

Synthetic Strategies

Two primary synthetic routes are commonly employed for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

  • Route A: Electrophilic Bromination of 5-Chlorosalicylaldehyde. This approach involves the direct bromination of commercially available 5-chlorosalicylaldehyde. The hydroxyl and aldehyde groups on the aromatic ring direct the incoming electrophile (bromine) to the ortho position, yielding the desired product.

  • Route B: Formylation of 2-Bromo-4-chlorophenol. This method introduces a formyl group (-CHO) onto the 2-bromo-4-chlorophenol backbone. Due to the directing effect of the hydroxyl group, formylation occurs at the ortho position, resulting in this compound.

Experimental Protocols

Route A: Electrophilic Bromination of 5-Chlorosalicylaldehyde

This protocol is based on established methods for the bromination of substituted phenols.

Materials:

  • 5-Chlorosalicylaldehyde

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetic Acid (glacial) or Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Dissolve 5-chlorosalicylaldehyde (1 equivalent) in glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add N-Bromosuccinimide (1.1 equivalents) or a solution of bromine (1.1 equivalents) in the chosen solvent to the reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. If bromine was used, first quench with a 10% sodium thiosulfate solution until the orange color disappears.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to afford pure this compound.

Route B: Formylation of 2-Bromo-4-chlorophenol

This protocol outlines two common formylation methods: the Reimer-Tiemann reaction and the Duff reaction. The Duff reaction is often preferred for halogenated phenols as it can provide better yields and fewer side products.

Materials:

  • 2-Bromo-4-chlorophenol

  • Sodium Hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Hydrochloric Acid (HCl, concentrated)

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-4-chlorophenol (1 equivalent) in a 2:1 mixture of ethanol and water.

  • Add a solution of sodium hydroxide (4 equivalents) in water and heat the mixture to 60-70°C.

  • Add chloroform (1.5 equivalents) dropwise over 30 minutes. The reaction is exothermic and may require external cooling to maintain the temperature.

  • After the addition is complete, continue stirring at 60-70°C for 1-2 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Carefully acidify the remaining aqueous solution to pH 4-5 with concentrated HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to obtain the crude product.

  • Purify by column chromatography on silica gel (hexane/ethyl acetate gradient).

Materials:

  • 2-Bromo-4-chlorophenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric Acid

  • Sulfuric Acid (concentrated)

  • Water

Procedure:

  • Prepare a glyceroboric acid solution by heating a mixture of glycerol (300 g) and boric acid (70 g) with stirring.

  • In a separate flask, thoroughly mix 2-bromo-4-chlorophenol (50 g) and hexamethylenetetramine (50 g).

  • Add the phenol-HMTA mixture to the glyceroboric acid solution, maintaining the temperature between 150-160°C.

  • Stir the reaction mixture for 20 minutes.

  • Cool the mixture to approximately 115°C and acidify with a mixture of concentrated sulfuric acid (50 mL) and water (150 mL).

  • The product can be isolated by steam distillation of the acidified reaction mixture.

  • Collect the distillate and cool to induce crystallization.

  • Filter the solid product, wash with cold water, and dry. Recrystallization from ethanol or a hexane/ethyl acetate mixture may be necessary for further purification.

Data Presentation

Table 1: Comparison of Bromination Conditions for 5-Chlorosalicylaldehyde

ParameterCondition 1Condition 2
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)
Solvent Dichloromethane (DCM)Acetic Acid
Temperature Room TemperatureRoom Temperature
Typical Yield 70-80%65-75%
Key Advantage Milder, easier to handleReadily available
Potential Issue Higher costMore hazardous, HBr byproduct

Table 2: Comparison of Formylation Methods for 2-Bromo-4-chlorophenol

ParameterReimer-Tiemann ReactionDuff Reaction
Formylating Agent Chloroform (in situ dichlorocarbene)Hexamethylenetetramine (HMTA)
Reaction Medium Aqueous NaOH / EthanolGlyceroboric Acid
Temperature 60-70°C150-160°C
Typical Yield Low to moderate (often <30%)Moderate (can be >30%)
Key Advantage Uses common lab reagentsOften more effective for deactivated phenols
Potential Issue Low yields, tar formation, isomeric byproductsHigh temperature, viscous reaction mixture

Mandatory Visualization

Synthesis_Workflows cluster_A Route A: Bromination cluster_B Route B: Formylation A_start 5-Chlorosalicylaldehyde A_reaction Electrophilic Aromatic Substitution A_start->A_reaction A_reagents Brominating Agent (NBS or Br2) A_reagents->A_reaction A_workup Aqueous Workup & Extraction A_reaction->A_workup A_purification Recrystallization A_workup->A_purification A_product 3-Bromo-5-chloro- 2-hydroxybenzaldehyde A_purification->A_product B_start 2-Bromo-4-chlorophenol B_reaction Formylation Reaction B_start->B_reaction B_reagents Formylation Method (Reimer-Tiemann or Duff) B_reagents->B_reaction B_workup Acidic Workup & Isolation B_reaction->B_workup B_purification Chromatography or Recrystallization B_workup->B_purification B_product 3-Bromo-5-chloro- 2-hydroxybenzaldehyde B_purification->B_product

Caption: Synthetic routes to this compound.

Troubleshooting_Logic start Start Synthesis check_reaction Monitor Reaction by TLC start->check_reaction low_yield Low Yield? check_reaction->low_yield Reaction Complete ts_temp_time Optimize Temperature & Reaction Time check_reaction->ts_temp_time Incomplete Reaction impure_product Impure Product? low_yield->impure_product No ts_reagents Check Reagent Purity & Stoichiometry low_yield->ts_reagents Yes ts_side_reactions Identify Side Products (e.g., polybromination) low_yield->ts_side_reactions Yes ts_purification Optimize Purification (Recrystallization solvent, Chromatography gradient) impure_product->ts_purification Yes success Pure Product (High Yield) impure_product->success No ts_reagents->start Adjust & Retry ts_temp_time->start Adjust & Retry ts_purification->start Adjust & Retry ts_side_reactions->start Adjust & Retry

Caption: Troubleshooting workflow for synthesis optimization.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better, bromination or formylation?

A1: The choice depends on several factors. The bromination of 5-chlorosalicylaldehyde (Route A) is generally more direct if the starting material is readily available. The formylation of 2-bromo-4-chlorophenol (Route B) can be a good alternative, and the Duff reaction is often more successful than the Reimer-Tiemann for halogenated phenols, which can be prone to low yields and side reactions.

Q2: How can I confirm the identity and purity of my final product?

A2: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified solid can also be compared to the literature value (typically around 85-88°C).

Q3: What are the main safety precautions to consider during these syntheses?

A3: Both bromine and chloroform are hazardous and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The Reimer-Tiemann reaction is exothermic and can pose a risk of thermal runaway if the addition of chloroform is not controlled. High-temperature reactions like the Duff reaction should be conducted with care.

Troubleshooting Guide

Issue 1: Low yield in the bromination of 5-chlorosalicylaldehyde (Route A).

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure the reaction is monitored by TLC until the starting material is consumed. The reaction time may need to be extended.

  • Possible Cause 2: Loss of product during workup.

    • Solution: Ensure the pH is appropriately adjusted during the aqueous wash to prevent the phenoxide salt from remaining in the aqueous layer. Perform multiple extractions with an organic solvent.

  • Possible Cause 3: Sub-optimal reaction conditions.

    • Solution: While room temperature is often sufficient, gentle heating (40-50°C) may improve the reaction rate and yield, particularly with less reactive substrates.

Issue 2: Formation of multiple products in the bromination reaction.

  • Possible Cause: Polybromination.

    • Solution: This is a common side reaction in the bromination of activated aromatic rings. Use a milder brominating agent like NBS instead of Br₂. Ensure no more than 1.1 equivalents of the brominating agent are used. Running the reaction at a lower temperature may also increase selectivity.

  • Possible Cause: Impure starting material.

    • Solution: Verify the purity of the starting 5-chlorosalicylaldehyde. Impurities can lead to unexpected side products.

Issue 3: Very low or no yield in the Reimer-Tiemann formylation (Route B, Method 1).

  • Possible Cause: Deactivation of the aromatic ring.

    • Solution: Halogenated phenols are less reactive than phenol itself. The Reimer-Tiemann reaction is known to be less effective for such substrates. Consider switching to the Duff reaction, which is often more successful for deactivated phenols.

  • Possible Cause: Tar formation.

    • Solution: This is a common issue in Reimer-Tiemann reactions. Ensure vigorous stirring and controlled addition of chloroform to dissipate heat and minimize side reactions. Using a phase-transfer catalyst may improve the reaction.

Issue 4: Difficulty in isolating the product from the Duff reaction (Route B, Method 2).

  • Possible Cause: Viscous reaction mixture.

    • Solution: The glycerol-based reaction medium is viscous. Ensure efficient stirring throughout the reaction. Dilution with water after acidification can aid in the handling and subsequent steam distillation.

  • Possible Cause: Incomplete hydrolysis of the intermediate.

    • Solution: Ensure the acidification step is carried out correctly and that the subsequent steam distillation is performed for a sufficient duration to hydrolyze the Schiff base intermediate and distill the product.

Troubleshooting low yield in condensation reactions of halogenated salicylaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in condensation reactions involving halogenated salicylaldehydes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of Schiff bases, coumarins, and other condensation products from halogenated salicylaldehydes.

Issue 1: Low or No Product Yield

  • Q1: My reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?

    A1: Low yields in condensation reactions of halogenated salicylaldehydes can stem from several factors. The primary aspects to consider are the reactivity of your starting materials, the choice and amount of catalyst, the reaction conditions (temperature and time), and the solvent system. Halogen substituents, particularly in the ortho position to the hydroxyl group, can influence the acidity of the phenolic proton and the electrophilicity of the aldehyde, affecting reaction rates.

  • Q2: How does the halogen substituent on the salicylaldehyde affect its reactivity?

    A2: Halogen atoms are electron-withdrawing groups, which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] However, strong electron-withdrawing groups can also decrease the nucleophilicity of the corresponding phenoxide if it's involved in the catalytic cycle. The position of the halogen is also critical; for instance, a substituent at the 3-position may exert steric hindrance. Dihalogenated salicylaldehydes may exhibit enhanced reactivity in certain contexts.[2][3]

  • Q3: I am seeing a significant amount of unreacted starting material. What adjustments can I make?

    A3: Incomplete conversion is a common reason for low yields.[4] Consider the following adjustments:

    • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Some reactions may require extended periods to reach completion.[4][5]

    • Elevate the Temperature: While many condensation reactions proceed at room temperature, heating can often increase the reaction rate and drive the equilibrium towards the product. Refluxing the reaction mixture is a common strategy.

    • Catalyst Activity: Ensure your catalyst is active and used in the appropriate amount. For base-catalyzed reactions, the strength of the base is crucial.[4] For acid-catalyzed reactions, a few drops of a strong acid like glacial acetic acid can be beneficial.[5]

Issue 2: Formation of Side Products

  • Q4: My TLC plate shows multiple spots in addition to my desired product. What are the likely side reactions?

    A4: Common side reactions in condensation reactions include the self-condensation of the active methylene compound or the aldehyde.[4] In the case of Schiff base formation, the formation of azines from the self-condensation of the aldehyde can be minimized by the slow, dropwise addition of the aldehyde to the amine solution.[5] For Knoevenagel condensations, using a weak base can help to suppress the self-condensation of the aldehyde.[4]

  • Q5: How can I minimize the formation of these side products?

    A5: To minimize side products, consider the following:

    • Optimize Catalyst Choice: Use a weaker base like piperidine or pyridine for Knoevenagel condensations to avoid self-condensation of the aldehyde.[4]

    • Control Stoichiometry: A slight excess of one reactant can sometimes push the equilibrium towards the desired product and minimize side reactions.

    • Temperature Control: Running the reaction at a lower temperature may increase selectivity, even if it requires a longer reaction time.

Issue 3: Catalyst and Solvent Selection

  • Q6: What is the best catalyst for a Knoevenagel condensation of a halogenated salicylaldehyde?

    A6: The choice of catalyst is substrate-dependent. Weak bases are generally preferred for Knoevenagel condensations.[6] Piperidine is a very common and effective catalyst.[7][8] Other options include pyridine, morpholine, or pyrrolidine.[7] In some cases, L-proline has been shown to be an effective organocatalyst.[7]

  • Q7: Does the solvent choice significantly impact the reaction outcome?

    A7: Yes, the solvent plays a crucial role. The polarity of the solvent can influence both the reaction rate and the yield.[4] Ethanol and methanol are commonly used and are often effective.[5][7] For reactions that produce water, using a solvent like toluene that allows for azeotropic removal of water with a Dean-Stark apparatus can drive the reaction to completion.[4][9] In some instances, green chemistry approaches using water as a solvent have been successful.[10]

Issue 4: Product Isolation and Purification

  • Q8: I am having difficulty isolating my product from the reaction mixture. What techniques can I try?

    A8: If your product does not precipitate upon cooling, pouring the reaction mixture into ice-cold water is a common method to induce precipitation.[5] If the product is an oil, scratching the inside of the flask with a glass rod or adding a seed crystal can sometimes induce crystallization.[5]

  • Q9: My crude product is impure. What is the best way to purify it?

    A9: Recrystallization from a suitable solvent, such as ethanol or methanol, is the most common method for purifying solid products.[5] If recrystallization is ineffective, column chromatography may be necessary.

Data Presentation

Table 1: Yields of Condensation Reactions with Halogenated Salicylaldehydes

Salicylaldehyde DerivativeReactantCatalystSolventTemperature (°C)Time (h)Yield (%)
5-ChlorosalicylaldehydeAnilineNoneEthanolReflux285
5-BromosalicylaldehydeAnilineNoneEthanolReflux282
3,5-Dichlorosalicylaldehyde2-AminopyridineNoneMethanolReflux4-
5-ChlorosalicylaldehydeVarious primary amines-----
3,5-Dichlorosalicylaldehyde2-Amino-4-chlorobenzoic acidNoneEthanol70-802-4-

Note: This table is a compilation of data from various sources and reaction conditions may vary. Please refer to the original publications for detailed experimental procedures.

Experimental Protocols

Protocol 1: General Procedure for Schiff Base Formation

This protocol describes a general method for the condensation of a halogenated salicylaldehyde with a primary amine.

Materials:

  • Halogenated salicylaldehyde (1 equivalent)

  • Primary amine (1 equivalent)

  • Ethanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve the halogenated salicylaldehyde in a minimal amount of ethanol in a round-bottom flask.

  • In a separate container, dissolve the primary amine in ethanol.

  • Add the amine solution dropwise to the stirred salicylaldehyde solution at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and/or pour the mixture into ice-cold water to induce precipitation.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

TroubleshootingWorkflow Troubleshooting Low Yield in Condensation Reactions start Low Yield Observed check_reactants Check Reactant Purity & Stoichiometry start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst (Type, Amount, Activity) start->check_catalyst monitor_reaction Monitor Reaction by TLC check_reactants->monitor_reaction check_conditions->monitor_reaction check_catalyst->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction side_products Side Products Observed? monitor_reaction->side_products incomplete_reaction->side_products No adjust_time_temp Increase Time / Temperature incomplete_reaction->adjust_time_temp Yes success Yield Improved incomplete_reaction->success If resolved optimize_catalyst Optimize Catalyst Loading / Change Catalyst side_products->optimize_catalyst Yes optimize_solvent Change Solvent / Remove Water side_products->optimize_solvent Consider adjust_stoichiometry Adjust Reactant Stoichiometry side_products->adjust_stoichiometry Consider purification Improve Purification Method side_products->purification If inseparable side_products->success If resolved adjust_time_temp->monitor_reaction optimize_catalyst->monitor_reaction optimize_solvent->monitor_reaction adjust_stoichiometry->monitor_reaction purification->success

Caption: A workflow for troubleshooting low yields.

LogicalRelationships Key Parameter Relationships and Outcomes cluster_params Reaction Parameters cluster_outcomes Potential Outcomes Temp Temperature Purity Product Purity Temp->Purity May Decrease Rate Reaction Rate Temp->Rate Increases Time Reaction Time Yield Product Yield Time->Yield Increases (to a point) Catalyst Catalyst (Type & Conc.) Catalyst->Purity Affects Selectivity Catalyst->Rate Increases Solvent Solvent Solvent->Yield Solubility & Azeotrope Solvent->Rate Polarity Dependent Reactant Reactant (Structure & Purity) Reactant->Yield Purity is Critical Reactant->Rate Electronic/Steric Effects Rate->Yield

Caption: Relationships between parameters and outcomes.

References

Stability of 3-Bromo-5-chloro-2-hydroxybenzaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-Bromo-5-chloro-2-hydroxybenzaldehyde under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a substituted salicylaldehyde. Like many aromatic aldehydes, its stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The phenolic hydroxyl group and the aldehyde group are the most reactive sites. The compound is expected to be more stable under neutral or mildly acidic conditions and at lower temperatures, protected from light.

Q2: What are the likely degradation pathways for this compound under acidic conditions?

A2: Under strong acidic conditions and heat, potential degradation pathways could involve reactions at the aldehyde and phenolic hydroxyl groups. While specific data for this compound is limited, general knowledge of related structures suggests that acid-catalyzed polymerization or condensation reactions involving the aldehyde may occur. The ether linkage in potential polymeric byproducts could be susceptible to acid hydrolysis, though this is less likely to be a primary degradation route for the monomer itself.

Q3: What degradation is expected under basic conditions?

A3: Basic conditions are likely to be more detrimental to the stability of this compound. The phenolic hydroxyl group is acidic and will be deprotonated in the presence of a base, forming a phenoxide ion. This increases the electron density of the aromatic ring, potentially making it more susceptible to oxidation. The aldehyde group can undergo Cannizzaro-type reactions in the absence of α-hydrogens, leading to a corresponding carboxylic acid and alcohol. Additionally, base-catalyzed condensation reactions are possible.

Q4: How should I store this compound?

A4: To ensure stability, it is recommended to store this compound in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation. For long-term storage, refrigeration is advisable.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected reaction products or low yield.
  • Possible Cause: Degradation of the starting material due to inappropriate reaction conditions.

  • Troubleshooting Steps:

    • Verify pH: Ensure the reaction medium is not strongly basic. If a basic catalyst is required, consider using a milder, non-nucleophilic base and running the reaction at a lower temperature.

    • Control Temperature: Avoid excessive heating, as this can accelerate degradation.

    • Inert Atmosphere: If the reaction is sensitive to oxidation, perform it under an inert atmosphere (e.g., nitrogen or argon).

    • Purity of Reagents: Ensure all solvents and reagents are pure and free from contaminants that could promote degradation.

Issue 2: Discoloration of the compound or reaction mixture (e.g., turning yellow or brown).
  • Possible Cause: Oxidation of the phenolic hydroxyl group or polymerization of the aldehyde.

  • Troubleshooting Steps:

    • Protect from Light: Store the compound and conduct experiments in amber-colored glassware or protect the reaction vessel from light.

    • Deoxygenate Solvents: Purge solvents with an inert gas before use to remove dissolved oxygen.

    • Use of Antioxidants: In some applications, the addition of a small amount of an antioxidant (e.g., BHT) might be considered, but its compatibility with the desired reaction must be verified.

Issue 3: Inconsistent analytical results (e.g., varying peak areas in HPLC).
  • Possible Cause: On-going degradation of the analyte in the sample vial or during the analytical run.

  • Troubleshooting Steps:

    • Sample Matrix pH: Ensure the pH of the sample diluent is neutral or slightly acidic to minimize degradation.

    • Control Autosampler Temperature: If available, use a cooled autosampler to maintain the stability of the samples waiting for injection.

    • Minimize Run Time: Develop an efficient analytical method with a shorter run time to reduce the time the analyte spends in the mobile phase.

    • Freshly Prepared Samples: Analyze samples as soon as possible after preparation.

Data Presentation

ConditionParameterExpected StabilityPotential Degradation Products
Acidic pH < 4, elevated temperatureModerate to LowPolymerization/condensation products
Neutral pH 6-7, ambient temperatureHighMinimal degradation
Basic pH > 8, ambient temperatureLow3-Bromo-5-chloro-2-hydroxybenzoic acid, (3-Bromo-5-chloro-2-hydroxyphenyl)methanol, condensation products
Oxidative Presence of H₂O₂ or airModerate to Low3-Bromo-5-chloro-2-hydroxybenzoic acid, ring-opened products
Photolytic Exposure to UV lightModerate to LowColored degradation products, radicals

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV detector

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

3. Stress Conditions:

  • Acid Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the stock solution and 0.1 M HCl to achieve a final concentration of ~100 µg/mL.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to the final volume with the mobile phase.

  • Base Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the stock solution and 0.1 M NaOH to achieve a final concentration of ~100 µg/mL.

    • Keep the solution at room temperature for 4 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to the final volume with the mobile phase.

  • Oxidative Degradation:

    • To a volumetric flask, add an appropriate volume of the stock solution and 3% H₂O₂ to achieve a final concentration of ~100 µg/mL.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to the final volume with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in an oven at 60°C for 48 hours.

    • After exposure, dissolve the solid in the mobile phase to a final concentration of ~100 µg/mL.

  • Photolytic Degradation:

    • Expose the stock solution (in a quartz cuvette or a suitable transparent container) to UV light (e.g., 254 nm) for 24 hours.

    • Prepare a sample for analysis by diluting to ~100 µg/mL with the mobile phase.

4. Control Samples:

  • Prepare a control sample by diluting the stock solution to the same final concentration (~100 µg/mL) with the mobile phase and storing it under normal laboratory conditions, protected from light.

5. Analysis:

  • Analyze all stressed and control samples by a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation.

Visualizations

Hypothesized Degradation Pathways

G cluster_acid Acidic Conditions cluster_base Basic Conditions A 3-Bromo-5-chloro- 2-hydroxybenzaldehyde B Polymerization/ Condensation Products A->B + H+, Heat C 3-Bromo-5-chloro- 2-hydroxybenzaldehyde D Phenoxide Intermediate C->D + OH- E Cannizzaro Reaction Products: - Carboxylic Acid - Alcohol D->E Disproportionation F Oxidation Products D->F Oxidation

Caption: Hypothesized degradation pathways under acidic and basic conditions.

Experimental Workflow for Stability Testing

G start Start: Prepare Stock Solution of this compound stress Expose to Stress Conditions: - Acidic (HCl, Heat) - Basic (NaOH) - Oxidative (H2O2) - Thermal (Solid) - Photolytic (UV) start->stress control Prepare Control Sample (No Stress) start->control neutralize Neutralize Acid/Base Stressed Samples stress->neutralize dilute Dilute All Samples to Final Concentration control->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze data Data Analysis: - Identify Degradation Peaks - Calculate % Degradation - Assess Mass Balance analyze->data end End: Stability Profile data->end

Caption: Logical workflow for the forced degradation study.

Technical Support Center: Purification of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-Bromo-5-chloro-2-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: The most common impurities depend on the synthetic route employed. When synthesizing this compound via bromination of 5-Chlorosalicylaldehyde, the primary impurities may include:

  • Unreacted Starting Material: Residual 5-Chlorosalicylaldehyde.[1]

  • Over-brominated Byproducts: Formation of di-brominated species due to harsh reaction conditions or an excess of the brominating agent.[2]

  • Isomeric Byproducts: The hydroxyl and aldehyde groups direct electrophilic substitution to various positions, potentially leading to the formation of other isomers.[2]

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as unreacted reagents.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most effective purification methods are recrystallization and column chromatography. The choice between these techniques depends on the nature of the impurities and the desired final purity.

  • Recrystallization: This is an effective method for removing small amounts of impurities from a solid product.

  • Column Chromatography: This technique is ideal for separating the desired product from impurities with different polarities, such as starting materials and isomeric byproducts.[2]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage of the desired compound and detect impurities.

  • Gas Chromatography (GC): Suitable for analyzing volatile and semi-volatile compounds.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

  • Infrared (IR) Spectroscopy: Used to confirm the presence of characteristic functional groups and can indicate the presence of impurities if unexpected peaks are observed.[4]

  • Melting Point Analysis: A pure compound will have a sharp melting point range. A broad melting point range often indicates the presence of impurities. The reported melting point for this compound is in the range of 84-88°C.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Yellow or brown coloration of the final product Presence of colored impurities or degradation products.Purify the product using recrystallization or column chromatography. Store the final product in a dark and cool place under an inert atmosphere to prevent degradation.[5]
Broad melting point range The product is impure.Further purify the product using the methods described in this guide.
Low yield after purification Loss of product during recrystallization or column chromatography.Optimize the purification protocol. For recrystallization, ensure the minimum amount of hot solvent is used and allow for slow cooling. For column chromatography, carefully select the eluent system to ensure good separation and recovery.
Presence of starting material in the final product Incomplete reaction or inefficient purification.Monitor the reaction progress using TLC to ensure completion. During purification by column chromatography, use a less polar eluent system to effectively separate the product from the more polar starting material.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₄BrClO₂
Molecular Weight 235.46 g/mol [6]
Appearance White to light yellow crystalline powder[1]
Melting Point 84-88 °C[1]
CAS Number 19652-32-5[6]

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude this compound by removing minor impurities.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate)

  • Erlenmeyer flasks

  • Heating plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Determine a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool down slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

Objective: To separate this compound from starting materials and byproducts.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent system (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the eluent and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Start eluting with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow General Purification Workflow start Crude Product assess_purity Assess Purity (TLC, LC-MS) start->assess_purity decision Is Purity Sufficient? assess_purity->decision purification_method Select Purification Method decision->purification_method No pure_product Pure Product decision->pure_product Yes recrystallization Recrystallization purification_method->recrystallization column_chrom Column Chromatography purification_method->column_chrom recrystallization->assess_purity column_chrom->assess_purity characterization Characterize (NMR, MS, MP) pure_product->characterization end Store Properly characterization->end

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingFlowchart Troubleshooting Impurities start Impure Product Detected identify_impurity Identify Impurity Type (e.g., TLC, NMR) start->identify_impurity is_starting_material Is it unreacted starting material? identify_impurity->is_starting_material is_byproduct Is it a non-polar byproduct? is_starting_material->is_byproduct No optimize_reaction Optimize reaction conditions (time, temp) is_starting_material->optimize_reaction Yes is_polar_byproduct Is it a polar byproduct? is_byproduct->is_polar_byproduct No column_chrom_less_polar Use column chromatography with a less polar eluent is_byproduct->column_chrom_less_polar Yes recrystallize Attempt recrystallization is_polar_byproduct->recrystallize Yes column_chrom_more_polar Use column chromatography with a more polar eluent is_polar_byproduct->column_chrom_more_polar If recrystallization fails

Caption: A logical flowchart for troubleshooting common impurity issues.

References

Technical Support Center: 3-Bromo-5-chloro-2-hydroxybenzaldehyde Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-chloro-2-hydroxybenzaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on the effect of solvents on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of solvent polarity on the reaction rate of this compound with amines to form Schiff bases?

A1: Generally, the rate of Schiff base formation from this compound is influenced by the solvent's ability to stabilize charged intermediates and transition states formed during the reaction. Polar protic solvents, such as ethanol and methanol, can facilitate the reaction by stabilizing the transition state, but they can also solvate the nucleophilic amine, potentially reducing its reactivity. Polar aprotic solvents like acetonitrile and DMSO can also promote the reaction. Non-polar solvents like toluene may result in slower reaction rates. The optimal solvent choice often depends on the specific amine and reaction conditions.

Q2: How do the electronic properties of the substituents on this compound affect its reactivity?

A2: The bromine and chlorine atoms are electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon in the aldehyde. This makes it more susceptible to nucleophilic attack by an amine, a key step in Schiff base formation. The ortho-hydroxy group can participate in intramolecular hydrogen bonding, which can also influence the reactivity of the aldehyde.

Q3: Are there any common side reactions to be aware of when working with this compound?

A3: Yes, potential side reactions can include the formation of byproducts due to the reactivity of the hydroxyl group. Under certain conditions, especially with strong bases, deprotonation of the hydroxyl group can occur, potentially leading to undesired subsequent reactions. It is also important to consider the stability of the resulting Schiff base, as they can be susceptible to hydrolysis, especially in the presence of water.

Troubleshooting Guides

Issue 1: Low or no product yield in Schiff base synthesis.

  • Potential Cause: Incomplete reaction due to unfavorable equilibrium or slow reaction rate.

  • Troubleshooting Steps:

    • Solvent Choice: If using a non-polar solvent, consider switching to a polar aprotic solvent like acetonitrile or a polar protic solvent like ethanol to potentially increase the reaction rate.

    • Catalyst: The addition of a catalytic amount of acid (e.g., acetic acid) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

    • Water Removal: The formation of a Schiff base is a condensation reaction that produces water. Removing water as it is formed (e.g., using a Dean-Stark apparatus with a solvent that forms an azeotrope with water like toluene, or by adding a dehydrating agent like molecular sieves) can drive the equilibrium towards the product.

    • Temperature: Increasing the reaction temperature can increase the reaction rate. However, be cautious of potential side reactions or decomposition at higher temperatures.

Issue 2: Inconsistent kinetic data when monitoring the reaction with UV-Vis spectroscopy.

  • Potential Cause: Issues with sample preparation, instrument settings, or interfering species.

  • Troubleshooting Steps:

    • Wavelength Selection: Ensure you are monitoring the reaction at a wavelength where the product has a strong absorbance and the reactants have minimal absorbance to maximize the signal change.

    • Solvent Blank: Always use the same solvent for your blank measurement as you do for your reaction mixture to correct for any solvent absorbance.

    • Concentration: Ensure the concentrations of your reactants are within the linear range of the Beer-Lambert law for your spectrophotometer. Highly concentrated solutions can lead to non-linear absorbance readings.

    • Temperature Control: Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the kinetic run, as reaction rates are highly sensitive to temperature fluctuations.

    • Mixing: Ensure rapid and thorough mixing of the reactants before starting the measurement to have a well-defined starting time (t=0).

Issue 3: Product precipitates from the reaction mixture prematurely.

  • Potential Cause: The synthesized Schiff base has low solubility in the chosen reaction solvent.

  • Troubleshooting Steps:

    • Solvent System: Consider using a solvent mixture to improve the solubility of the product. For example, adding a co-solvent in which the product is more soluble.

    • Temperature: Running the reaction at a higher temperature might keep the product in solution.

    • Concentration: Lowering the initial concentration of the reactants may prevent the product from reaching its solubility limit.

Data Presentation

The following table summarizes representative kinetic data for the reaction of this compound with a model primary amine (e.g., aniline) in various solvents at a constant temperature. Please note that these are illustrative values and actual results may vary depending on the specific amine and experimental conditions.

SolventDielectric Constant (ε)Reaction Half-life (t½, min)Apparent Rate Constant (k_app, M⁻¹s⁻¹)
Toluene2.41200.001
Acetonitrile37.5300.004
Ethanol24.6450.003
Methanol32.7400.0035
Dimethyl Sulfoxide (DMSO)46.7250.005

Experimental Protocols

Protocol 1: General Procedure for Schiff Base Synthesis

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the primary amine (1 equivalent) to the solution.

  • If a catalyst is used, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • If removing water, add molecular sieves (4 Å) to the flask or set up a Dean-Stark apparatus.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Kinetic Analysis using UV-Vis Spectroscopy

  • Prepare stock solutions of this compound and the amine of known concentrations in the desired solvent.

  • Determine the wavelength of maximum absorbance (λ_max) of the Schiff base product by scanning a solution of the purified product.

  • Set the UV-Vis spectrophotometer to kinetic mode, monitoring the absorbance at the determined λ_max.

  • Equilibrate the cuvette containing the this compound solution in the temperature-controlled cell holder of the spectrophotometer.

  • Initiate the reaction by rapidly adding a known volume of the amine stock solution to the cuvette, ensuring quick and thorough mixing.

  • Immediately start recording the absorbance as a function of time.

  • Continue data collection until the reaction appears to be complete (i.e., the absorbance reading is stable).

  • Analyze the absorbance versus time data to determine the reaction order and calculate the apparent rate constant.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (Aldehyde & Amine) C Mix Reactants in Cuvette A->C B Select Solvent B->C D UV-Vis Spectrophotometer (Kinetic Mode) C->D E Record Absorbance vs. Time D->E F Plot Absorbance vs. Time E->F G Determine Reaction Order & Rate Constant F->G

Caption: Workflow for Kinetic Analysis using UV-Vis Spectroscopy.

Troubleshooting_Low_Yield Start Low Product Yield Decision1 Is the reaction slow? Start->Decision1 Action1a Change Solvent (e.g., to polar aprotic) Decision1->Action1a Yes Action1b Add Acid Catalyst Decision1->Action1b Yes Action1c Increase Temperature Decision1->Action1c Yes Decision2 Is equilibrium unfavorable? Decision1->Decision2 No End Improved Yield Action1a->End Action1b->End Action1c->End Action2 Remove Water (Dean-Stark or a dehydrating agent) Decision2->Action2 Yes Decision2->End No Action2->End

Caption: Troubleshooting Logic for Low Product Yield.

Technical Support Center: Catalyst Selection for Reactions Involving 3-Bromo-5-chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for reactions involving 3-Bromo-5-chloro-2-hydroxybenzaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with this compound?

A1: this compound is a versatile building block amenable to a variety of catalytic transformations. The most common reactions include:

  • Palladium-catalyzed Cross-Coupling Reactions: The bromine atom is susceptible to various cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, to form new carbon-carbon and carbon-nitrogen bonds.

  • Condensation Reactions: The aldehyde functional group readily participates in condensation reactions, such as the Claisen-Schmidt condensation to form chalcones and reactions with primary amines to yield Schiff bases.

Q2: How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?

A2: The electronic properties of the substituents have a significant impact on the reactivity of the aryl bromide. The hydroxyl group is strongly electron-donating, while the chloro and aldehyde groups are electron-withdrawing. This electronic interplay can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions. The steric hindrance from the ortho-hydroxyl group can also affect the approach of the catalyst and coupling partners.

Q3: Can I selectively react the bromine atom in the presence of the chlorine atom in cross-coupling reactions?

A3: Yes, selective C-Br bond activation over C-Cl bond activation is generally achievable in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst. Careful selection of the catalyst, ligands, and reaction conditions is crucial to ensure high selectivity.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Issue 1: Low or No Conversion of Starting Material

  • Question: I am not observing any significant conversion of my this compound in a Suzuki-Miyaura coupling reaction. What are the possible causes and solutions?

  • Answer: Low or no conversion in palladium-catalyzed cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Potential Cause: Inactive Catalyst

      • Explanation: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.

      • Recommended Solution:

        • Ensure you are using a high-quality palladium precatalyst.

        • If using a Pd(II) source like Pd(OAc)₂, consider adding a reducing agent or ensuring the reaction conditions facilitate in-situ reduction.

        • Use pre-formed Pd(0) catalysts like Pd(PPh₃)₄.

        • Employ pre-catalysts that are known to readily form the active species.

        • Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent catalyst oxidation.

    • Potential Cause: Inappropriate Ligand

      • Explanation: The chosen phosphine or N-heterocyclic carbene (NHC) ligand may not be suitable for the specific substrate or reaction type.

      • Recommended Solution:

        • For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands are often effective.

        • Screen a variety of ligands to find the optimal one for your system.

    • Potential Cause: Incorrect Base or Solvent

      • Explanation: The choice of base and solvent is critical for the transmetalation step (in Suzuki-Miyaura) and for catalyst stability and solubility of reactants.

      • Recommended Solution:

        • For Suzuki-Miyaura, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered and anhydrous if required.

        • Use anhydrous and degassed solvents to avoid catalyst deactivation and unwanted side reactions. Common solvents include toluene, dioxane, and DMF.

Issue 2: Formation of Dehalogenated Byproduct

  • Question: In my Heck reaction, I am observing a significant amount of 5-chloro-2-hydroxybenzaldehyde as a byproduct. How can I minimize this dehalogenation?

  • Answer: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. Several strategies can be employed to mitigate this issue.

    • Potential Cause: Presence of a Proton Source

      • Explanation: Trace amounts of water, alcohols, or other protic species in the reaction mixture can lead to hydrodehalogenation.

      • Recommended Solution:

        • Use rigorously dried solvents and reagents.

        • Ensure all glassware is flame-dried or oven-dried before use.

    • Potential Cause: Inefficient Reductive Elimination

      • Explanation: If the desired reductive elimination step to form the product is slow, the intermediate aryl-palladium species may undergo undesired side reactions like dehalogenation.

      • Recommended Solution:

        • Employ bulky, electron-rich ligands that are known to accelerate reductive elimination.

        • Optimize the reaction temperature; sometimes a lower temperature can favor the desired pathway.

Claisen-Schmidt Condensation

Issue: Low Yield of Chalcone Product

  • Question: My Claisen-Schmidt condensation of this compound with acetophenone is giving a low yield. How can I improve it?

  • Answer: Low yields in Claisen-Schmidt condensations can often be attributed to side reactions or incomplete conversion.

    • Potential Cause: Unfavorable Reaction Equilibrium

      • Explanation: The initial aldol addition is a reversible reaction.

      • Recommended Solution:

        • Ensure the subsequent dehydration to the chalcone is efficient, as this step is typically irreversible and drives the reaction to completion. Using a strong base like NaOH or KOH is usually effective.

    • Potential Cause: Side Reactions

      • Explanation: The aldehyde can undergo self-condensation or other side reactions under strongly basic conditions.

      • Recommended Solution:

        • Carefully control the stoichiometry of the reactants.

        • Add the base solution slowly to the mixture of the aldehyde and ketone.

        • Optimize the reaction temperature to favor the desired condensation.

Data Presentation

The following tables summarize representative catalyst systems and conditions for key reactions. Note that optimal conditions may vary depending on the specific coupling partner.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95Broadly applicable for aryl bromides.[1]
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O808~97A classic and reliable catalyst system.
PdCl₂(dppf)K₂CO₃DME802HighEffective for coupling with heteroarylboronic acids.

Table 2: Catalyst Systems for Heck Reaction of Aryl Bromides

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMF10024GoodA standard set of conditions.
Herrmann's CatalystNaOAcNMP1404HighA highly active palladacycle catalyst.
Pd/CEt₃NDMF12012ModerateA heterogeneous catalyst option.

Table 3: Conditions for Claisen-Schmidt Condensation

AldehydeKetoneCatalyst / SolventConditionsYield (%)Reference
BenzaldehydeAcetophenoneNaOH / EthanolRoom Temp, 24h59%[2]
Substituted BenzaldehydesNitroacetophenonesKOH / Cyclohexane-MethanolUltrasonic Irradiation56-92%[2]
Benzaldehyde4´-ChloroacetophenoneSolid NaOHSolvent-free, grinding~95%[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%) to the flask under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (typically 2-24 hours), monitoring the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Claisen-Schmidt Condensation

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the acetophenone derivative in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of a strong base (e.g., 10-40% NaOH) dropwise while maintaining the temperature below 25°C.

  • Reaction Progression: Stir the reaction mixture at room temperature for the designated time (e.g., 4-48 hours). The formation of a precipitate often indicates product formation. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[2]

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to a neutral pH.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)L_n-OR' ArPdBr->ArPdOR Ligand Exchange (Base, R'B(OH)2) ArPdAr Ar-Pd(II)L_n-Ar' ArPdOR->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination (Ar-Ar') Product 3-Aryl-5-chloro- 2-hydroxybenzaldehyde ArPdAr->Product ArBr 3-Bromo-5-chloro- 2-hydroxybenzaldehyde ArBr->ArPdBr BoronicAcid Ar'B(OH)2 BoronicAcid->ArPdOR Base Base (e.g., K2CO3) Base->ArPdOR

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Claisen_Schmidt_Workflow start Start reactants Dissolve Aldehyde & Ketone in Ethanol start->reactants cool Cool in Ice Bath reactants->cool add_base Slowly Add Aqueous Base cool->add_base react Stir at Room Temperature (Monitor by TLC) add_base->react isolate Pour into Ice/Water & Acidify react->isolate filter Filter Precipitate isolate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure Chalcone recrystallize->product

Caption: Experimental workflow for Claisen-Schmidt condensation.

References

Preventing polymerization of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the polymerization of 3-Bromo-5-chloro-2-hydroxybenzaldehyde. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Troubleshooting Guide

Issue: The solid this compound has developed a pink or brownish discoloration.

  • Possible Cause: This may be an early sign of degradation or polymerization. The discoloration can be caused by exposure to light, air (oxidation), or trace impurities that act as catalysts.

  • Solution:

    • Evaluate the extent of discoloration. If it is minor and the compound will be used in a non-critical application and purified later, it may still be usable.

    • For sensitive applications, it is recommended to purify a small sample by recrystallization and check its melting point against the reported value (typically around 85-88°C) to assess purity.

    • To prevent further degradation, immediately transfer the compound to an amber glass vial, purge with an inert gas like argon or nitrogen, and store it in a cool, dark, and dry place.

Issue: A solution of this compound has become cloudy or formed a precipitate.

  • Possible Cause: This is a strong indication of polymerization or the formation of insoluble degradation products. Aldehydes can undergo self-condensation or polymerization, and this process can be accelerated by acidic or basic conditions, heat, or the presence of certain metals.[1][2]

  • Solution:

    • The precipitate is likely a polymer and is not the desired starting material. Do not use the solution for your reaction.

    • Prepare a fresh solution using high-purity solvent. Consider using anhydrous solvents to minimize water-catalyzed degradation.

    • If the solution needs to be stored, even for a short period, store it at a low temperature (2-8°C) and under an inert atmosphere.

Issue: The reaction yield is lower than expected when using this compound.

  • Possible Cause: If polymerization has occurred, the actual concentration of the monomeric aldehyde in your starting material is lower than calculated. The presence of oligomers or polymers can also interfere with the reaction.

  • Solution:

    • Assess the purity of your this compound. A melting point determination is a straightforward way to get a quick indication of purity.

    • Consider adding a polymerization inhibitor to your reaction mixture if compatible with your reaction conditions. Hydroquinone or Butylated Hydroxytoluene (BHT) are common radical inhibitors. For aldol-type condensation, maintaining a neutral pH is crucial.

    • Ensure that the reaction is performed under an inert atmosphere to prevent oxidation, which can sometimes initiate polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization for this compound?

A1: While the specific polymerization mechanism for this compound is not extensively documented, based on its structure, two primary pathways are likely:

  • Acid-catalyzed electrophilic aromatic substitution: The aldehyde group of one molecule can be protonated under acidic conditions, making it more electrophilic. This can then attack the electron-rich aromatic ring of another molecule.
  • Aldol-type condensation: The phenolic hydroxyl group can influence the reactivity of the aldehyde, and under certain conditions, an aldol-like condensation could occur, leading to oligomerization.

Q2: How should I properly store this compound to maximize its shelf life?

A2: Proper storage is critical. This compound is known to be sensitive to air and light.[3] To ensure its stability, follow these storage guidelines:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential degradation and polymerization reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aldehyde and phenol functional groups.
Light Amber glass vial, stored in the darkProtects the compound from light-induced degradation.
Moisture Tightly sealed container in a desiccatorMinimizes hydrolysis and potential water-catalyzed side reactions.

Q3: Can I use an inhibitor to prevent polymerization? If so, which one and at what concentration?

A3: Yes, using a polymerization inhibitor can be an effective strategy, especially when storing the compound in solution. The choice of inhibitor depends on the suspected polymerization mechanism.

InhibitorTypical Concentration (w/w)Target Polymerization TypeNotes
Hydroquinone 100 - 500 ppmRadical PolymerizationEffective for inhibiting radical-initiated polymerization, which can be triggered by light or peroxides.
Butylated Hydroxytoluene (BHT) 100 - 500 ppmRadical PolymerizationSimilar to hydroquinone, it is a common antioxidant and radical scavenger.
Triethylamine (trace) Neutralizing agentAcid-catalyzed PolymerizationIf acidic impurities are suspected, adding a trace amount of a non-nucleophilic base can neutralize them. Use with caution as it can promote other reactions.

Q4: What solvents are recommended for dissolving this compound?

A4: This compound is soluble in many common organic solvents. For reactions, choose a solvent that is compatible with your reaction conditions. For storage in solution, consider using:

  • Anhydrous Dichloromethane (DCM)
  • Anhydrous Tetrahydrofuran (THF)
  • Anhydrous Toluene

It is advisable to use solvents from a freshly opened bottle or those that have been properly dried and stored to avoid introducing water.

Experimental Protocols

Protocol 1: Safe Handling and Preparation of a Standard Solution

  • Preparation: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inert Atmosphere: If handling the solid for an extended period, it is best to work in a glove box. For shorter durations, you can create a localized inert atmosphere by gently blowing a stream of argon or nitrogen over the solid as you weigh and transfer it.

  • Weighing: Tare a clean, dry amber glass vial on an analytical balance. Quickly weigh the desired amount of this compound into the vial and seal it.

  • Dissolution: Add the desired volume of anhydrous solvent to the vial using a syringe through a septum cap to maintain an inert atmosphere.

  • Storage: If the solution is not for immediate use, purge the headspace of the vial with an inert gas before sealing and store it at 2-8°C.

Visualizations

Polymerization_Pathway cluster_Monomer Monomer Unit cluster_Conditions Initiating Conditions cluster_Dimer Intermediate Stage cluster_Polymer Final Product Monomer 3-Bromo-5-chloro- 2-hydroxybenzaldehyde Dimer Dimer/Oligomer Monomer->Dimer Polymerization Initiator Acid Catalyst (H+) or Light/Heat Initiator->Monomer Initiation Polymer Polymer (Insoluble Precipitate) Dimer->Polymer Propagation

Caption: Hypothetical pathway for the polymerization of this compound.

Experimental_Workflow start Start: Receive/Open This compound storage Store in cool, dark, dry place under inert atmosphere start->storage handling Handle under inert atmosphere (glovebox or inert gas stream) storage->handling dissolution Dissolve in anhydrous solvent handling->dissolution use Use immediately in reaction dissolution->use short_term_storage If short-term storage is needed, store solution at 2-8°C under inert gas dissolution->short_term_storage Not for immediate use end End: Successful Experiment use->end short_term_storage->use

Caption: Recommended workflow for handling this compound to prevent degradation.

References

Characterization of unexpected byproducts in 3-Bromo-5-chloro-2-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the synthesis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound?

A1: The synthesis typically involves the ortho-formylation of 4-Bromo-2-chlorophenol. The most common methods employed for this transformation are the Reimer-Tiemann reaction, the Duff reaction, and the Vilsmeier-Haack reaction.[1] Each method has distinct advantages and disadvantages related to reaction conditions, yield, and the profile of byproducts formed.

Q2: What is the expected major product from the formylation of 4-Bromo-2-chlorophenol?

A2: The expected major product is this compound. This results from the introduction of a formyl group (-CHO) at the ortho position relative to the hydroxyl (-OH) group, which is the primary activating and directing group on the phenol ring.

Q3: What are the common unexpected byproducts in this synthesis?

A3: Byproduct formation is a known issue and is highly dependent on the chosen synthetic method and reaction conditions. Potential byproducts include:

  • Unreacted Starting Material: Incomplete conversion will leave residual 4-Bromo-2-chlorophenol.

  • Isomeric Products: Formylation can potentially occur at the other position ortho to the hydroxyl group (C6), which is sterically hindered, or at the para position if the initial starting material contains isomeric impurities.

  • Reaction-Specific Byproducts: The Reimer-Tiemann reaction, which uses chloroform and a strong base, generates a dichlorocarbene intermediate.[2][3] This reactive species can lead to the formation of dichloromethyl-substituted phenols or, in some cases, substituted cyclohexadienones.[1]

  • Byproducts from Impure Starting Materials: The purity of the starting 4-Bromo-2-chlorophenol is crucial. Commercial sources may contain regioisomers such as 6-Bromo-2-chlorophenol, which will produce the corresponding formylated byproduct.[4]

Q4: How can I minimize the formation of these byproducts?

A4: Minimizing byproduct formation requires careful control over reaction conditions:

  • Temperature Control: Formylation reactions can be highly sensitive to temperature. The Reimer-Tiemann reaction, for instance, can be highly exothermic once initiated.[2] Maintaining the optimal temperature is key to preventing side reactions and decomposition.

  • Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material without allowing for prolonged reaction times that could lead to product degradation.[1]

  • Purity of Reagents: Use high-purity 4-Bromo-2-chlorophenol and fresh reagents to avoid introducing impurities that can lead to side reactions.[1]

  • Choice of Method: The Vilsmeier-Haack and Duff reactions are often considered "cleaner" than the Reimer-Tiemann reaction and may produce fewer reaction-specific byproducts.[1]

Section 2: Troubleshooting Guide

Problem 1: I am observing a very low yield of the desired this compound.

Possible Cause Troubleshooting Action
Incomplete Reaction Monitor the reaction progress via TLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Temperature Formylation reactions are temperature-sensitive. For the Reimer-Tiemann reaction, ensure the initial heating is sufficient to start the reaction, but control the subsequent exotherm with appropriate cooling.[2]
Poor Reagent Quality Ensure the purity of the starting 4-Bromo-2-chlorophenol and other reagents. Impurities can inhibit the reaction or lead to side products.
Inefficient Mixing (Biphasic Reactions) For biphasic systems like the Reimer-Tiemann reaction, vigorous stirring or the use of a phase-transfer catalyst is essential to ensure reagents in different phases can interact.[2][5]

Problem 2: My TLC plate and/or LC-MS analysis shows multiple unidentified spots/peaks.

Possible Cause Troubleshooting Action
Formation of Isomeric Byproducts The presence of multiple spots with similar polarity may indicate isomers. Isolate the byproducts using column chromatography and characterize them using NMR and Mass Spectrometry.
Reaction Decomposition Overly harsh conditions (e.g., high temperature, extended reaction time) can cause the starting material or product to decompose.[1] Attempt the reaction under milder conditions.
Formation of Abnormal Products The dichlorocarbene intermediate in the Reimer-Tiemann reaction can lead to unexpected products.[1] Advanced analytical techniques like 2D NMR may be necessary for full characterization.
Contaminated Starting Material Analyze the starting 4-Bromo-2-chlorophenol for isomeric impurities using GC or HPLC. If impurities are found, purify the starting material before proceeding.

Problem 3: The NMR spectrum of my purified product shows unexpected signals.

Possible Cause Troubleshooting Action
Residual Starting Material Compare the spectrum to a known spectrum of 4-Bromo-2-chlorophenol. If present, further purification (e.g., recrystallization or column chromatography) is required.
Presence of an Isomeric Byproduct Isomers will have distinct aromatic proton signals and potentially different chemical shifts for the aldehyde and hydroxyl protons. Consult spectral databases or use predictive software to help identify the isomeric structure.
Residual Solvents Signals corresponding to common laboratory solvents (e.g., ethyl acetate, hexane, dichloromethane) may be present. These can typically be removed by drying the sample under high vacuum.

Section 3: Data on Byproduct Formation

The precise yield of byproducts is highly dependent on specific experimental conditions. The following tables provide illustrative data based on general principles of formylation reactions to guide optimization efforts.

Table 1: Illustrative Effect of Temperature on Reimer-Tiemann Reaction Profile

Reaction Temperature (°C)Yield of Desired Product (%)Unreacted Starting Material (%)Isomeric Byproducts (%)Decomposition/Tar (%)
50-6045351010
65-7565101510
80-905052025
Note: Data is illustrative and intended for comparison purposes.

Table 2: Illustrative Comparison of Byproduct Profiles for Different Formylation Methods

MethodTypical Yield (%)Key ByproductsNotes
Reimer-Tiemann 40-70Isomers, dichloromethyl-adducts, unreacted starting material.[1]Conditions can be harsh, potentially leading to decomposition.[1]
Duff Reaction 30-50Unreacted starting material, potential for poly-formylation.[6]Generally requires strongly electron-donating groups for good yields.[6]
Vilsmeier-Haack 60-80Minimal byproducts, mainly unreacted starting material.Often provides cleaner reactions and higher yields.[1]
Note: Data is illustrative and intended for comparison purposes.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Reimer-Tiemann Formylation of 4-Bromo-2-chlorophenol

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-Bromo-2-chlorophenol (1 equivalent) in an aqueous solution of sodium hydroxide (4-8 equivalents).

  • Heat the mixture to 60-70°C with vigorous stirring.[3]

  • Slowly add chloroform (2-3 equivalents) dropwise over 1 hour, ensuring the temperature does not rise uncontrollably. The reaction is often exothermic.[2][3]

  • After the addition is complete, continue stirring the mixture at 70°C for 3-4 hours.

  • Monitor the reaction by TLC until the starting material spot is no longer visible.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute HCl or H₂SO₄ to pH 4-5.

  • Extract the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) is a good starting point. Adjust polarity as needed for optimal separation.

  • Procedure: Using a capillary tube, spot the reaction mixture, the starting material standard, and a co-spot on the baseline of the TLC plate.

  • Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot indicates reaction completion.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or phosphoric acid.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both the product and expected impurities absorb (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or a suitable solvent like methanol.

  • Analysis: Inject the sample and integrate the peak areas to determine the relative purity and identify the presence of byproducts by comparing retention times with known standards.

Protocol 4: Characterization by LC-MS and NMR Spectroscopy

  • LC-MS: Couple the HPLC method described above to a mass spectrometer (e.g., ESI-MS) to obtain the mass-to-charge ratio (m/z) of the main product and any separated byproducts. This is critical for confirming the molecular weight of unexpected impurities. The expected molecular weight for C₇H₄BrClO₂ is approximately 235.46 g/mol .[8]

  • NMR: Dissolve the purified product and any isolated byproducts in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9] Acquire ¹H and ¹³C NMR spectra. For the desired product, expect to see an aldehyde proton signal (~9.8-10.2 ppm), a hydroxyl proton signal (~11.5 ppm, can be broad), and distinct signals for the two aromatic protons.[10]

Section 5: Visual Guides

Byproduct_Identification_Workflow start Crude Reaction Mixture tlc_lcms TLC / LC-MS Analysis start->tlc_lcms single_spot Single Major Spot/Peak? tlc_lcms->single_spot purify Standard Purification (Column / Recrystallization) single_spot->purify Yes multiple_spots Multiple Spots/Peaks single_spot->multiple_spots No characterize Characterize Product (NMR, MS, m.p.) purify->characterize end Pure Desired Product characterize->end isolate Isolate Byproducts (Preparative TLC / HPLC) multiple_spots->isolate characterize_byproduct Characterize Byproducts (NMR, MS, HRMS) isolate->characterize_byproduct optimize Optimize Reaction Conditions (Temp, Time, Reagents) characterize_byproduct->optimize optimize->start

Caption: Workflow for the identification of an unknown byproduct.

Low_Yield_Troubleshooting start Low Product Yield Observed check_tlc Analyze TLC of Crude Mixture start->check_tlc sm_present Significant Starting Material Remaining? check_tlc->sm_present increase_time Increase Reaction Time or Temperature sm_present->increase_time Yes streaks_tar Streaking or Baseline Material on TLC? sm_present->streaks_tar No re_run Re-run Reaction increase_time->re_run milder_cond Use Milder Conditions (Lower Temp, Shorter Time) streaks_tar->milder_cond Yes check_reagents Check Reagent Purity and Mixing Efficiency streaks_tar->check_reagents No milder_cond->re_run check_reagents->re_run

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Bromo-5-chloro-2-hydroxybenzaldehyde and Other Salicylaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-Bromo-5-chloro-2-hydroxybenzaldehyde with other substituted salicylaldehydes. The analysis is grounded in the principles of organic chemistry, focusing on the electronic effects of substituents on the reactivity of the aldehyde and hydroxyl functional groups. Experimental data, where available, is presented to support these principles.

Introduction to Salicylaldehyde Reactivity

Salicylaldehydes are a class of aromatic compounds characterized by a hydroxyl group positioned ortho to a formyl group on a benzene ring. This unique arrangement allows for intramolecular hydrogen bonding and imparts distinct reactivity to both the aldehyde and the phenolic hydroxyl group. The reactivity of the salicylaldehyde core can be significantly modulated by the presence of other substituents on the aromatic ring. These substituents, through their inductive and resonance effects, can either enhance or diminish the electrophilicity of the carbonyl carbon and the nucleophilicity of the hydroxyl oxygen.

This compound is a doubly halogenated salicylaldehyde derivative. The bromine and chlorine atoms are electron-withdrawing groups, which are expected to have a significant impact on its reactivity compared to unsubstituted salicylaldehyde or salicylaldehydes bearing electron-donating groups.

Electronic Effects of Substituents

The reactivity of substituted salicylaldehydes is primarily governed by the electronic properties of the substituents on the aromatic ring. These effects can be broadly categorized as follows:

  • Electron-Withdrawing Groups (EWGs): Substituents like halogens (-Br, -Cl), nitro groups (-NO₂), and cyano groups (-CN) decrease the electron density of the aromatic ring and the carbonyl group. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, salicylaldehydes with EWGs are generally more reactive towards nucleophiles.

  • Electron-Donating Groups (EDGs): Substituents like alkyl groups (-R), alkoxy groups (-OR), and amino groups (-NR₂) increase the electron density of the aromatic ring and the carbonyl group. This reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles.

In the case of This compound , the presence of two strong electron-withdrawing halogens significantly enhances the electrophilic character of the aldehyde group.

Comparative Reactivity in Key Reactions

The differential reactivity of substituted salicylaldehydes is evident in various organic transformations. Below, we compare the performance of this compound and other salicylaldehydes in several key reaction types.

Schiff Base Formation

The condensation reaction between an aldehyde and a primary amine to form a Schiff base (an imine) is a fundamental transformation. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

General Observation: Salicylaldehydes bearing electron-withdrawing groups are expected to react faster with amines to form Schiff bases compared to those with electron-donating groups. Therefore, this compound is anticipated to exhibit high reactivity in Schiff base formation.

Salicylaldehyde DerivativeSubstituentsExpected Reactivity in Schiff Base Formation
This compound 3-Br, 5-Cl (EWGs)High
5-Nitro-2-hydroxybenzaldehyde5-NO₂ (Strong EWG)Very High
SalicylaldehydeUnsubstitutedModerate
5-Methoxy-2-hydroxybenzaldehyde5-OCH₃ (EDG)Low
3,5-Di-tert-butyl-2-hydroxybenzaldehyde3,5-di-tert-butyl (EDGs)Very Low
Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. This reaction is also sensitive to the electrophilicity of the aldehyde. Studies on the synthesis of chromane derivatives via reactions of salicylaldehydes with enolates or their equivalents have provided comparative yield data.[1]

Salicylaldehyde DerivativeReactantProductYield (%)
SalicylaldehydeMalononitrile derivative2-iminochromene71[1]
5-MethoxysalicylaldehydeMalononitrile derivative2-imino-7-methoxychromene81[1]
Chloro-substituted salicylaldehydesDimedoneChromane derivativeComparable to salicylaldehyde[2]
Bromo-substituted salicylaldehydesDimedoneChromane derivativeComparable to salicylaldehyde[2]
Dichloro-substituted salicylaldehydesDimedoneChromane derivativeComparable to salicylaldehyde[2]
Dibromo-substituted salicylaldehydesDimedoneChromane derivative60-70[2]
Nitro-substituted salicylaldehydesDimedoneChromane derivative60-70[2]

Note: Direct yield data for this compound in this specific reaction was not found in the searched literature. However, based on the trend, its reactivity is expected to be high.

Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol is a generalized procedure based on common laboratory practices for the synthesis of Schiff bases from salicylaldehydes.

Materials:

  • Substituted Salicylaldehyde (e.g., this compound) (1.0 eq)

  • Primary Amine (1.0 eq)

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the substituted salicylaldehyde in ethanol in a round-bottom flask.

  • Add the primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry in a vacuum oven.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

General Protocol for Knoevenagel Condensation for Chromane Synthesis

This protocol is a generalized procedure for the synthesis of chromane derivatives from salicylaldehydes and active methylene compounds.[2]

Materials:

  • Substituted Salicylaldehyde (1.0 eq)

  • Active Methylene Compound (e.g., Malononitrile, Dimedone) (1.0 - 2.0 eq)

  • Base catalyst (e.g., Piperidine, Sodium Carbonate)

  • Solvent (e.g., Ethanol, Water)

Procedure:

  • To a solution of the substituted salicylaldehyde in the chosen solvent, add the active methylene compound.

  • Add the base catalyst to the mixture.

  • The reaction mixture is then typically heated to reflux and stirred for a period ranging from 30 minutes to several hours, depending on the reactivity of the substrates.

  • Reaction progress is monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product often precipitates and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed in vacuo, and the residue is purified by column chromatography or recrystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the general mechanism of Schiff base formation and a typical experimental workflow for comparing the reactivity of different salicylaldehydes.

Schiff_Base_Formation Salicylaldehyde Substituted Salicylaldehyde Protonation Protonation of Carbonyl Oxygen Salicylaldehyde->Protonation Amine Primary Amine Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Carbinolamine Carbinolamine Intermediate Nucleophilic_Attack->Carbinolamine Proton_Transfer Proton Transfer Carbinolamine->Proton_Transfer Dehydration Dehydration Proton_Transfer->Dehydration Schiff_Base Schiff Base (Imine) Dehydration->Schiff_Base

Caption: General mechanism of Schiff base formation.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_comparison Comparison Salicylaldehyde_A Salicylaldehyde A (e.g., 3-Br-5-Cl) Reaction_A Reaction A Salicylaldehyde_A->Reaction_A Salicylaldehyde_B Salicylaldehyde B (e.g., Unsubstituted) Reaction_B Reaction B Salicylaldehyde_B->Reaction_B Salicylaldehyde_C Salicylaldehyde C (e.g., 5-Methoxy) Reaction_C Reaction C Salicylaldehyde_C->Reaction_C Nucleophile Common Nucleophile (e.g., Aniline) Nucleophile->Reaction_A Nucleophile->Reaction_B Nucleophile->Reaction_C TLC TLC Monitoring Reaction_A->TLC Reaction_B->TLC Reaction_C->TLC Yield Yield Calculation TLC->Yield Kinetics Kinetic Analysis (e.g., NMR, UV-Vis) TLC->Kinetics Data_Table Data Tabulation Yield->Data_Table Kinetics->Data_Table Conclusion Reactivity Conclusion Data_Table->Conclusion

Caption: Workflow for comparative reactivity studies.

Conclusion

The reactivity of this compound is significantly influenced by the strong electron-withdrawing nature of its bromine and chlorine substituents. This leads to a highly electrophilic carbonyl carbon, making it more reactive towards nucleophiles in reactions such as Schiff base formation and Knoevenagel condensation compared to unsubstituted salicylaldehyde or those with electron-donating groups. While direct quantitative kinetic data for a wide range of reactions is not always readily available for a direct comparison, the principles of physical organic chemistry, supported by reported reaction yields in various syntheses, provide a strong basis for predicting its enhanced reactivity. For drug development professionals and researchers, understanding these reactivity trends is crucial for designing efficient synthetic routes and for the development of novel molecules based on the versatile salicylaldehyde scaffold.

References

Unveiling the Antimicrobial Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-5-chloro-2-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Schiff base derivatives of 3-Bromo-5-chloro-2-hydroxybenzaldehyde, offering insights into their therapeutic potential. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document serves as a valuable resource for the rational design of more potent antimicrobial compounds.

The core structure, this compound, serves as a versatile scaffold for the synthesis of a variety of Schiff base derivatives. The inherent antimicrobial properties of salicylaldehydes are often enhanced by the presence of halogen substituents, and the formation of an azomethine (imine) group through condensation with various amines allows for systematic modifications to tune the biological activity. This guide delves into the available experimental data to elucidate how different structural features of these derivatives influence their efficacy against pathogenic bacteria.

Comparative Antimicrobial Activity

The antimicrobial potential of Schiff bases derived from this compound is typically evaluated through the determination of Minimum Inhibitory Concentration (MIC) values. While a systematic study directly comparing a wide range of these specific derivatives is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally similar halogenated salicylaldehyde Schiff bases.

The general trend observed is that the introduction of electron-withdrawing groups on the amine substituent can enhance antimicrobial activity. Furthermore, the presence of the bromo and chloro substituents on the salicylaldehyde ring is believed to contribute significantly to the overall efficacy of the derivatives.

For the purpose of this guide, we will present a comparative analysis based on available data for related compounds, highlighting the key structural modifications and their impact on antimicrobial potency.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Salicylaldehyde Schiff Base Derivatives

Compound IDSalicylaldehyde MoietyAmine MoietyStaphylococcus aureusEscherichia coliReference
Derivative A 5-chloro-salicylaldehydeAniline>500>500[1]
Derivative B 5-chloro-salicylaldehyde4-nitroaniline125250[1]
Derivative C 5-bromo-salicylaldehydeAniline--[2]
Derivative D Salicylaldehydep-aminophenol62.562.5[3][4]
Comparator 1 Ciprofloxacin-14 (IZD in mm)17 (IZD in mm)[5]
Comparator 2 Amoxicillin-SusceptibleResistant (most strains)[6]

Note: Data for directly analogous this compound derivatives is limited. The table presents data from closely related structures to infer potential SAR trends. IZD denotes Inhibition Zone Diameter.

Structure-Activity Relationship Insights

Based on the analysis of available literature on halogenated salicylaldehyde Schiff bases, several key SAR observations can be made:

  • Halogenation of the Salicylaldehyde Ring: The presence of halogen atoms like bromine and chlorine on the aromatic ring of salicylaldehyde is a crucial factor for enhanced antimicrobial activity. These electronegative groups can alter the electronic properties of the molecule, potentially increasing its ability to interact with biological targets.

  • Nature of the Amine Substituent: The substituent on the amine moiety plays a significant role in modulating the biological activity.

    • Electron-withdrawing groups (e.g., nitro group) on the aniline ring of the Schiff base often lead to increased antimicrobial potency.[1]

    • Heterocyclic amines can also be condensed with the salicylaldehyde to produce derivatives with significant antimicrobial activity.

  • The Azomethine Linkage: The C=N (imine) bond is a key feature of Schiff bases and is essential for their biological activity. It is believed to be involved in the interaction with microbial enzymes or other cellular components.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are generalized protocols for the synthesis and antimicrobial evaluation of this compound Schiff base derivatives, based on standard laboratory practices.

Synthesis of Schiff Base Derivatives

A common method for the synthesis of these derivatives is through a condensation reaction.

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted aniline, heterocyclic amine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of this compound and the selected primary amine in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][7][8]

Materials:

  • Synthesized Schiff base derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each Schiff base derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test bacteria equivalent to a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density using a microplate reader.[7]

Visualizing Key Processes

To better understand the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_testing Antimicrobial Testing s1 3-Bromo-5-chloro- 2-hydroxybenzaldehyde s3 Condensation Reaction (Ethanol, Acetic Acid) s1->s3 s2 Primary Amine s2->s3 s4 Schiff Base Derivative s3->s4 t1 Broth Microdilution s4->t1 Test Compound t2 Bacterial Inoculation t1->t2 t3 Incubation t2->t3 t4 MIC Determination t3->t4

Caption: Experimental workflow for synthesis and antimicrobial testing.

proposed_mechanism cluster_cell Bacterial Cell cluster_effect Cellular Effects enzyme Essential Enzymes growth_inhibition Inhibition of Growth enzyme->growth_inhibition dna DNA dna->growth_inhibition membrane Cell Membrane cell_death Cell Death membrane->cell_death schiff_base Schiff Base Derivative schiff_base->enzyme Inhibition schiff_base->dna Intercalation/ Binding schiff_base->membrane Disruption

References

Bromo vs. Chloro-Substituted Salicylaldehyde Schiff Bases: A Comparative Guide on Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Salicylaldehyde Schiff bases, a class of organic compounds synthesized from the condensation of salicylaldehyde and primary amines, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antimicrobial properties. The introduction of halogen substituents, such as bromine and chlorine, onto the salicylaldehyde ring has been shown to significantly modulate their efficacy. This guide provides an objective comparison of the antimicrobial activity of bromo- and chloro-substituted salicylaldehyde Schiff bases, supported by experimental data, to aid researchers in the design and development of new antimicrobial agents.

Comparative Antimicrobial Activity: Quantitative Data

A study by Krátký et al. provides a direct comparison of the antimicrobial activity of a series of sulfadiazine Schiff bases with various halogen substitutions on the salicylaldehyde moiety. The following table summarizes the Minimum Inhibitory Concentration (MIC) values in µM for 5-bromo- and 5-chloro-substituted derivatives against a panel of clinically relevant microbial strains.

Compound/SubstituentS. aureusMRSAS. epidermidisE. faecalisC. albicansC. tropicalisT. interdigitale
5-Chloro (2c) 125125250>50025025062.5
5-Bromo (2d) 62.562.512550012512531.25

Data extracted from Krátký, M., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity.[1][2][3]

The data indicates that the 5-bromo-substituted Schiff base (2d) generally exhibits lower MIC values, suggesting a higher antimicrobial potency compared to its 5-chloro counterpart (2c) against the tested strains.[1] This trend is observed across both bacterial and fungal species, with the bromo-derivative showing a two-fold increase in activity against Staphylococcus species and Candida species.

Structure-Activity Relationship

The observed difference in antimicrobial activity can be attributed to the physicochemical properties of the halogen substituents. The nature of the halogen atom on the salicylaldehyde ring influences the lipophilicity and electronic properties of the entire Schiff base molecule. It has been suggested that an increase in atomic mass and lipophilicity, as seen when moving from chlorine to bromine, can enhance the antimicrobial effect.[1]

Experimental Protocols

Synthesis of Halogenated Salicylaldehyde Schiff Bases

The synthesis of these compounds typically involves the condensation reaction between a primary amine and a halogen-substituted salicylaldehyde.

General Procedure:

  • A solution of the primary amine (e.g., sulfadiazine) is prepared in a suitable solvent, such as methanol.

  • The halogen-substituted salicylaldehyde (e.g., 5-bromosalicylaldehyde or 5-chlorosalicylaldehyde) is added to the solution.

  • The reaction mixture is then refluxed for several hours.

  • Upon cooling, the Schiff base product precipitates out of the solution.

  • The precipitate is collected by filtration, washed with a solvent like diethyl ether, and then dried.

The purity and structure of the synthesized compounds are typically confirmed using techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity is commonly determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

General Procedure:

  • A two-fold serial dilution of the test compounds is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria and fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Proposed Mechanism of Antimicrobial Action

The precise signaling pathways for the antimicrobial action of halogenated salicylaldehyde Schiff bases are not fully elucidated. However, the prevailing theories suggest a multi-target approach. The lipophilic nature of these compounds allows them to penetrate the microbial cell membrane. The key to their biological activity is often attributed to the azomethine (-CH=N-) group.

One widely accepted hypothesis is the chelation theory.[4][5][6] Schiff bases can form stable complexes (chelates) with essential metal ions within the microbial cell. This chelation can disrupt the normal physiological processes by inactivating enzymes that are dependent on these metal ions for their function. The halogen substituents can enhance the lipophilicity of the molecule, facilitating its transport across the cell membrane to reach its intracellular targets.

Another proposed mechanism involves the interference with cell wall synthesis, leading to a loss of structural integrity and eventual cell lysis.[7] Furthermore, these compounds may act as enzyme inhibitors by binding to the active sites of crucial enzymes, thereby blocking their metabolic pathways.

Visualizing the Processes

Experimental_Workflow Experimental Workflow for Antimicrobial Schiff Bases cluster_synthesis Synthesis cluster_testing Antimicrobial Testing start Start Materials: - Halogenated Salicylaldehyde - Primary Amine reaction Condensation Reaction (Reflux in Solvent) start->reaction purification Purification: - Filtration - Washing - Drying reaction->purification characterization Characterization: - NMR - IR Spectroscopy purification->characterization compound_prep Compound Preparation (Serial Dilution) characterization->compound_prep Synthesized Schiff Base inoculation Inoculation with Microbial Strains compound_prep->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination end Analysis of Antimicrobial Activity mic_determination->end Comparative Data

Caption: Experimental workflow from synthesis to antimicrobial evaluation.

Proposed_Mechanism Proposed Antimicrobial Mechanism of Action cluster_targets Intracellular Targets compound Halogenated Salicylaldehyde Schiff Base membrane Bacterial Cell Membrane Penetration compound->membrane intracellular Intracellular Accumulation membrane->intracellular chelation Chelation of Essential Metal Ions intracellular->chelation enzyme_inhibition Enzyme Inhibition intracellular->enzyme_inhibition cell_wall Interference with Cell Wall Synthesis intracellular->cell_wall disruption Disruption of Cellular Functions chelation->disruption enzyme_inhibition->disruption cell_wall->disruption death Bacterial Cell Death disruption->death

References

A Spectroscopic Showdown: Differentiating Isomers of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 3-Bromo-5-chloro-2-hydroxybenzaldehyde and its key isomers. This guide provides a detailed analysis of their distinguishing features in NMR, IR, and Mass Spectrometry, supported by experimental data and protocols.

In the intricate world of chemical synthesis and drug discovery, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different physical, chemical, and biological properties. This guide delves into the spectroscopic nuances of this compound and its positional isomers, providing a toolkit for their unambiguous differentiation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its selected isomers. These values are critical for a comparative analysis and highlight the subtle yet significant differences that arise from the varied substitution patterns on the benzene ring.

Table 1: ¹H NMR Spectral Data (Predicted)

CompoundAr-H Chemical Shifts (ppm)CHO Chemical Shift (ppm)OH Chemical Shift (ppm)
This compound~7.5-7.8 (2H, m)~9.8~11.0
5-Bromo-3-chloro-2-hydroxybenzaldehyde~7.6-7.9 (2H, m)~9.9~11.2
3-Bromo-4-chloro-2-hydroxybenzaldehyde~7.0-7.7 (2H, m)~9.8~11.1
4-Bromo-3-chloro-2-hydroxybenzaldehyde~7.2-7.8 (2H, m)~9.9~11.3
3-Bromo-6-chloro-2-hydroxybenzaldehyde~6.8-7.5 (2H, m)~10.0~11.5

Note: Predicted values are based on established substituent effects and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data

CompoundC=O Chemical Shift (ppm)C-Br Chemical Shift (ppm)C-Cl Chemical Shift (ppm)C-OH Chemical Shift (ppm)Aromatic C Chemical Shifts (ppm)
This compound~190~110~125~155~120-140
5-Bromo-3-chloro-2-hydroxybenzaldehyde~191~112~128~154~122-142
3-Bromo-4-chloro-2-hydroxybenzaldehyde~189~115~130~156~118-145
4-Bromo-3-chloro-2-hydroxybenzaldehyde~190~118~132~155~120-143
3-Bromo-6-chloro-2-hydroxybenzaldehyde~192~113~127~157~115-140

Note: Data for some isomers is limited and values are approximate.

Table 3: Infrared (IR) Spectroscopy Data

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound~3200 (broad)~1660~600-700~700-800
3-Bromo-5-chloro-4-hydroxybenzaldehyde~3300 (broad)~1670~600-700~700-800

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound234, 236, 238205, 207, 126, 97
3-Bromo-4-hydroxybenzaldehyde199, 201170, 142, 113, 65

Note: The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes results in characteristic isotopic patterns for the molecular ion and fragment peaks.

Experimental Protocols

Standardized experimental procedures are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the spectrum with proton decoupling to simplify the spectrum and enhance the signal of quaternary carbons.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply consistent pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal before acquiring the sample spectrum. The final spectrum is typically an average of multiple scans.

Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Differentiating the Isomers: A Logical Approach

The key to distinguishing between the isomers lies in a systematic analysis of their spectroscopic data. The following workflow outlines a logical approach to their identification.

Isomer_Differentiation start Unknown Isomer ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (¹H & ¹³C) ms->nmr Confirm Molecular Weight & Halogen Presence h_nmr ¹H NMR Analysis (Splitting Pattern & Chemical Shift) nmr->h_nmr c_nmr ¹³C NMR Analysis (Number of Signals & Chemical Shift) nmr->c_nmr ir Infrared (IR) Spectroscopy ir_analysis IR Analysis (Fingerprint Region) ir->ir_analysis h_nmr->ir Determine Substitution Pattern c_nmr->ir Confirm Carbon Skeleton isomer_id Isomer Identification ir_analysis->isomer_id Compare with Reference Spectra

Caption: Logical workflow for the spectroscopic identification of this compound isomers.

Spectroscopic Interpretation for Isomer Differentiation

¹H NMR Spectroscopy: The number of signals, their chemical shifts, and, most importantly, the coupling patterns of the aromatic protons are highly informative. For instance, the relative positions of the bromine, chlorine, and hydroxyl groups will uniquely influence the electronic environment of the aromatic protons, leading to distinct chemical shifts and splitting patterns (e.g., doublets, doublets of doublets) that can be used to deduce the substitution pattern.

¹³C NMR Spectroscopy: The number of distinct signals in the aromatic region can indicate the symmetry of the molecule. Furthermore, the chemical shifts of the carbon atoms directly attached to the substituents (C-Br, C-Cl, C-OH, C-CHO) are particularly sensitive to the electronic effects of their neighbors, providing valuable clues for distinguishing between isomers.

Infrared (IR) Spectroscopy: While the major functional group absorptions (O-H, C=O) will be present in all isomers, the "fingerprint region" (below 1500 cm⁻¹) will exhibit unique patterns of peaks corresponding to the specific bending vibrations of the substituted benzene ring. Comparison of this region with reference spectra is a powerful tool for final identification.

Mass Spectrometry: All isomers will exhibit a similar molecular ion cluster due to the isotopic abundances of bromine and chlorine. However, the fragmentation patterns can differ. The relative positions of the substituents can influence the stability of the fragment ions, leading to variations in the relative intensities of the peaks in the mass spectrum. For example, the loss of the formyl group (-CHO) or a halogen atom can be a key fragmentation pathway, and the subsequent fragmentation will be characteristic of the specific isomer.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between the various isomers of this compound, ensuring the correct identification of these important chemical building blocks.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a given isomer sample.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation prep_solid Weigh Solid Sample dissolve Dissolve in Deuterated Solvent (for NMR) prep_solid->dissolve prep_atr Place on ATR Crystal (for IR) prep_solid->prep_atr ms_acq EI-MS Acquisition prep_solid->ms_acq nmr_acq ¹H & ¹³C NMR Acquisition dissolve->nmr_acq ir_acq FTIR-ATR Acquisition prep_atr->ir_acq process_nmr Process NMR Spectra (FT, Phasing, Baseline Correction) nmr_acq->process_nmr process_ir Process IR Spectrum (Baseline Correction) ir_acq->process_ir process_ms Analyze Mass Spectrum (Identify Molecular Ion & Fragments) ms_acq->process_ms compare Compare Data with Isomer Library process_nmr->compare process_ir->compare process_ms->compare final_id Final Isomer Identification compare->final_id

Caption: General experimental workflow for the spectroscopic analysis and identification of a benzaldehyde isomer.

A Researcher's Guide to Confirming the Structure of 3-Bromo-5-chloro-2-hydroxybenzaldehyde Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous elucidation of molecular structures. This guide provides an in-depth, comparative analysis focused on confirming the structure of 3-Bromo-5-chloro-2-hydroxybenzaldehyde and its derivatives. We will move beyond a simple recitation of spectral data, delving into the causal relationships between molecular structure and NMR observables, thereby providing a robust framework for structural verification.

The precise arrangement of substituents on an aromatic ring profoundly influences the chemical environment of each nucleus, leading to characteristic shifts in their NMR spectra.[1] Understanding these nuances is paramount for accurate structural assignment, especially in polysubstituted systems where isomeric possibilities abound. This guide will equip you with the experimental protocols and interpretive logic necessary to confidently distinguish this compound from its potential isomers and to characterize its derivatives.

The Challenge: Isomeric Differentiation

The synthesis of this compound can potentially yield several isomers. Our primary challenge is to confirm the specific substitution pattern: the hydroxyl group at C2, the bromine atom at C3, and the chlorine atom at C5. NMR spectroscopy, through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments, provides the necessary toolkit to solve this puzzle.

Part 1: Foundational NMR Analysis – What to Expect for this compound

Before embarking on experimental work, it's crucial to predict the expected NMR spectrum based on established principles of substituent effects on aromatic rings. The hydroxyl (-OH), bromine (-Br), chlorine (-Cl), and aldehyde (-CHO) groups all exert distinct electronic effects (both inductive and resonance) that modulate the shielding and deshielding of nearby protons and carbons.[1][2]

¹H NMR Spectroscopy: The Proton's Perspective

The ¹H NMR spectrum is the first port of call for structural analysis. For this compound, we anticipate four distinct signals:

  • Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and will appear as a singlet significantly downfield, typically in the range of δ 9.8-10.0 ppm.[3][4]

  • Hydroxyl Proton (-OH): The phenolic proton's chemical shift is variable and depends on concentration and solvent. However, due to strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen, it is expected to be a sharp singlet and shifted downfield, potentially around δ 11.5 ppm.[4][5]

  • Aromatic Protons (Ar-H): The two remaining protons on the aromatic ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Their precise chemical shifts and coupling patterns are key to confirming the substitution pattern. We expect two doublets, corresponding to H-4 and H-6. The electron-withdrawing nature of the halogens and the aldehyde group will deshield these protons.[2] Based on available data for the parent compound, we can expect signals around δ 7.77 ppm and δ 7.54 ppm.[4] The coupling constant between these two protons would be a meta-coupling, typically small (2-3 Hz).[6]

¹³C NMR Spectroscopy: A Look at the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information about the carbon framework. For this compound, we expect to see seven distinct carbon signals:

  • Aldehyde Carbonyl (C=O): This carbon is significantly deshielded and will appear far downfield, typically in the range of δ 190-200 ppm.

  • Aromatic Carbons: Six carbons will be present in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electronegative substituents (C-OH, C-Br, C-Cl) will have their chemical shifts significantly influenced. Spectral databases suggest a range of chemical shifts for the aromatic carbons in this molecule.[7]

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected Multiplicity Expected ¹³C Chemical Shift (δ, ppm)
-CHO9.8 - 10.0[3][4]Singlet (s)190 - 200
-OH~11.5 (variable)[4][5]Singlet (s)N/A
H-4~7.54[4]Doublet (d)~120-130
H-6~7.77[4]Doublet (d)~135-145
C1N/AN/A~120-130
C2N/AN/A~155-165
C3N/AN/A~110-120
C4N/AN/A~135-145
C5N/AN/A~120-130
C6N/AN/A~135-145
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: Exact values can vary based on solvent and concentration.

Part 2: Advanced 2D NMR Techniques for Unambiguous Confirmation

While 1D NMR provides a strong foundation, 2D NMR experiments are indispensable for definitively connecting the dots and confirming the proposed structure.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment reveals which protons are spin-spin coupled to each other. For our target molecule, the key observation would be a cross-peak connecting the signals of the two aromatic protons (H-4 and H-6). This confirms their proximity on the ring and their meta-relationship. The absence of other correlations in the aromatic region would further support the 1,2,3,5-tetrasubstituted pattern.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment is crucial for assigning the protonated carbons. It generates a 2D plot with ¹H chemical shifts on one axis and ¹³C chemical shifts on the other. A cross-peak appears for each carbon atom that is directly bonded to a proton. For this compound, we expect to see:

  • A cross-peak connecting the aldehyde proton signal to the aldehyde carbon signal.

  • A cross-peak connecting the H-4 proton signal to the C-4 carbon signal.

  • A cross-peak connecting the H-6 proton signal to the C-6 carbon signal.

This allows for the unambiguous assignment of the protonated aromatic carbons.[8]

Part 3: Experimental Protocols

To ensure high-quality, reproducible data, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound.[3] Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, particularly if solubility is an issue.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] Most modern NMR spectrometers use the residual solvent peak as a secondary reference.

  • Filtering: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition

The following is a general guide for acquiring high-quality NMR data on a standard 400 or 500 MHz spectrometer.

¹H NMR Acquisition:

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal resolution.

  • Pulse Sequence: Use a standard single-pulse sequence.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 16 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

  • Tuning and Shimming: Tune the probe to the ¹³C frequency and re-shim if necessary.

  • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Set a spectral width to cover the expected range of carbon signals (e.g., 0 to 220 ppm).

  • Number of Scans: A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the isotope. Start with 1024 scans and increase if necessary.

  • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often beneficial for quantitative accuracy, especially for quaternary carbons.

2D NMR (COSY & HSQC) Acquisition:

  • Standard Parameters: Utilize the standard, pre-optimized parameter sets provided by the spectrometer's software for COSY and HSQC experiments.

  • Resolution: Ensure sufficient resolution in both dimensions by adjusting the number of increments in the indirect dimension (F1).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.[1]

  • Referencing: Reference the spectra to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.[1]

Visualizing the Confirmation Workflow

The logical flow of experiments for structural confirmation can be visualized as follows:

structure_confirmation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis H1_NMR ¹H NMR C13_NMR ¹³C NMR COSY COSY H1_NMR->COSY Provides Proton Frequencies HSQC HSQC H1_NMR->HSQC Provides Proton Frequencies C13_NMR->HSQC Provides Carbon Frequencies Structure_Confirmed Structure Confirmed COSY->Structure_Confirmed Confirm ¹H-¹H Connectivity HSQC->Structure_Confirmed Confirm ¹H-¹³C Connectivity Sample_Prep Sample Preparation Sample_Prep->H1_NMR Acquire Sample_Prep->C13_NMR Acquire

Caption: Workflow for NMR-based structure confirmation.

Comparative Analysis: Distinguishing from a Key Isomer

To illustrate the power of this approach, let's consider a potential isomer: 5-Bromo-3-chloro-2-hydroxybenzaldehyde.

Feature This compound 5-Bromo-3-chloro-2-hydroxybenzaldehyde Rationale for Difference
Aromatic ¹H Signals Two doublets with meta-coupling (J ≈ 2-3 Hz)Two doublets with meta-coupling (J ≈ 2-3 Hz)The number of signals and coupling type would be the same.
Aromatic ¹H Chemical Shifts H-4 and H-6. H-6 likely more deshielded due to proximity to -CHO and -Cl.H-4 and H-6. H-4 likely more deshielded due to proximity to -CHO and -Cl.The relative positions of the protons to the electron-withdrawing groups change, altering their chemical shifts. Predictive software or comparison to known analogs would be crucial here.[9]
¹³C Chemical Shifts Specific pattern for C-Br at C3 and C-Cl at C5.Specific pattern for C-Cl at C3 and C-Br at C5.The distinct electronic effects of Br and Cl will lead to different chemical shifts for the carbons they are attached to, as well as the ortho and para carbons.

While 1D NMR might provide clues, definitive assignment would likely require a Heteronuclear Multiple Bond Correlation (HMBC) experiment. HMBC reveals long-range (2-3 bond) couplings between protons and carbons. For example, in this compound, the aldehyde proton should show a correlation to C-2 and C-6. In the isomer, it would correlate to C-2 and C-4.

References

A Comparative Guide to HPLC Analysis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of reaction mixtures containing 3-Bromo-5-chloro-2-hydroxybenzaldehyde is critical for ensuring the purity of synthetic intermediates and the overall success of a synthetic route. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of potential reversed-phase HPLC (RP-HPLC) methods for the effective separation and analysis of this compound from its precursors and potential byproducts.

Comparison of HPLC Methods

Given the aromatic and moderately polar nature of this compound, reversed-phase chromatography is the most suitable approach.[1] The primary differences in the methodologies presented below lie in the choice of the stationary phase and the mobile phase composition, which can be tailored to optimize the separation based on the specific components of the reaction mixture. A common stationary phase for the separation of aromatic compounds is a C18 column.[2][3]

Parameter Method A: Standard C18 Method Method B: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity Method C: Methanol as Organic Modifier
Stationary Phase C18 (Octadecyl Silane), 5 µmPhenyl-Hexyl, 5 µmC18 (Octadecyl Silane), 5 µm
Column Dimensions 250 mm x 4.6 mm250 mm x 4.6 mm250 mm x 4.6 mm
Mobile Phase A: Water with 0.1% Acetic AcidB: Acetonitrile with 0.1% Acetic AcidA: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFAA: Water with 0.1% Acetic AcidB: Methanol
Elution Mode GradientGradientIsocratic
Gradient Program 0-2 min: 60% B2-15 min: 60% to 90% B15-17 min: 90% B17-18 min: 90% to 60% B18-20 min: 60% B0-2 min: 50% B2-12 min: 50% to 80% B12-15 min: 80% B15-16 min: 80% to 50% B16-18 min: 50% B70% B
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C30 °C
Detection Wavelength 254 nm254 nm254 nm
Injection Volume 10 µL10 µL10 µL
Pros Robust, widely applicable method.Enhanced separation of compounds with aromatic rings due to π-π interactions.[4]Simpler method, less solvent preparation.
Cons May not fully resolve closely related aromatic byproducts.TFA can be corrosive and may not be suitable for all systems.Isocratic elution may lead to broader peaks for late-eluting compounds.

Experimental Protocols

Below is a detailed experimental protocol for the "Standard C18 Method" (Method A). This method serves as a solid starting point for the analysis of this compound reaction mixtures.

Method A: Standard C18 Method

1. Materials and Reagents:

  • Solvents: HPLC grade acetonitrile, HPLC grade water, and glacial acetic acid.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Sample: A representative sample from the reaction mixture, diluted in the initial mobile phase composition.

  • Standards: A certified reference standard of this compound.

2. Instrument and Conditions:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Mobile Phase A: 0.1% Acetic Acid in Water (v/v). To prepare 1 L, add 1 mL of glacial acetic acid to 999 mL of HPLC grade water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile (v/v). To prepare 1 L, add 1 mL of glacial acetic acid to 999 mL of HPLC grade acetonitrile.

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: Linear gradient from 60% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Linear gradient from 90% to 60% B

    • 18-20 min: Hold at 60% B for column re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.[2][3]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture sample into a 10 mL volumetric flask.

  • Dissolve the sample in the initial mobile phase composition (60% Mobile Phase B in Mobile Phase A).

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Standard Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the initial mobile phase composition.

  • Perform serial dilutions to prepare a series of calibration standards at different concentrations.

  • Filter each standard solution through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared sample solution.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration SamplePrep Sample Preparation Injection Injection SamplePrep->Injection StandardPrep Standard Preparation StandardPrep->Injection SystemEquilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: Workflow for HPLC analysis of reaction mixtures.

Method_Comparison cluster_A Method A cluster_B Method B cluster_C Method C center HPLC Method Selection ColA Column: C18 center->ColA ColB Column: Phenyl-Hexyl center->ColB ColC Column: C18 center->ColC MobA Mobile Phase: Acetonitrile/Water/Acetic Acid ColA->MobA ProA Pro: Robust MobA->ProA ConA Con: Standard Selectivity MobA->ConA MobB Mobile Phase: Acetonitrile/Water/TFA ColB->MobB ProB Pro: Enhanced Aromatic Selectivity MobB->ProB ConB Con: TFA Corrosivity MobB->ConB MobC Mobile Phase: Methanol/Water/Acetic Acid ColC->MobC ProC Pro: Simplicity MobC->ProC ConC Con: Potential for Broad Peaks MobC->ConC

Caption: Comparison of key parameters for different HPLC methods.

References

Comparative Guide to the X-ray Crystal Structures of 3-Bromo-5-chloro-2-hydroxybenzaldehyde Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of metal complexes derived from 3-Bromo-5-chloro-2-hydroxybenzaldehyde. The objective is to offer a clear comparison of their structural parameters, supported by experimental data, to aid in the rational design of new metal-based compounds with potential applications in medicinal chemistry and materials science.

Introduction

This compound, a substituted salicylaldehyde, is a versatile ligand that forms stable complexes with a variety of transition metals. The electronic and steric properties of this ligand, influenced by the bromo and chloro substituents, play a crucial role in determining the coordination geometry and ultimately the physicochemical and biological properties of the resulting metal complexes. Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount for structure-activity relationship studies.

This guide focuses on the crystallographic data of Zinc(II) complexes of this compound and provides a comparative context with related structures.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for two Zinc(II) complexes of this compound (3-Br-5-Cl-saloH).[1][2][3][4]

Parameter[Zn(3-Br-5-Cl-salo)₂(H₂O)₂] (Complex 1)[Zn(3-Br-5-Cl-salo)₂(phen)] (Complex 3)
Chemical FormulaC₁₄H₁₀Br₂Cl₂O₆ZnC₂₆H₁₄Br₂Cl₂N₂O₄Zn
Molecular Weight570.32714.50
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPbcn
a (Å)7.5788(7)16.877(3)
b (Å)27.462(3)18.316(3)
c (Å)8.8884(9)8.237(2)
α (°)9090
β (°)104.908(3)90
γ (°)9090
Volume (ų)1787.5(3)2544.1(9)
Z44
Density (calc) (g/cm³)2.1181.865
Coordination GeometryOctahedralOctahedral

Experimental Protocols

The synthesis and crystallographic analysis of these metal complexes generally follow a two-step process: ligand synthesis (or procurement) followed by complexation and crystal growth.

Synthesis of Metal Complexes

A general procedure for the synthesis of metal complexes of this compound is as follows:

  • Ligand Preparation: The this compound ligand is dissolved in a suitable organic solvent, such as methanol or ethanol.

  • Metal Salt Addition: A solution of the corresponding metal salt (e.g., Zinc(II) acetate, Copper(II) chloride, Cobalt(II) chloride) in the same solvent is added dropwise to the ligand solution with constant stirring. The molar ratio of metal to ligand is typically 1:2.

  • Reaction Conditions: The reaction mixture is often heated under reflux for several hours to ensure complete complex formation.

  • Isolation and Purification: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator.

For the synthesis of mixed-ligand complexes, such as [Zn(3-Br-5-Cl-salo)₂(phen)], a nitrogen-donor co-ligand like 1,10-phenanthroline (phen) is added to the reaction mixture.[1][2][3][4]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

  • Crystal Selection: A suitable single crystal of the complex is carefully selected and mounted on the diffractometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected at a specific temperature (often 295 K).

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares techniques.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and structural characterization of this compound metal complexes.

G cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography Ligand This compound Reaction Reaction Mixture Ligand->Reaction MetalSalt Metal Salt (e.g., Zn(OAc)₂) MetalSalt->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction CoLigand Co-ligand (optional, e.g., phen) CoLigand->Reaction Reflux Reflux Reaction->Reflux Filtration Filtration & Washing Reflux->Filtration Cooling Drying Drying Filtration->Drying MetalComplex Metal Complex Powder Drying->MetalComplex Final Product CrystalGrowth Single Crystal Growth MetalComplex->CrystalGrowth Recrystallization DataCollection X-ray Data Collection CrystalGrowth->DataCollection Suitable Crystal StructureSolution Structure Solution & Refinement DataCollection->StructureSolution CrystalStructure Crystal Structure (Bond lengths, Angles, etc.) StructureSolution->CrystalStructure Crystallographic Data

Synthesis and Crystallographic Workflow

Comparative Analysis

The crystallographic data reveals that both Zinc(II) complexes adopt a distorted octahedral coordination geometry. In complex 1, the zinc ion is coordinated to two bidentate 3-Br-5-Cl-salo⁻ ligands and two water molecules. In complex 3, the water molecules are replaced by a bidentate 1,10-phenanthroline ligand. This substitution of the aqua ligands with the more rigid and sterically demanding phenanthroline ligand results in a change of the crystal system from monoclinic to orthorhombic and a significant alteration in the unit cell parameters.

While direct crystallographic data for Copper(II) and Cobalt(II) complexes with this compound were not available in the searched literature, studies on closely related ligands such as 5-chloro-salicylaldehyde with Cobalt(II) indicate a preference for a distorted tetrahedral geometry. This suggests that the nature of the metal ion plays a significant role in determining the final coordination geometry, even with similar ligand frameworks. Further research is needed to isolate and structurally characterize Copper(II) and Cobalt(II) complexes with this compound to enable a more direct and comprehensive comparison.

References

Comparative study of the biological activity of halogenated salicylaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of Halogenated Salicylaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Halogenated derivatives of salicylaldehyde are a class of organic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the salicylaldehyde scaffold can profoundly influence their physicochemical properties and, consequently, their therapeutic potential. This guide provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory activities of various halogenated salicylaldehyde derivatives, supported by experimental data and detailed methodologies.

Comparative Biological Activity Data

The biological activities of halogenated salicylaldehyde derivatives are summarized below. The data highlights the impact of different halogen substitutions on their efficacy.

Antimicrobial Activity

The antimicrobial potential of halogenated salicylaldehyde derivatives and their corresponding Schiff bases has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and zone of inhibition are key parameters to quantify this activity.

Compound/DerivativeHalogenTarget OrganismActivity (MIC in µg/mL)Activity (Zone of Inhibition in mm)Reference
5-Bromosalicylaldehyde Schiff base with p-toluidine (metal complexes)BromineEscherichia coliZn(II) complex showed higher activity than Kanamycin-30-[1]
Pseudomonas sp.Ni(II) complex showed greatest activity-[1]
Halogenated SalicylaldehydesChlorine, BromineStaphylococcus aureus-Up to 49 mm[2]
Candida albicans-Up to 49 mm[2]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesBromineGram-positive bacteria2500-5000-[3]
3-(4-bromophenyl)-5-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}-4,5-dihydro-1H-pyrazole-1-carbothioamideBromineCandida albicansHigher than Posaconazole and Caspofungin-[4]
Anticancer Activity

Halogenation has been shown to enhance the cytotoxic effects of salicylaldehyde derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Compound/DerivativeHalogen(s)Cancer Cell LineActivity (IC50 in µM)Key FindingsReference
{∆/Λ-[Ru(bpy)2(5-bromosalicylaldehyde)]BF4}BromineHuman cancer cells-Induces apoptosis, increases intracellular ROS, and causes mitochondrial dysfunction.[5][6]
{∆/Λ-[Ru(bpy)2(3,5-dibromosalicylaldehyde)]BF4}Bromine (di)Human cancer cells-Dihalogenated ligands confer enhanced cytotoxicity compared to monohalogenated ones. Bromine provides higher cytotoxicity than chlorine.[5][6]
{∆/Λ-[Ru(bpy)2(5-chlorosalicylaldehyde)]BF4}ChlorineHuman cancer cells-Induces cell cycle arrest in G0/G1 and apoptosis.[5][6]
{∆/Λ-[Ru(bpy)2(3,5-dichlorosalicylaldehyde)]BF4}Chlorine (di)Human cancer cells-Dihalogenated ligands show enhanced cytotoxicity.[5][6]
Salicylaldehyde isonicotinoyl hydrazone (SIH) analog (bromo-substituted)BromineMCF-7 breast adenocarcinomaIncreased cytotoxicity compared to non-halogenated analog.The introduction of a bromine substituent increased ligand-induced cytotoxicity.[7][7]
Anti-inflammatory and Antioxidant Activity

Certain halogenated salicylaldehyde derivatives have demonstrated notable anti-inflammatory and antioxidant properties.

Compound/DerivativeHalogenAssayActivity (IC50)Reference
(E)-2-(((4-chlorophenyl)imino)methyl)-5-(diethylamino)phenolChlorineDPPH radical scavenging30.32 mM[8]
Nitric oxide scavenging31.73 mM[8]
Salicylaldehyde 2-chlorobenzoyl hydrazoneChlorineAcetic acid-induced writhingSignificant inhibition[9]
Zymosan-induced peritonitisInhibition comparable or superior to indomethacin[9]
Salicylaldehyde-derived secondary amine (para-chloro-substituted)ChlorineABTS assay5.14 ± 0.11 µM[10]
BSA denaturation839.64 ± 11.13 µM[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antimicrobial Activity Assay (Disc Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds against various bacterial and fungal strains.[11]

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard.

  • Agar Plate Preparation: A sterile nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial suspension.

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A standard antibiotic is used as a positive control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the halogenated salicylaldehyde derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity Assay (BSA Denaturation Inhibition)

This in vitro assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit the heat-induced denaturation of bovine serum albumin (BSA).[10]

  • Reaction Mixture Preparation: The reaction mixture consists of the test compound at various concentrations, 1% aqueous solution of BSA, and a buffer (e.g., phosphate-buffered saline, pH 6.4).

  • Incubation: The mixture is incubated at 37°C for 20 minutes.

  • Denaturation: Denaturation is induced by heating the mixture at 57°C for 3 minutes, followed by cooling.

  • Turbidity Measurement: The turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Inhibition Calculation: The percentage inhibition of protein denaturation is calculated and compared with a standard anti-inflammatory drug (e.g., diclofenac sodium).

Visualizing Mechanisms and Workflows

The following diagrams illustrate key pathways and experimental processes related to the biological activity of halogenated salicylaldehyde derivatives.

Anticancer_Mechanism cluster_cell Cancer Cell Halogenated_Salicylaldehyde Halogenated Salicylaldehyde Derivative ROS Increased Reactive Oxygen Species (ROS) Halogenated_Salicylaldehyde->ROS Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest Halogenated_Salicylaldehyde->Cell_Cycle_Arrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis (Programmed Cell Death) Mitochondria->Apoptosis

Caption: Proposed anticancer mechanism of some halogenated salicylaldehyde derivatives.

Experimental_Workflow_Antimicrobial start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_plates Prepare Agar Plates prep_plates->inoculate apply_discs Apply Discs with Test Compound inoculate->apply_discs incubate Incubate Plates apply_discs->incubate measure Measure Zone of Inhibition incubate->measure end End measure->end

Caption: Workflow for the disc diffusion antimicrobial susceptibility test.

Salicylanilide_Signaling cluster_pathways Cancer Cell Signaling Pathways Salicylanilide Halogenated Salicylanilide Wnt Wnt/β-catenin Salicylanilide->Wnt mTOR mTORC1 Salicylanilide->mTOR STAT3 STAT3 Salicylanilide->STAT3 NFkB NF-κB Salicylanilide->NFkB Notch Notch Salicylanilide->Notch Proliferation Cell Proliferation & Survival

Caption: Inhibition of key signaling pathways in cancer cells by halogenated salicylanilides.

References

A Researcher's Guide to DFT Studies on 3-Bromo-5-chloro-2-hydroxybenzaldehyde: A Comparative and Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular properties of novel compounds is paramount. 3-Bromo-5-chloro-2-hydroxybenzaldehyde is a substituted salicylaldehyde that serves as a valuable precursor in the synthesis of Schiff bases and other biologically active compounds.[1][2] While specific Density Functional Theory (DFT) studies on this particular molecule are not yet prevalent in published literature, extensive research on analogous compounds, such as 5-Bromo-2-hydroxybenzaldehyde, provides a robust framework for comparison and a clear protocol for future investigations.[3][4][5]

This guide presents a comparative analysis, leveraging experimental data and established computational protocols from closely related molecules to outline a comprehensive research plan for this compound.

Comparative Molecular Analysis: Key Theoretical Properties

A DFT study allows for the precise calculation of numerous molecular properties that are critical for predicting reactivity, stability, and potential biological activity. Based on the comprehensive analysis of 5-Bromo-2-hydroxybenzaldehyde, we can anticipate the types of results a DFT investigation on this compound would yield.[3][4] The following tables summarize key data points from the study on the mono-halogenated analog, which can serve as a benchmark for future studies on the di-halogenated title compound.

Table 1: Comparison of Calculated Electronic Properties

Property5-Bromo-2-hydroxybenzaldehyde (Calculated)[3][4]This compound (Anticipated)
HOMO Energy (eV)-6.89Expected to be similar or slightly lower due to the additional electron-withdrawing chloro group.
LUMO Energy (eV)-2.17Expected to be similar or slightly lower.
HOMO-LUMO Energy Gap (eV)4.72A similar or slightly smaller energy gap is anticipated, potentially indicating higher reactivity.
Dipole Moment (Debye)1.98Expected to be different due to the altered charge distribution from the additional chlorine atom.

Table 2: Comparison of Vibrational Frequencies (cm⁻¹)

Functional Group5-Bromo-2-hydroxybenzaldehyde (Experimental FT-IR)[3][5]5-Bromo-2-hydroxybenzaldehyde (Calculated DFT)[3][4]This compound (Anticipated)
O-H Stretch~3200Scaled: ~3250A broad peak around 3200-3300 cm⁻¹, characteristic of intramolecular hydrogen bonding.
C=O Stretch (Aldehyde)~1660Scaled: ~1670A strong absorption peak around 1650-1670 cm⁻¹.
Aromatic C=C Stretch~1450-1600Scaled: ~1460-1610Multiple peaks in this region, characteristic of the substituted benzene ring.
C-Br Stretch~670Scaled: ~680A peak in the fingerprint region, likely below 700 cm⁻¹.
C-Cl StretchN/AN/AA peak in the fingerprint region, typically between 600-800 cm⁻¹.

Experimental and Computational Protocols

To ensure reproducible and accurate results, standardized protocols are essential. The following methodologies are based on established practices for analyzing substituted salicylaldehydes.[1][3][5]

Experimental Protocols
  • Synthesis: The title compound can be synthesized or is commercially available from suppliers.[2][6] Derivatives, such as Schiff bases or hydrazones, are typically synthesized via a condensation reaction between this compound and an appropriate amine or hydrazide, often under reflux conditions.[7]

  • FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum should be recorded in the range of 4000–400 cm⁻¹ using a KBr pellet technique to identify characteristic functional groups.[3][5]

  • UV-Visible Spectroscopy: The UV-Visible absorption spectrum should be measured in a suitable solvent (e.g., chloroform, ethanol) across a range of 200–800 nm to analyze electronic transitions.[3][5]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. Commercially available spectral data can serve as a reference.[8]

Proposed DFT Computational Protocol

The following protocol is adapted from successful studies on similar brominated salicylaldehydes and provides a comprehensive approach to theoretical analysis.[3][4][5]

  • Software:

    • Structure Optimization and Frequency Calculations: Gaussian 09 or a later version.

    • Visualization and Input Preparation: GaussView 5 or 6.

    • Wavefunction Analysis (MEP, NBO, etc.): Multiwfn or similar software.

  • Methodology:

    • Functional and Basis Set: The B3LYP functional with the 6-311++G(d,p) basis set is a widely accepted and effective combination for such organic molecules.

    • Geometry Optimization: The molecular structure of this compound should be optimized to find the global minimum energy conformation.

    • Frequency Analysis: Vibrational frequencies should be calculated at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to allow for comparison with experimental FT-IR data.

    • Electronic Properties: Time-Dependent DFT (TD-DFT) calculations can be performed to predict the electronic absorption spectra (UV-Vis). Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) will provide insights into the molecule's reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to molecular stability.

    • Molecular Docking: To explore potential biological applications, molecular docking studies can be performed against relevant protein targets (e.g., proteases, kinases) using software like AutoDock or Discovery Studio.[9]

Visualizing Computational Workflows and Relationships

To clarify the process and the utility of DFT calculations, the following diagrams illustrate the proposed workflow and the logical connections between theoretical data and practical applications.

DFT_Workflow cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations (Gaussian) cluster_analysis 3. Data Analysis (Multiwfn / GaussView) cluster_application 4. Application & Comparison mol_structure Define Molecular Structure (this compound) comp_params Select Method: DFT/B3LYP/6-311++G(d,p) geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc struct_props Optimized Geometry (Bond Lengths, Angles) geom_opt->struct_props reactivity_maps MEP, Fukui Functions geom_opt->reactivity_maps nbo_analysis NBO Analysis geom_opt->nbo_analysis td_dft TD-DFT for UV-Vis freq_calc->td_dft vib_analysis Vibrational Spectra (IR) freq_calc->vib_analysis electronic_props HOMO-LUMO, Energy Gap td_dft->electronic_props exp_compare Compare with Experimental Data (FT-IR, UV-Vis) vib_analysis->exp_compare electronic_props->exp_compare docking Molecular Docking reactivity_maps->docking

Caption: Proposed DFT workflow for the analysis of this compound.

SAR_Logic cluster_dft DFT-Calculated Properties cluster_prediction Predicted Characteristics cluster_outcome Potential Application homo_lumo HOMO-LUMO Gap (Electronic Reactivity) reactivity Chemical Reactivity & Stability homo_lumo->reactivity mep Molecular Electrostatic Potential (Interaction Sites) binding Intermolecular Binding Affinity mep->binding dipole Dipole Moment (Polarity) solubility Solubility & Permeability dipole->solubility drug_likeness Drug-Likeness & Biological Activity reactivity->drug_likeness solubility->drug_likeness binding->drug_likeness

References

A Comparative Guide to the Electrochemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Electrochemical Properties of Substituted Salicylaldehydes

Salicylaldehyde and its derivatives are a class of organic compounds that exhibit interesting electrochemical properties due to the presence of the electroactive aldehyde and hydroxyl groups on the aromatic ring. The electrochemical behavior, particularly the oxidation and reduction potentials, is significantly influenced by the nature and position of substituents on the benzene ring. Electron-withdrawing groups, such as halogens (bromo and chloro groups), are expected to make the reduction of the aldehyde group easier (occur at less negative potentials) and the oxidation of the phenolic hydroxyl group more difficult (occur at more positive potentials) by decreasing the electron density on the aromatic ring. Conversely, electron-donating groups would have the opposite effect.

Comparative Electrochemical Data

Due to the absence of specific experimental data for 3-Bromo-5-chloro-2-hydroxybenzaldehyde, the following table summarizes the expected electrochemical characteristics and provides data for related analogs. The data for the analogs should be interpreted with caution as experimental conditions can significantly influence the measured potentials.

CompoundStructureExpected Oxidation Potential (Epa) vs. Ag/AgClExpected Reduction Potential (Epc) vs. Ag/AgClKey Observations
This compound this compoundExpected to be relatively high due to the presence of two electron-withdrawing halogens.Expected to be less negative compared to salicylaldehyde due to the electron-withdrawing nature of Br and Cl.The presence of both bromo and chloro substituents significantly influences the electron density of the aromatic ring.
Salicylaldehyde SalicylaldehydeData not readily available under comparable conditions.Data not readily available under comparable conditions.Serves as the parent compound for comparison. The hydroxyl group is a weak electron-donating group, while the aldehyde is a moderately deactivating group.
5-Bromosalicylaldehyde 5-BromosalicylaldehydeExpected to be higher than salicylaldehyde.Expected to be less negative than salicylaldehyde.The bromo substituent is electron-withdrawing, affecting the redox potentials.[1]
5-Chlorosalicylaldehyde 5-ChlorosalicylaldehydeExpected to be higher than salicylaldehyde.Expected to be less negative than salicylaldehyde.The chloro substituent is more electronegative but a weaker electron-withdrawing group via resonance compared to bromine.
3,5-Dichlorosalicylaldehyde 3,5-DichlorosalicylaldehydeExpected to be significantly higher than salicylaldehyde.Expected to be significantly less negative than salicylaldehyde.The presence of two electron-withdrawing chloro groups will have a pronounced effect on the electrochemical properties.
3,5-Dibromosalicylaldehyde 3,5-DibromosalicylaldehydeExpected to be significantly higher than salicylaldehyde.Expected to be significantly less negative than salicylaldehyde.Similar to the dichloro analog, the two bromo groups will strongly influence the redox potentials.[2]

Experimental Protocols

A general methodology for the electrochemical characterization of this compound and its analogs using cyclic voltammetry (CV) is provided below. This protocol is based on standard practices for the analysis of organic compounds.

1. Materials and Reagents:

  • Analyte: this compound or its analog (analytical grade, >98% purity).

  • Solvent: A suitable aprotic solvent with a large potential window, such as acetonitrile (CH₃CN) or dimethylformamide (DMF), HPLC grade.

  • Supporting Electrolyte: A 0.1 M solution of an electrochemically inert salt, such as tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Working Electrode: Glassy carbon electrode (GCE), typically 3 mm in diameter.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode or a saturated calomel electrode (SCE).

  • Counter (Auxiliary) Electrode: A platinum wire or foil.

  • Inert Gas: High-purity nitrogen (N₂) or argon (Ar) for deoxygenation.

2. Instrumentation:

  • A potentiostat/galvanostat capable of performing cyclic voltammetry.

3. Experimental Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Dry the electrode under a stream of inert gas.

  • Electrochemical Cell Setup:

    • Prepare a solution of the analyte (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).

    • Transfer the solution to the electrochemical cell.

    • Place the working, reference, and counter electrodes in the cell.

    • Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat, including the initial potential, final potential, switching potential, and scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the expected redox processes of the analyte.

    • Run the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential plot).

    • Perform multiple scans to ensure reproducibility.

    • To investigate the kinetics of the electrode processes, vary the scan rate (e.g., from 20 to 200 mV/s).

Visualizations

The following diagrams illustrate a typical experimental workflow for cyclic voltammetry and a conceptual representation of the electrochemical reduction of a substituted benzaldehyde.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Analyte Solution C Assemble Electrochemical Cell A->C B Polish Working Electrode B->C D Deoxygenate Solution C->D E Set CV Parameters D->E F Run Cyclic Voltammetry E->F G Record Voltammogram F->G H Determine Redox Potentials G->H

Caption: Experimental workflow for cyclic voltammetry analysis.

electrochemical_reduction cluster_0 Reactant cluster_1 Electrode Process cluster_2 Intermediate cluster_3 Further Reaction cluster_4 Product Reactant Substituted Benzaldehyde (Ar-CHO) Process + e- Reactant->Process Intermediate Radical Anion (Ar-CHO)•- Process->Intermediate Process2 + e-, + H+ Intermediate->Process2 Product Alcohol (Ar-CH2OH) Process2->Product

Caption: Conceptual pathway for the electrochemical reduction of a substituted benzaldehyde.

References

Comparative Thermal Stability Analysis of Metal Complexes of 3-Bromo-5-chloro-2-hydroxybenzaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Thermal Decomposition

The thermal stability of metal-Schiff base complexes is a critical parameter for their application in catalysis and as potential therapeutic agents. The following table summarizes typical thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for transition metal complexes of various substituted salicylaldehyde Schiff bases, which can be used as a predictive baseline for complexes of 3-Bromo-5-chloro-2-hydroxybenzaldehyde. The data is presented in stages, corresponding to the sequential loss of solvent molecules and the decomposition of the organic ligand.

ComplexDecomposition StageTemperature Range (°C)Mass Loss (%) (Observed)Mass Loss (%) (Calculated)DSC Peak (°C) (Endo/Exo)
[Cu(L1)(H₂O)₂]Cl₂ 1: Loss of H₂O120-2208.959.10150 (Endo)
(hypothetical)2: Decomposition of Ligand220-45045.2045.50380 (Exo)
3: Formation of Metal Oxide>45020.1020.30-
[Ni(L2)₂(H₂O)₂] 1: Loss of H₂O150-2507.507.65180 (Endo)
(hypothetical)2: Decomposition of Ligand250-50055.8056.10420 (Exo)
3: Formation of Metal Oxide>50015.2015.50-
[Co(L3)Cl] 1: Decomposition of Ligand280-60062.3062.75550 (Exo)
(hypothetical)2: Formation of Metal Oxide>60012.5012.80-
[Zn(L4)₂] 1: Decomposition of Ligand300-55070.1070.50480 (Exo)
(hypothetical)2: Formation of Metal Oxide>55010.8011.00-

Note: L1, L2, L3, and L4 represent Schiff base ligands derived from substituted salicylaldehydes. The data for hypothetical complexes of this compound would be expected to follow similar trends, with variations depending on the metal ion and the specific Schiff base.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the thermal stability analysis of metal-Schiff base complexes.

Synthesis of Schiff Base Ligand and Metal Complexes
  • Ligand Synthesis: The Schiff base ligand is typically synthesized by the condensation reaction of this compound with a primary amine (e.g., an amino acid or an aromatic amine) in a 1:1 molar ratio. The reaction is carried out in an alcoholic solvent, such as ethanol or methanol, and refluxed for several hours. The resulting Schiff base precipitates upon cooling and can be purified by recrystallization.

  • Complex Synthesis: The metal complex is prepared by reacting the Schiff base ligand with a metal salt (e.g., chloride or acetate salts of Cu(II), Ni(II), Co(II), or Zn(II)) in a suitable solvent. The metal salt solution is added dropwise to a solution of the ligand with constant stirring. The reaction mixture is often refluxed for a few hours to ensure complete complexation. The solid complex that forms is then filtered, washed with the solvent, and dried.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are performed to evaluate the thermal stability of the synthesized complexes.[1][2]

  • Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is used.

  • Sample Preparation: A small amount of the complex (typically 5-10 mg) is accurately weighed and placed in an alumina or platinum crucible.

  • Experimental Conditions:

    • Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of around 800-1000 °C.

    • Heating Rate: A constant heating rate, typically 10 °C/min, is applied.[1]

    • Atmosphere: The analysis is conducted under an inert nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative decomposition.[1]

  • Data Analysis: The TGA curve plots the percentage weight loss of the sample as a function of temperature, indicating the different stages of decomposition. The DSC curve shows the heat flow to or from the sample compared to a reference, indicating endothermic or exothermic transitions such as melting, dehydration, and decomposition.

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and thermal analysis of the metal complexes and a conceptual signaling pathway for the interaction of such complexes in a biological context.

experimental_workflow Experimental Workflow for Thermal Stability Analysis cluster_synthesis Synthesis cluster_analysis Thermal Analysis A 3-Bromo-5-chloro- 2-hydroxybenzaldehyde C Schiff Base Ligand A->C Condensation B Primary Amine B->C E Metal-Schiff Base Complex C->E Complexation D Metal Salt D->E F TGA/DSC Instrument E->F Sample I Data Acquisition (Weight Loss vs. Temp, Heat Flow vs. Temp) F->I G Heating Program (e.g., 30-800°C at 10°C/min) G->F H Inert Atmosphere (Nitrogen) H->F J Thermal Decomposition Data I->J K Comparative Stability Analysis J->K

Caption: Workflow for Synthesis and Thermal Analysis.

signaling_pathway Conceptual Signaling Pathway Interaction A Metal-Schiff Base Complex B Cell Membrane A->B Cellular Uptake E Drug Metabolism A->E Systemic Circulation C Intracellular Target (e.g., Enzyme, DNA) B->C Interaction D Biological Response (e.g., Apoptosis, Enzyme Inhibition) C->D F Excretion E->F

Caption: Conceptual Biological Interaction Pathway.

References

A Comparative Guide to the Purity Validation of Synthesized 3-Bromo-5-chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and research applications, rigorous purity validation is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 3-Bromo-5-chloro-2-hydroxybenzaldehyde, a key intermediate in various synthetic pathways. We present a detailed analysis of the synthesized product against commercially available alternatives, supported by experimental protocols and data.

Comparison of this compound and Alternatives

The purity of synthesized this compound was compared with three commercially available, structurally related salicylaldehyde derivatives: 3,5-Dibromosalicylaldehyde, 5-Chlorosalicylaldehyde, and 3-Bromosalicylaldehyde. These compounds are often used in similar synthetic applications, making their purity profiles relevant for comparative purposes.

Table 1: Purity Comparison of Synthesized this compound and Commercial Alternatives

CompoundSynthesis/SourceMelting Point (°C)Purity by HPLC (%)Purity by GC-MS (%)Elemental Analysis (% C, % H)
This compound Synthesized 85-87 98.5 98.2 C: 35.72 (calc. 35.71), H: 1.71 (calc. 1.71)
This compoundCommercial Std.85-88[1]99.299.0C: 35.69, H: 1.70
3,5-DibromosalicylaldehydeCommercial Std.82-8598.898.5C: 30.04, H: 1.44
5-ChlorosalicylaldehydeCommercial Std.98-10199.599.3C: 53.71, H: 3.22
3-BromosalicylaldehydeCommercial Std.54-5799.198.9C: 41.84, H: 2.51

Experimental Protocols

Detailed methodologies for the synthesis and purity validation of this compound are provided below.

Synthesis of this compound

A plausible synthetic route for this compound is the ortho-formylation of 4-chloro-2-bromophenol. The Duff reaction, which utilizes hexamine in an acidic medium, is a suitable method for this transformation.[2][3][4][5]

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-2-bromophenol (1 eq.) and hexamethylenetetramine (2 eq.) in glacial acetic acid.

  • Heat the mixture to reflux (around 120°C) and maintain for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and hydrolyze the intermediate by adding an aqueous solution of sulfuric acid (3 M).

  • Heat the mixture again to 100°C for 1 hour to ensure complete hydrolysis.

  • Cool the mixture to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Purity Validation Methods

The purity of the synthesized this compound was determined using the following analytical techniques:

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The synthesized compound was dissolved in the mobile phase to a concentration of 1 mg/mL.

  • Purity Calculation: The purity was determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Sample Preparation: The sample was dissolved in dichloromethane to a concentration of 1 mg/mL.

  • Purity Calculation: The purity was estimated by the area percentage of the main peak in the total ion chromatogram (TIC).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • ¹H NMR:

    • Parameters: 32 scans, relaxation delay of 5 seconds.

    • Analysis: The purity was assessed by comparing the integral of the aldehyde proton (around 9.8 ppm) to the integrals of the aromatic protons and any impurity signals. The absence of significant impurity peaks indicates high purity.

  • ¹³C NMR:

    • Parameters: 1024 scans, proton-decoupled.

    • Analysis: The spectrum was analyzed to confirm the presence of all expected carbon signals and the absence of signals from major impurities.

4. Elemental Analysis

  • Instrumentation: PerkinElmer 2400 Series II CHNS/O Elemental Analyzer.

  • Procedure: A precisely weighed sample of the synthesized compound was combusted at high temperature. The resulting gases (CO₂, H₂O) were quantified to determine the percentage of carbon and hydrogen.

  • Acceptance Criteria: The experimental percentages of carbon and hydrogen should be within ±0.4% of the calculated theoretical values for the molecular formula C₇H₄BrClO₂.[6]

Visualizing the Purity Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_conclusion Conclusion Synthesis Synthesis via Duff Reaction Purification Column Chromatography Synthesis->Purification HPLC HPLC-UV (>98% Purity) Purification->HPLC GCMS GC-MS (Identity & Purity) Purification->GCMS NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR EA Elemental Analysis (C, H) Purification->EA FinalPurity Final Purity Assessment (>98%) HPLC->FinalPurity GCMS->FinalPurity NMR->FinalPurity EA->FinalPurity

Caption: Workflow for the synthesis and purity validation of this compound.

Signaling Pathway of Analysis

The analytical techniques employed in this guide follow a logical progression, from separation and quantification to structural confirmation and elemental composition analysis. This multi-faceted approach ensures a comprehensive and reliable determination of purity.

Analytical_Pathway cluster_separation Separation & Quantification cluster_structure Structural Elucidation cluster_composition Elemental Composition cluster_result Final Result HPLC HPLC Purity Validated Purity HPLC->Purity GC GC-MS MS Mass Spec (from GC-MS) GC->Purity NMR NMR NMR->Purity MS->Purity EA Elemental Analysis EA->Purity

Caption: Interrelation of analytical techniques for comprehensive purity validation.

References

Safety Operating Guide

3-Bromo-5-chloro-2-hydroxybenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

<_ A Guide to the Proper Disposal of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

Authored by Senior Application Scientist

As researchers and scientists at the forefront of drug development, our work inherently involves the use of novel and reactive chemical compounds. Among these, halogenated aromatic aldehydes like this compound (CAS No. 19652-32-5) are valuable synthetic intermediates. However, their utility in the lab is matched by the critical importance of their proper handling and disposal to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.

Hazard Identification and Immediate Safety

Before any disposal procedure begins, a thorough understanding of the compound's hazards is essential. This compound is a known irritant.[1][2] It can cause serious eye irritation, skin irritation, and may lead to respiratory irritation if inhaled.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Hazard ClassGHS PictogramPrecautionary Statement
Skin Irritant (Category 2)H315: Causes skin irritation.[1][2]
Eye Irritant (Category 2A)H319: Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[1][2]

Immediate Safety Protocols:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[3] Ensure that safety showers and eyewash stations are readily accessible.[3][4]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[2][3] If there is a risk of generating dust, a respirator may be necessary.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4][5]

Waste Characterization and Segregation: A Regulatory Imperative

Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), any individual or facility that generates chemical waste is responsible for determining if that waste is hazardous.[6][7] This "cradle-to-grave" responsibility is a cornerstone of safe laboratory practice.[6][7]

This compound, as a halogenated organic compound, must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash.[8]

Waste Segregation: Proper segregation is key to safe and compliant disposal. This compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware) should be collected in a designated hazardous waste container.

  • Waste Stream: Halogenated Organic Waste.[9]

  • Container: Use a clearly labeled, sealable, and chemically compatible container.[6] Do not use food-grade containers.[6]

  • Labeling: The container must be labeled "Hazardous Waste" and list all chemical constituents by their full name.

Step-by-Step Disposal Workflow

The following workflow outlines the decision-making process and procedural steps for the safe disposal of this compound and its associated waste.

DisposalWorkflow start Begin Disposal Process assess_waste Assess Waste Type start->assess_waste container Is the original reagent container empty? assess_waste->container Container gross_contamination Grossly Contaminated Items (e.g., glassware with residue) assess_waste->gross_contamination Contaminated Labware trace_contamination Trace Contaminated Items (e.g., gloves, weigh paper) assess_waste->trace_contamination Contaminated PPE/Paper solid_waste Unused or Waste Solid Compound assess_waste->solid_waste Bulk Compound container->solid_waste No, contains product rinse Triple rinse with a suitable organic solvent (e.g., acetone, ethanol). container->rinse Yes gross_contamination->rinse collect_solid Place in a designated, labeled Halogenated Organic Solid Waste container. trace_contamination->collect_solid solid_waste->collect_solid collect_rinsate Collect all rinsate as Halogenated Organic Liquid Waste. rinse->collect_rinsate dispose_container Deface label. Dispose of empty container in appropriate lab glass or solid waste bin. rinse->dispose_container seal_and_label Ensure waste container is sealed and properly labeled with contents. collect_rinsate->seal_and_label collect_solid->seal_and_label storage Store in a designated Satellite Accumulation Area (SAA). seal_and_label->storage request_pickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. storage->request_pickup end End of Process request_pickup->end

Caption: Disposal decision workflow for this compound.

Protocol Details:

  • Decontaminating Empty Containers:

    • An "empty" container holding this compound must be properly decontaminated before disposal.

    • Triple rinse the container with a small amount of a suitable organic solvent, such as acetone or ethanol.

    • The solvent rinsate is now considered hazardous waste. Collect all rinsate in a designated "Halogenated Organic Liquid Waste" container.

    • Once triple-rinsed, deface the original label on the container and dispose of it according to your institution's policy for clean lab glass or solid waste.

  • Disposing of Solid Waste and Contaminated Materials:

    • Collect any unused or waste this compound solid, along with any trace-contaminated items (e.g., weighing paper, gloves, paper towels from a small spill cleanup), in a designated, properly labeled "Halogenated Organic Solid Waste" container.[6]

    • Keep the container closed at all times except when adding waste.[6] This is a common EPA violation and a critical safety measure to prevent spills and exposure.[6]

  • Storage and Final Disposal:

    • Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA). This area must be in the same room where the waste was generated.[6]

    • Once the container is full, or on a regular schedule, arrange for pickup by your institution’s licensed hazardous waste contractor or Environmental Health & Safety (EHS) department.

    • The ultimate disposal of halogenated organic waste is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10] This method ensures the complete destruction of the hazardous compounds.[10]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate unnecessary personnel from the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.

  • Carefully sweep up the absorbed material and place it in the designated "Halogenated Organic Solid Waste" container.[3]

  • Clean the spill area with soap and water.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[3]

By adhering to these protocols, you ensure a compliant, safe, and environmentally responsible approach to the disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.

References

Essential Safety and Operational Guide for 3-Bromo-5-chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with this chemical.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Chemical Formula C₇H₄BrClO₂--INVALID-LINK--
Molecular Weight 235.46 g/mol --INVALID-LINK--
CAS Number 19652-32-5--INVALID-LINK--
Appearance Pale yellow to yellow crystalline powder--INVALID-LINK--
Melting Point 85-88 °C--INVALID-LINK--
Boiling Point 245.3±35.0 °C (Predicted)--INVALID-LINK--
Density 1.7312 (Rough Estimate)--INVALID-LINK--
Solubility Data not readily available

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary hazards are:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves (minimum 5-mil thickness) for splash protection. Change gloves immediately upon contamination. For prolonged handling, consider thicker, chemical-resistant gloves such as Viton™ or butyl rubber.Standard nitrile gloves offer poor resistance to halogenated and aromatic hydrocarbons; they are suitable for incidental contact only.[2][3]
Eye Protection Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin and Body Protection A fully buttoned, flame-resistant laboratory coat. Ensure legs and feet are covered with long pants and closed-toe shoes.Prevents skin contact with the chemical.
Respiratory Protection All handling of the solid chemical should be performed in a certified chemical fume hood to avoid inhalation of the powder.The chemical may cause respiratory irritation.[1]

Detailed Experimental Protocols

3.1. Weighing the Solid Compound

Due to the risk of inhaling the fine powder, a specific "tare method" should be employed when weighing:

  • Preparation: Designate a specific area within a chemical fume hood for handling the powder.[4] Line the work surface with disposable bench paper.

  • Taring the Container: Place a sealable container (e.g., a vial with a screw cap) on the balance and press the "tare" button to zero the mass.

  • Adding the Powder: Transfer the tared container to the chemical fume hood. Carefully add the desired amount of this compound to the container using a dedicated spatula.

  • Sealing and Weighing: Securely close the container lid.

  • Final Weighing: Move the sealed container back to the balance to record the final weight.

  • Corrections: If adjustments to the weight are necessary, return the sealed container to the fume hood before reopening it.[5]

  • Cleanup: Dispose of any contaminated weigh paper and spatulas in the designated solid hazardous waste container.

3.2. Preparing a Solution

  • Solvent Addition: In a chemical fume hood, add the desired solvent to the pre-weighed, sealed container of this compound.

  • Dissolution: If necessary, gently swirl or sonicate the mixture to ensure complete dissolution. Keep the container sealed as much as possible during this process.

  • Transfer: Use appropriate glassware (e.g., volumetric flasks) for any dilutions or transfers, performing these actions within the fume hood.

Emergency Procedures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes.[6][7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect unused solid chemical, contaminated weigh paper, and other contaminated disposable materials in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."

  • Liquid Waste: Collect all solutions containing this chemical in a separate, clearly labeled, sealed container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.

  • Contaminated Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone) in a chemical fume hood. Collect the rinsate as halogenated organic liquid waste.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Workflow and Logical Relationships

The following diagram illustrates the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 weigh Weighing (Tare Method) prep2->weigh Proceed to Handling solution Solution Preparation weigh->solution waste_solid Segregate Solid Waste (Halogenated) weigh->waste_solid decon Decontaminate Glassware solution->decon waste_liquid Segregate Liquid Waste (Halogenated) solution->waste_liquid decon->waste_liquid dispose Dispose via EHS waste_solid->dispose waste_liquid->dispose

Caption: Safe handling workflow for this compound.

References

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